VU937
説明
特性
分子式 |
C14H17F3N2O |
|---|---|
分子量 |
286.3 |
IUPAC名 |
1-Cyclobutyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)13-10-6-1-2-7-11(10)19(18-13)8-12(20)9-4-3-5-9/h9H,1-8H2 |
InChIキー |
IGNJNYPJSOBDFF-UHFFFAOYSA-N |
SMILES |
O=C(C1CCC1)CN2N=C(C(F)(F)F)C3=C2CCCC3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
VU937; VU-937; VU 937 |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Novel KCC2 Inhibitors: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action for novel, direct inhibitors of the neuron-specific K-Cl cotransporter 2 (KCC2). It details the molecular interactions, summarises key quantitative data, outlines experimental protocols for inhibitor characterisation, and visualises the underlying pathways and workflows. While the therapeutic focus in KCC2 modulation has largely shifted towards potentiators, a deep understanding of selective inhibitors is crucial for their use as high-fidelity research tools to probe neuronal chloride homeostasis and its role in neurological disorders.
Introduction to KCC2 and Its Inhibition
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is the primary extruder of chloride (Cl⁻) in mature central nervous system (CNS) neurons. This function is critical for establishing the low intracellular Cl⁻ concentration necessary for the hyperpolarising, inhibitory action of GABA and glycine. Disruption of KCC2 function leads to an accumulation of intracellular Cl⁻, which can shift the GABAergic response from inhibitory to excitatory, a pathological hallmark in conditions like epilepsy, neuropathic pain, and spasticity.
Novel KCC2 inhibitors, such as VU0240551 and its optimised analogue VU0463271, represent a significant advancement over non-selective, low-potency compounds like furosemide. These potent and selective molecules serve as indispensable tools for elucidating the physiological and pathophysiological roles of KCC2.
Core Mechanism of Action: Competitive Inhibition of Potassium Binding
The predominant mechanism of action for the new generation of thiazole-based KCC2 inhibitors is direct, competitive inhibition at the potassium (K⁺) binding site.
Kinetic studies have demonstrated that the binding of these inhibitors and the binding of extracellular K⁺ ions are mutually exclusive. This indicates that the inhibitor likely occupies the same or an overlapping binding pocket as potassium, thereby physically preventing the ion from associating with the transporter. By blocking the K⁺ binding step, the inhibitor stalls the entire transport cycle, effectively abolishing KCC2-mediated ion flux.
This mechanism is distinct from that of older inhibitors like furosemide, which exhibits a non-competitive inhibition pattern with respect to K⁺. The inhibition by novel compounds is, however, non-competitive with respect to chloride (Cl⁻), suggesting that the Cl⁻ binding site remains accessible even when the inhibitor is bound.[1][2]
Quantitative Data on Novel KCC2 Inhibitors
The potency and selectivity of novel KCC2 inhibitors have been quantified using various in vitro assays. The data below is summarised from key publications in the field.
| Compound | Target | Assay Type | IC₅₀ | Selectivity vs. NKCC1 | Reference |
| VU0463271 | KCC2 | ⁸⁶Rb⁺ Uptake | 61 nM | >100-fold | [3] |
| VU0240551 | KCC2 | ⁸⁶Rb⁺ Uptake | 560 nM | >50-fold | [4] |
| ML077 | KCC2 | Thallium Flux | ~537 nM | Highly Selective | [2] |
| Furosemide | KCC2 | ⁸⁶Rb⁺ Uptake | ~655 µM | Poor |
Structure-Activity Relationship (SAR) Insights
The development of potent KCC2 inhibitors originated from high-throughput screening campaigns that identified a thiazole-containing scaffold. Subsequent medicinal chemistry efforts revealed key structural features necessary for activity:
-
Thiazole Moiety: The thiazole ring system was determined to be essential for inhibitory activity.[1] Moving substituents around this ring, such as from the 4-position to the 5-position, can abolish activity.
-
Amide Linker: Simple modifications to the amide linker, such as converting a secondary amide to a tertiary N-methyl amide (as in ML077), were found to maintain potency while eliminating off-target effects observed in initial hit compounds.
These findings highlight a steep but navigable SAR, allowing for the optimisation of potency and selectivity.
Experimental Protocols
Characterisation of KCC2 inhibitors relies on a cascade of assays, from high-throughput screening to detailed electrophysiological validation.
Thallium (Tl⁺) Flux Assay for High-Throughput Screening
This fluorescence-based assay is the primary method for screening large compound libraries. It uses the K⁺ congener thallium (Tl⁺), which is transported by KCC2 and can be detected by a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).
Principle: Cells expressing KCC2 are loaded with a Tl⁺-sensitive dye. A stimulus buffer containing Tl⁺ is added, and KCC2-mediated entry of Tl⁺ into the cells causes an increase in fluorescence. Inhibitors of KCC2 will prevent this Tl⁺ influx, resulting in a lower fluorescence signal compared to vehicle controls.
Detailed Methodology:
-
Cell Plating: Seed HEK293 cells stably or transiently expressing KCC2 into 384-well, black-walled microplates.
-
Dye Loading: Remove culture medium and add the fluorescent dye loading buffer (e.g., FluxOR™ reagent mixed with PowerLoad™ concentrate in assay buffer). Incubate for 60 minutes at room temperature.
-
Compound Addition: Add test compounds (e.g., at a final concentration of 10 µM) to the wells and incubate for 10-30 minutes.
-
Signal Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading for 10-20 seconds.
-
Thallium Stimulation: Add a Tl⁺-containing stimulus buffer.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically for 2-3 minutes. The rate of fluorescence increase or the area under the curve is proportional to KCC2 activity.
-
Data Analysis: Normalise the signal to controls (e.g., vehicle for 0% inhibition, and a saturating concentration of a known inhibitor like VU0463271 for 100% inhibition) to calculate the percent inhibition for each compound.
⁸⁶Rb⁺ Uptake Assay for Potency Determination
This radioisotope-based flux assay is a more direct and precise method for measuring KCC2 activity and is considered a gold standard for confirming hits from primary screens. It uses rubidium-86 (⁸⁶Rb⁺) as a tracer for K⁺.
Principle: KCC2-expressing cells are incubated with ⁸⁶Rb⁺. The transporter mediates the influx of the radioactive tracer, which is then quantified by scintillation counting. Inhibitors reduce the amount of accumulated radioactivity.
Detailed Methodology:
-
Cell Culture: Grow KCC2-expressing cells to confluence in multi-well plates (e.g., 24-well).
-
Pre-incubation: Wash cells with a Na⁺-free pre-incubation buffer (e.g., containing N-methyl-D-glucamine chloride) to minimise contributions from other transporters. Incubate for 10 minutes. To specifically measure KCC2, other transporters like the Na⁺-K⁺-ATPase are inhibited with ouabain.
-
Compound Incubation: Aspirate the buffer and add fresh buffer containing the desired concentrations of the test inhibitor. Incubate for 10-15 minutes.
-
Flux Initiation: Replace the compound-containing buffer with an identical solution that also contains ⁸⁶Rb⁺ (e.g., 1 µCi/mL). Start the uptake period (typically 5-10 minutes).
-
Flux Termination: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with an ice-cold, isotope-free wash buffer.
-
Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Construct dose-response curves by plotting ⁸⁶Rb⁺ uptake against inhibitor concentration. Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique assesses the functional consequence of KCC2 inhibition in neurons by measuring the reversal potential of GABA-A receptor-mediated currents (EGABA).
Principle: Inhibition of KCC2 leads to a rise in intracellular Cl⁻, which causes a depolarising (positive) shift in EGABA. This shift can be precisely measured using patch-clamp.
Detailed Methodology:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Patching: Establish a whole-cell patch-clamp configuration on a target neuron using a pipette filled with an internal solution containing a known, low Cl⁻ concentration (e.g., 5-10 mM).
-
EGABA Measurement: Hold the neuron at various membrane potentials (e.g., from -90 mV to -40 mV in 10 mV steps) and apply brief puffs of GABA or use a local electrical stimulus to evoke GABAergic postsynaptic currents (IPSCs).
-
Baseline Recording: Plot the peak current amplitude against the holding potential. The x-intercept of this current-voltage (I-V) plot, where the current reverses polarity, is the baseline EGABA.
-
Inhibitor Application: Perfuse the slice or culture with the KCC2 inhibitor (e.g., 10 µM VU0463271) for 5-10 minutes.
-
Post-Inhibitor Recording: Repeat the EGABA measurement protocol in the presence of the inhibitor.
-
Data Analysis: Compare the EGABA value before and after inhibitor application. A significant positive shift in EGABA confirms functional inhibition of KCC2-mediated Cl⁻ extrusion.
References
A Technical Guide to Novel Small Molecule Inhibitors of the KCC2 Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K⁺-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific integral membrane protein crucial for establishing and maintaining the low intracellular chloride concentrations necessary for fast hyperpolarizing postsynaptic inhibition in the mature central nervous system.[1][2] KCC2 extrudes chloride ions from neurons by utilizing the potassium gradient established by the Na⁺/K⁺-ATPase.[1] This function is fundamental for the inhibitory action of neurotransmitters like GABA and glycine.[3] Dysregulation or reduced expression of KCC2 has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, motor spasticity, and Rett syndrome.[2][4][5] Consequently, the pharmacological modulation of KCC2, particularly its inhibition for research purposes and its potentiation for therapeutic applications, is an area of intense investigation. This guide provides an in-depth overview of novel small molecule inhibitors of KCC2, detailing the experimental protocols used for their identification and characterization, and visualizing the key pathways and workflows involved.
Small Molecule Inhibitors of KCC2
The development of potent and selective KCC2 inhibitors has been challenging. Early pharmacological tools were dominated by loop diuretics like furosemide and bumetanide, which inhibit KCCs with 2-3 orders of magnitude lower potency than their primary target, the Na-K-2Cl cotransporter (NKCC1).[5][6] High-throughput screening (HTS) efforts have since identified novel chemical scaffolds with improved potency and selectivity over these classical inhibitors.
Table 1: Quantitative Data on Selected KCC2 Inhibitors
| Compound Name | Chemical Class | IC₅₀ (µM) | Assay System | Selectivity Profile | Reference |
| VU0240551 | Dihydro-quinazolin-one | ~5.5 | Tl⁺ Flux Assay (HEK-293 cells) | Selective for KCCs over NKCC1. Inhibits KCC2 and KCC3. | [7] |
| VU0463271 | Pyrazole-based | ~0.67 | Tl⁺ Flux Assay (HEK-293 cells) | Pan-KCC inhibitor (KCC1-4). Used in cryo-EM structural studies. | [7] |
| Furosemide | Loop Diuretic | >100 | Various | Non-selective, potent NKCC1 inhibitor. | [5][6] |
| Bumetanide | Loop Diuretic | >100 | Various | Non-selective, potent NKCC1 inhibitor. | [5][7] |
Note: IC₅₀ values can vary significantly based on the cell type and specific assay conditions used.
Experimental Protocols
The identification and characterization of KCC2 modulators rely on robust and reproducible experimental assays. Below are detailed methodologies for two key experimental approaches.
High-Throughput Screening: Thallium (Tl⁺) Flux Assay
This is the primary method used for large-scale screening of small molecule libraries against KCC2. It leverages the fact that KCCs can transport thallium ions (Tl⁺) in place of potassium ions (K⁺).
Principle: HEK-293 cells stably expressing KCC2 are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™). The addition of extracellular Tl⁺ and K⁺ initiates transporter activity, leading to Tl⁺ influx and a corresponding increase in fluorescence. Inhibitors of KCC2 will block this influx, resulting in a reduced fluorescence signal.
Detailed Methodology:
-
Cell Culture: Maintain HEK-293 cells stably transfected with human KCC2 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO₂.
-
Plating: Seed cells into 384-well black-walled, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the Tl⁺-sensitive dye (e.g., FluxOR™ Reagent) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Remove cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate for 60-90 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Following incubation, transfer the plate to a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add test compounds (e.g., from a small molecule library) dissolved in assay buffer to the wells. Typically, a 3-5 µL addition to 25 µL of dye-loaded cells.
-
Incubate with the compounds for 3-5 minutes.
-
-
Tl⁺/K⁺ Stimulation and Fluorescence Reading:
-
Prepare a stimulus buffer containing Tl₂SO₄ and K₂SO₄. The final concentration in the well should be sufficient to stimulate transport (e.g., 1-2 mM Tl⁺ and K⁺).
-
The plate reader initiates the experiment by measuring a baseline fluorescence for 10-20 seconds.
-
The instrument then automatically adds the Tl⁺/K⁺ stimulus buffer.
-
Fluorescence is continuously monitored for 2-3 minutes to measure the rate of Tl⁺ influx.
-
-
Data Analysis: The rate of fluorescence increase is proportional to KCC2 activity. The initial rate of influx (slope) is calculated. Data is normalized to controls: 0% activity (maximal inhibition, e.g., with a known inhibitor like VU0240551) and 100% activity (vehicle control, e.g., DMSO). IC₅₀ curves are generated from concentration-response data.
Gold Standard Functional Assay: Gramicidin-Perforated Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring KCC2 function in neurons while preserving the native intracellular chloride concentration.[8]
Principle: The antibiotic gramicidin forms small pores in the cell membrane that are permeable only to monovalent cations (like K⁺ and Na⁺) but impermeable to anions like chloride (Cl⁻).[8][9] This allows for electrical access to the cell (voltage clamping) without dialyzing the intracellular contents, thereby preventing the artificial alteration of the Cl⁻ gradient which is critical for studying a chloride transporter.[8]
Detailed Methodology:
-
Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices from rodents as per standard protocols.
-
Pipette Solution:
-
Prepare an internal solution containing a high concentration of a potassium salt (e.g., 150 mM KCl).
-
Freshly prepare a stock solution of Gramicidin D in DMSO (e.g., 2-5 mg/mL).
-
Back-fill the tip of the patch pipette with the plain internal solution, then fill the remainder of the pipette with internal solution containing the final working concentration of gramicidin (e.g., 10-50 µg/mL). This prevents gramicidin from being present at the very tip, which can destabilize the seal.
-
-
Recording:
-
Approach a neuron and form a high-resistance (>1 GΩ) gigaseal.
-
Monitor the series resistance. It will slowly decrease over 15-45 minutes as gramicidin pores incorporate into the membrane patch. The recording can begin when the series resistance is stable and sufficiently low (e.g., < 80 MΩ).[8]
-
-
Measurement of KCC2 Activity:
-
KCC2 function is often assessed by measuring the reversal potential of GABA-A receptor-mediated currents (EGABA).
-
Voltage-clamp the neuron and apply puffs of a GABA-A agonist (e.g., muscimol or GABA).
-
Apply the agonist at different holding potentials to determine the potential at which the current reverses direction. This reversal potential is EGABA, which is dictated by the chloride gradient set by KCC2.
-
-
Pharmacology:
-
Establish a stable baseline EGABA.
-
Bath-apply the KCC2 inhibitor of interest and repeat the EGABA measurement.
-
An effective KCC2 inhibitor will cause a positive (depolarizing) shift in EGABA, as the cell can no longer effectively extrude chloride, leading to its accumulation.
-
Key Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding KCC2 modulation.
KCC2 Regulatory Pathway
KCC2 activity is tightly regulated by a phosphorylation/dephosphorylation cycle. The WNK (With-No-Lysine) kinases and their downstream effectors SPAK/OSR1 phosphorylate KCC2, leading to its inhibition. Protein phosphatases dephosphorylate KCC2, activating it.
Caption: KCC2 activity is inhibited by phosphorylation via the WNK-SPAK/OSR1 kinase cascade and activated by dephosphorylation.
High-Throughput Screening (HTS) Workflow
The discovery of novel inhibitors typically follows a multi-stage screening cascade designed to identify potent and selective compounds.
Caption: A typical HTS workflow for identifying novel KCC2 inhibitors, moving from a large library to lead candidates.
Mechanism of Action (MoA) Determination Workflow
Once a confirmed hit is identified, a series of experiments are conducted to understand how it inhibits the transporter.
Caption: Logical workflow for elucidating the mechanism of action for a novel KCC2 inhibitor.
References
- 1. Chloride potassium symporter 5 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 3. Frontiers | Molecular and evolutionary insights into the structural organization of cation chloride cotransporters [frontiersin.org]
- 4. Novel-Small-Molecule-Compounds-for-Treating-Epilepsy-Through-Activation-of-KCC2-Expression [aesnet.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Challenges of finding novel drugs targeting the K-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging | Journal of Neuroscience [jneurosci.org]
The Forefront of Neurological Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel KCC2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The K-Cl cotransporter 2 (KCC2), a neuron-specific ion transporter, has emerged as a critical regulator of inhibitory neurotransmission. Its primary role in maintaining a low intracellular chloride concentration is fundamental for the hyperpolarizing action of GABAergic signaling in the mature central nervous system.[1][2] Dysregulation of KCC2 function has been implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity following spinal cord injury, and Rett syndrome, making it a compelling target for therapeutic intervention.[1][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel KCC2 inhibitory compounds, offering a comprehensive resource for researchers and drug developers in the field.
Quantitative Analysis of KCC2 Inhibitors
The development of high-throughput screening (HTS) assays has enabled the identification of KCC2 inhibitors with significantly greater potency and selectivity than older loop diuretics like furosemide.[1][5][6] The following table summarizes the quantitative data for key KCC2 inhibitory compounds.
| Compound | Target | IC50 / EC50 | Assay Type | Cell Line | Reference |
| Furosemide | K-Cl Cotransport | ~500 µM - 1 mM | ⁸⁶Rb⁺ uptake | HEK293 | [3] |
| DIOA | K-Cl Cotransport | ~1 µM (species-specific) | Not Specified | Not Specified | [1] |
| VU0240551 | KCC2 | ~4.7 µM | Tl⁺ influx | HEK293 | [5] |
| ML077 (CID-25067404) | KCC2 | 537 nM | ⁸⁶Rb⁺ uptake | HEK293 | [3] |
| VU0463271 | Pan-KCC inhibitor | Potent inhibitor | Not Specified | Not Specified | [5] |
Experimental Protocols: Assaying KCC2 Inhibition
The identification and characterization of KCC2 inhibitors rely on robust and reproducible in vitro assays. The following are detailed methodologies for key experiments.
Thallium (Tl⁺) Influx Assay
This fluorescence-based assay is a widely used HTS method for measuring KCC2 activity. Thallium ions act as a surrogate for potassium ions and are transported by KCC2.[5][6] Upon entering the cell, Tl⁺ binds to a fluorescent dye, leading to an increase in fluorescence intensity that is proportional to KCC2 activity.
Materials:
-
HEK293 cells stably overexpressing KCC2[6]
-
Fluorescent Tl⁺-sensitive dye (e.g., FluoZin-2, Thallos, or components of the FLIPR Potassium Assay Kit)[1][7]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
Stimulus Buffer containing Tl₂SO₄
-
Test compounds and control inhibitors (e.g., furosemide, VU0240551)
-
Microplate reader with automated liquid handling
Procedure:
-
Cell Plating: Plate KCC2-expressing HEK293 cells in 384-well microplates and culture until they reach a confluent monolayer.[6]
-
Dye Loading: Remove the culture medium and load the cells with the Tl⁺-sensitive fluorescent dye according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.[7] The loading buffer may contain bumetanide to block endogenous NKCC1 activity and ouabain to inhibit the Na⁺/K⁺-ATPase.[7]
-
Compound Incubation: Add test compounds at various concentrations to the wells and incubate for a predetermined period (e.g., 8-45 minutes).[6][7]
-
Signal Detection: Place the plate in a microplate reader. Add the Tl⁺-containing stimulus buffer to initiate the influx.
-
Data Acquisition: Measure the fluorescence intensity over time. The initial rate of fluorescence increase corresponds to the KCC2 activity.
-
Data Analysis: Calculate the percent inhibition by comparing the rate of Tl⁺ influx in the presence of the test compound to the control (vehicle-treated) wells. Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.
Rubidium (⁸⁶Rb⁺) Efflux/Influx Assay
This radioisotope-based assay provides a direct measure of K⁺ (and its congener Rb⁺) transport through KCC2. It is often used as a secondary assay to confirm hits from primary HTS screens.[3]
Materials:
-
HEK293 cells stably overexpressing KCC2[3]
-
⁸⁶RbCl (radioisotope)
-
Assay buffers (e.g., for influx: Na⁺-free NMDG-Cl solution; for efflux: standard buffer)
-
Scintillation counter and vials
-
Test compounds and control inhibitors
Procedure (Influx):
-
Cell Plating: Plate KCC2-expressing HEK293 cells on poly-L-lysine coated dishes.[6]
-
Pre-incubation: Wash the cells and pre-incubate them in a Na⁺-free buffer to isolate KCC2-mediated transport.[8]
-
Compound Treatment: Add test compounds at desired concentrations and incubate.
-
Initiation of Influx: Add the influx buffer containing ⁸⁶RbCl and incubate for a short period (e.g., 10 minutes).
-
Termination and Lysis: Stop the influx by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular ⁸⁶Rb⁺.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Compare the amount of ⁸⁶Rb⁺ uptake in the presence of the test compound to the control to determine the percent inhibition and IC50 value.
Visualizing Key Pathways and Processes
Signaling Pathways Regulating KCC2 Expression
The expression of KCC2 is dynamically regulated by various signaling pathways, presenting alternative avenues for therapeutic intervention. Compounds that enhance KCC2 expression, termed KCC2 expression–enhancing compounds (KEECs), have been identified.[4] These include inhibitors of fms-like tyrosine kinase 3 (FLT3) and glycogen synthase kinase 3β (GSK3β), and activators of sirtuin 1 (SIRT1) and transient receptor potential cation channel subfamily V member 1 (TRPV1).[4]
Experimental Workflow for KCC2 Inhibitor Screening
The discovery of novel KCC2 inhibitors typically follows a multi-step screening cascade to identify and validate potent and selective compounds.
Logical Relationship in Structure-Activity Relationship (SAR) Studies
Following the identification of initial hits, SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds. The synthesis and testing of analog series allow for the elucidation of key structural features required for activity.
References
- 1. Advances in the development of novel compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 3. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel-Small-Molecule-Compounds-for-Treating-Epilepsy-Through-Activation-of-KCC2-Expression [aesnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
- 8. frontiersin.org [frontiersin.org]
Unraveling the Identity of VU937: A Case of Mistaken Identity in Scientific Nomenclature
A comprehensive review of scientific literature and chemical databases reveals no specific chemical compound designated as "VU937." This suggests a potential misunderstanding or typographical error in the query. The search for "this compound" consistently points to entities with similar names but distinct biological and chemical natures. This guide aims to clarify these distinctions for researchers, scientists, and drug development professionals to ensure accurate identification and research focus.
The most prominent entities associated with similar nomenclature are V937 , an oncolytic virus, and U937 , a human monocytic cell line. Additionally, a peripherally restricted FAAH inhibitor, URB937 , shares a similar alphanumeric pattern. It is crucial to differentiate between these to avoid misattribution of data and experimental protocols.
V937: An Oncolytic Virus
V937 is not a chemical compound but an investigational, non-genetically modified oncolytic virus. It is a Kuykendall strain of Coxsackievirus A21, which is being developed for the treatment of advanced solid tumors.[1] The mechanism of action of V937 involves the infection and lysis of tumor cells that express the intercellular adhesion molecule-1 (ICAM-1) receptor.[1]
U937: A Human Monocyte Cell Line
The U937 cell line is a well-established in vitro model system in cancer research and immunology.[2] These are human cells derived from a patient with diffuse histiocytic lymphoma and are widely used to study monocyte and macrophage biology, including differentiation, and to screen the cytotoxic activity of various compounds.[2][3] For instance, studies have demonstrated the biosynthesis of complement protein D by U937 cells.[3]
URB937: A Peripherally Restricted FAAH Inhibitor
URB937 is a distinct chemical compound, a potent and peripherally restricted inhibitor of fatty acid amide hydrolase (FAAH). A multi-gram synthesis of URB937 has been developed, starting from 4-benzyloxyphenol.[4] URB937 is a substrate for the ATP-binding cassette transporter ABCG2, which limits its entry into the central nervous system.[4]
Clarification of the "this compound" Query
Given the absence of a "this compound" compound in the scientific literature, it is highly probable that the intended subject of inquiry is one of the entities mentioned above. Researchers seeking information on a therapeutic agent for cancer might be interested in the oncolytic virus V937 . Those involved in immunology or cancer cell biology may be looking for the U937 cell line. Finally, scientists in the field of pharmacology and neuroscience might be investigating the FAAH inhibitor URB937 .
To proceed with a detailed technical guide, a precise identification of the entity of interest is required. Without this clarification, providing in-depth data on chemical structure, properties, and experimental protocols for a non-existent compound would be misleading. Researchers are encouraged to verify the nomenclature of the agent they are investigating to ensure they are accessing the correct and relevant scientific information.
References
- 1. DataSheet2_Mechanistic Modeling of a Novel Oncolytic Virus, V937, to Describe Viral Kinetic and Dynamic Processes Following Intratumoral and Intravenous Administration.PDF [frontiersin.figshare.com]
- 2. phcog.com [phcog.com]
- 3. In vitro biosynthesis of complement protein D by U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of KCC2 in Neuronal Chloride Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of the K-Cl cotransporter 2 (KCC2) in maintaining neuronal chloride homeostasis. We delve into the molecular mechanisms of KCC2 function, its regulation, and its implication in various neurological disorders. This guide offers detailed experimental protocols for studying KCC2, presents key quantitative data in structured tables, and utilizes visualizations to illustrate complex signaling pathways and experimental workflows.
Core Concepts: KCC2 and the GABAergic Switch
In the mature central nervous system (CNS), fast synaptic inhibition is primarily mediated by the neurotransmitter γ-aminobutyric acid (GABA) acting on GABA-A receptors, which are ligand-gated chloride channels.[1] The efficacy and polarity of GABAergic signaling are critically dependent on the intracellular chloride concentration ([Cl⁻]i). The neuron-specific K-Cl cotransporter, KCC2, is the primary driver of chloride extrusion in mature neurons, establishing a low [Cl⁻]i.[2] This low intracellular chloride is essential for the hyperpolarizing (inhibitory) action of GABA.
During early neuronal development, KCC2 expression is low, while the Na-K-2Cl cotransporter 1 (NKCC1), a chloride importer, is highly expressed. This results in a relatively high [Cl⁻]i, causing GABAergic signaling to be depolarizing and, in some cases, excitatory.[1] The developmental upregulation of KCC2 and downregulation of NKCC1 leads to a "GABAergic switch" from excitatory to inhibitory, a crucial step in the maturation of neural circuits.[2]
Quantitative Data on KCC2 Function and Chloride Homeostasis
The following tables summarize key quantitative data related to KCC2 function and its impact on neuronal chloride homeostasis.
Table 1: Intracellular Chloride Concentration and GABA Reversal Potential (EGABA)
| Neuronal State | Typical [Cl⁻]i | Typical EGABA | Reference(s) |
| Immature Neurons | ~30 mM | Depolarized (e.g., -65.2 mV) | [1] |
| Mature Neurons (Wild-Type) | Low (e.g., <10 mM) | Hyperpolarized (e.g., -78.6 mV) | |
| KCC2 Dysfunction/Deficiency | Elevated | Depolarized | [3] |
Table 2: KCC2 Phosphorylation Sites and their Functional Impact
| Phosphorylation Site | Effect on KCC2 Activity | Regulating Kinase(s) | Reference(s) |
| Thr906 | Inhibition | WNK1-SPAK/OSR1 | [4][5] |
| Thr1007 | Inhibition | WNK1-SPAK/OSR1 | [4][5] |
| Ser940 | Activation | PKC | [6] |
Table 3: Changes in KCC2 Expression in Neurological Disorders (Epilepsy Models)
| Epilepsy Model | Change in KCC2 Expression | Brain Region | Reference(s) |
| Pilocarpine (Mouse) | Overall increase | Hippocampus | [7] |
| Status Epilepticus (Rat) | Downregulated to 81.3% of control (1 week post-STEP) | Dentate Gyrus | [8] |
| Human Temporal Lobe Epilepsy | Overall increase | Hippocampus | [7] |
Signaling Pathways Regulating KCC2
The activity of KCC2 is dynamically regulated by a number of signaling pathways, with phosphorylation being a key mechanism. The With-No-Lysine (WNK) kinases, in conjunction with their downstream effectors STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), play a central role in this process.
Caption: Signaling pathways regulating KCC2 activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate KCC2 function.
Measurement of Intracellular Chloride and EGABA
Method: Gramicidin-Perforated Patch-Clamp Recording
This technique allows for the electrical recording from a neuron while maintaining the endogenous intracellular chloride concentration.
Protocol:
-
Prepare Pipette Solution: Dissolve gramicidin in DMSO to create a stock solution (e.g., 10 mg/ml). On the day of the experiment, dilute the stock solution into the internal pipette solution to a final concentration of 5-50 µg/ml. The internal solution should contain a high concentration of a cation that is impermeant through the gramicidin pore (e.g., Cs-gluconate) and be chloride-free to accurately measure EGABA.
-
Backfill the Pipette: To prevent gramicidin from interfering with seal formation, first fill the tip of the patch pipette with gramicidin-free internal solution, and then backfill with the gramicidin-containing solution.
-
Establish a Gigaohm Seal: Approach a neuron and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Allow for Perforation: Monitor the access resistance. It will gradually decrease as gramicidin molecules insert into the membrane patch and form pores. This process typically takes 15-45 minutes.
-
Measure EGABA: Once a stable, low access resistance is achieved, apply GABA puffs or use synaptic stimulation to evoke GABAergic currents at different holding potentials. The reversal potential of the GABA-mediated current (EGABA) can be determined from the current-voltage relationship.
Quantification of KCC2 Expression and Phosphorylation
Method: Western Blotting
This technique is used to detect and quantify the total amount of KCC2 protein and its phosphorylation at specific sites.
Protocol:
-
Sample Preparation: Homogenize brain tissue or lyse cultured neurons in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total KCC2 or a phospho-specific antibody (e.g., anti-phospho-Thr906 KCC2).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).[9][10]
Measurement of KCC2 Activity
Method: Non-Radioactive Thallium (Tl⁺) Influx Assay
This is a fluorescence-based assay that measures the transport activity of KCC2 by using Tl⁺ as a surrogate for K⁺.
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 cells) stably or transiently expressing KCC2.
-
Dye Loading: Load the cells with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Assay Buffer: Prepare a chloride-containing assay buffer.
-
Initiate Tl⁺ Influx: Add a solution containing Tl⁺ to the cells.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of Tl⁺ influx and thus reflects KCC2 activity.
-
Controls: Perform the assay in the absence of extracellular chloride to confirm that the Tl⁺ influx is chloride-dependent. Use a KCC2 inhibitor (e.g., VU0463271) to confirm that the measured flux is mediated by KCC2.[6]
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for investigating KCC2.
Caption: Experimental workflow for investigating KCC2 function.
Caption: Logical relationship of KCC2 and NKCC1 in chloride homeostasis.
Conclusion and Future Directions
KCC2 is a cornerstone of neuronal chloride homeostasis and plays a pivotal role in the maturation and function of inhibitory synapses. Its dysregulation is increasingly implicated in a wide range of neurological and psychiatric disorders, making it a promising target for therapeutic intervention. Future research will likely focus on elucidating the complex interplay of regulatory pathways that control KCC2 expression and function, developing more specific pharmacological modulators of KCC2, and exploring the therapeutic potential of targeting KCC2 in a variety of disease contexts. The experimental approaches outlined in this guide provide a robust framework for advancing our understanding of this critical neuronal transporter.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. Neuronal K+-Cl- cotransporter KCC2 as a promising drug target for epilepsy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of KCC2 Mutations in Human Epilepsy Suggests Strategies for Therapeutic Transporter Modulation [frontiersin.org]
- 4. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Frontiers | K+/Cl− cotransporter 2 (KCC2) and Na+/HCO3− cotransporter 1 (NBCe1) interaction modulates profile of KCC2 phosphorylation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Phosphorylated Neuronal Potassium-Chloride Cotransporter 2 via Western Blotting [jove.com]
- 10. Early Changes in KCC2 Phosphorylation in Response to Neuronal Stress Result in Functional Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
KCC2 as a Promising Drug Target for Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. A growing body of evidence points to the potassium-chloride cotransporter 2 (KCC2) as a critical player in the pathophysiology of neuropathic pain, making it a compelling target for novel analgesic drug development. This technical guide provides an in-depth exploration of KCC2's role in neuropathic pain, detailing the underlying molecular mechanisms, key experimental methodologies for its investigation, and the therapeutic potential of KCC2-modulating compounds.
The Critical Role of KCC2 in Neuropathic Pain
In the mature central nervous system, fast synaptic inhibition is primarily mediated by the neurotransmitters GABA and glycine. The efficacy of this inhibition is critically dependent on a low intracellular chloride concentration ([Cl⁻]i) in neurons, which is maintained by the neuron-specific KCC2.[1][2] KCC2 actively extrudes chloride ions, establishing a hyperpolarizing gradient for the influx of chloride through GABA-A and glycine receptors, leading to neuronal inhibition.
A hallmark of neuropathic pain is the downregulation of KCC2 expression and function in the dorsal horn of the spinal cord, the primary site for processing sensory information.[1][3][4] This reduction in KCC2 activity leads to an accumulation of intracellular chloride, causing a depolarizing shift in the GABAergic and glycinergic reversal potential (EGABA).[5] Consequently, the activation of GABA-A and glycine receptors can become excitatory instead of inhibitory, contributing to the central sensitization and hyperexcitability that characterize neuropathic pain.[1][2] Restoring KCC2 function is therefore a promising strategy to re-establish inhibitory tone and alleviate neuropathic pain.
Signaling Pathways Regulating KCC2 in Neuropathic Pain
Several signaling pathways have been implicated in the downregulation of KCC2 following nerve injury. A key pathway involves the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).
BDNF-TrkB Signaling Pathway
Following peripheral nerve injury, microglia in the spinal cord release BDNF, which binds to TrkB receptors on dorsal horn neurons.[4] This activation of the BDNF-TrkB pathway triggers a signaling cascade that leads to the downregulation of KCC2 expression and function.[3][4][6][7][8] This contributes to the aforementioned shift in GABAergic signaling and the development of pain hypersensitivity.
Figure 1: BDNF-TrkB signaling pathway leading to KCC2 downregulation.
GSK3β Signaling Pathway
The Glycogen Synthase Kinase 3β (GSK3β) pathway has also been identified as a key regulator of KCC2 expression. The experimental cancer drug kenpaullone, an inhibitor of GSK3β, has been shown to increase KCC2 expression and alleviate neuropathic pain in preclinical models.[1][5][9][10][11] The proposed mechanism involves the inhibition of GSK3β, which leads to the stabilization of δ-catenin. δ-catenin then translocates to the nucleus and activates the transcription of the Kcc2 gene by interacting with the transcription factor KAISO.[1][5]
Figure 2: Mechanism of kenpaullone action on KCC2 expression.
Quantitative Data on KCC2 Modulation in Neuropathic Pain
The following tables summarize key quantitative findings from preclinical studies investigating the role of KCC2 in neuropathic pain.
Table 1: KCC2 Expression and Function in Neuropathic Pain Models
| Neuropathic Pain Model | Species | Time Point | KCC2 Protein Downregulation in Dorsal Horn | Shift in EGABA (mV) | Reference |
| Spared Nerve Injury (SNI) | Mouse | 7 days post-injury | ~40% decrease | ~15 mV depolarizing shift | [4] |
| Chronic Constriction Injury (CCI) | Rat | 14 days post-injury | Significant reduction | Not reported | [12] |
| Nerve Injury | Mouse | Not specified | Restored by kenpaullone | Restored by kenpaullone | [5] |
| Organotypic Hippocampal Cultures | Rat | 17-19 hours | 82 ± 7% decrease with 100 ng/ml BDNF | Impaired Cl⁻ extrusion | [3] |
Table 2: Efficacy of KCC2-Targeting Compounds in Preclinical Neuropathic Pain Models
| Compound | Animal Model | Administration Route | Dose | Outcome on Pain Behavior | Reference |
| Kenpaullone | Nerve Injury Mouse Model | Intrathecal | Not specified | Significant reduction in pain-like behaviors | [5][13] |
| Kenpaullone | Bone Cancer Pain Mouse Model | Intrathecal | Not specified | Effective in reducing pain-like behaviors | [13] |
| CLP257 | Nerve Constriction Injury | Not specified | Not specified | Effectively treated neuropathic pain | [13] |
| TCB-2 (5-HT2A agonist) | Spared Nerve Injury (SNI) | Systemic | Not specified | Increased KCC2 expression and reduced dynamic allodynia | [11] |
Key Experimental Protocols for KCC2 Research
Detailed methodologies are crucial for the accurate investigation of KCC2 as a drug target. Below are consolidated protocols for key experiments.
Thallium (Tl⁺) Influx Assay for KCC2 Activity
This high-throughput assay measures the rate of Tl⁺ influx through KCC2 as a surrogate for its transport activity.
Materials:
-
HEK-293 cells stably expressing KCC2
-
FLIPR Potassium Assay Kit (contains Tl⁺-sensitive dye)
-
Assay buffer (Chloride-free)
-
Stimulus buffer (containing K⁺ and Tl⁺)
-
Test compounds (e.g., KCC2 enhancers or inhibitors)
-
Fluorometric Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Plating: Seed KCC2-expressing HEK-293 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove culture medium and add the Tl⁺-sensitive dye loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add test compounds at desired concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Baseline Fluorescence Reading: Measure the baseline fluorescence using the FLIPR instrument.
-
Stimulation and Measurement: Add the K⁺/Tl⁺ stimulus buffer to initiate Tl⁺ influx through KCC2. Immediately begin recording the fluorescence intensity over time using the FLIPR.
-
Data Analysis: Calculate the initial rate of Tl⁺ influx (slope of the fluorescence curve). Compare the rates in the presence of test compounds to the vehicle control to determine their effect on KCC2 activity.[14][15][16][17]
Western Blotting for KCC2 Expression in Spinal Cord
Materials:
-
Spinal cord tissue (dorsal horn)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against KCC2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tissue Homogenization: Homogenize the dissected spinal cord dorsal horn tissue in ice-cold lysis buffer.
-
Protein Extraction: Centrifuge the homogenate at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-KCC2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[12][18][19][20]
Immunohistochemistry for KCC2 in Dorsal Horn Neurons
Materials:
-
Anesthetized animal
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (e.g., 15% and 30%)
-
Cryostat or vibratome
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against KCC2
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal or fluorescence microscope
Protocol:
-
Tissue Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA. Dissect the spinal cord and post-fix in 4% PFA.
-
Cryoprotection: Immerse the spinal cord in sucrose solutions for cryoprotection.
-
Sectioning: Freeze the tissue and cut transverse sections of the spinal cord (e.g., 20-30 µm thick) using a cryostat.
-
Blocking and Permeabilization: Wash the sections and incubate in blocking solution for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-KCC2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Mounting and Imaging: Wash the sections, mount them on slides with mounting medium, and image using a confocal or fluorescence microscope.[21][22][23][24]
Behavioral Testing: von Frey Test for Mechanical Allodynia
Materials:
-
Rodent model of neuropathic pain
-
Elevated wire mesh platform
-
Set of von Frey filaments with calibrated bending forces
-
Testing chambers
Protocol:
-
Acclimation: Place the animal in the testing chamber on the elevated wire mesh platform and allow it to acclimate for at least 15-30 minutes.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force. Apply the filament until it just bends and hold for 3-5 seconds.
-
Response Observation: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Start with a filament near the expected threshold.
-
If there is no response, use the next thicker filament.
-
If there is a response, use the next thinner filament.
-
Continue this pattern until a series of responses and non-responses is obtained.
-
-
Data Analysis: Calculate the 50% paw withdrawal threshold using the up-down method formula. A decrease in the withdrawal threshold indicates mechanical allodynia.[2][25][26][27][28]
Experimental Workflow for Preclinical Evaluation of KCC2 Modulators
The preclinical development of KCC2-targeting drugs for neuropathic pain typically follows a structured workflow.
Figure 3: Preclinical workflow for developing KCC2 modulators.
Conclusion and Future Directions
The downregulation of KCC2 in the spinal cord is a key pathogenic mechanism in neuropathic pain. The restoration of KCC2 function represents a highly promising therapeutic strategy with the potential for disease modification. The development of potent and selective KCC2 enhancers is a major focus of current research. Future efforts should be directed towards:
-
Identifying novel KCC2 modulators: High-throughput screening campaigns and structure-based drug design will be crucial for discovering new chemical entities that can enhance KCC2 activity.
-
Elucidating the complex regulation of KCC2: A deeper understanding of the upstream and downstream signaling pathways that control KCC2 expression and function will reveal additional therapeutic targets.
-
Developing translational biomarkers: The identification of reliable biomarkers of KCC2 function in humans will be essential for clinical trial design and patient stratification.
References
- 1. Identification of kenpaullone and mechanism of analgesia [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. BDNF-induced TrkB activation down-regulates the K+–Cl− cotransporter KCC2 and impairs neuronal Cl− extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BDNF-TrkB signaling pathway-mediated microglial activation induces neuronal KCC2 downregulation contributing to dynamic allodynia following spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Repurposing cancer drugs identifies kenpaullone which ameliorates pathologic pain in preclinical models via normalization of inhibitory neurotransmission. [scholars.duke.edu]
- 6. [PDF] BDNF-induced TrkB activation down-regulates the K+–Cl− cotransporter KCC2 and impairs neuronal Cl− extrusion | Semantic Scholar [semanticscholar.org]
- 7. iasp-pain.org [iasp-pain.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axonis.us [axonis.us]
- 13. Long March Toward Safe and Effective Analgesia by Enhancing Gene Expression of Kcc2: First Steps Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
- 16. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. KCC2 Antibody | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. Immunolocalization of cation-chloride cotransporters in the developing and mature spinal cord of opossums, Monodelphis domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
Foundational Research on Selective KCC2 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on selective antagonists of the K-Cl cotransporter 2 (KCC2). KCC2 is a neuron-specific ion transporter crucial for establishing the low intracellular chloride concentrations necessary for fast hyperpolarizing synaptic inhibition mediated by GABA-A and glycine receptors. Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the key antagonists, the experimental protocols used for their characterization, and the signaling pathways that regulate KCC2.
Selective KCC2 Antagonists: Quantitative Data
The development of selective KCC2 antagonists has been a significant advancement in neuroscience research, providing powerful tools to dissect the role of KCC2 in neuronal function and disease. The following table summarizes the quantitative data for the most well-characterized selective KCC2 antagonists.
| Compound Name | Structure | KCC2 IC50 | NKCC1 IC50 / % Inhibition | Selectivity (NKCC1/KCC2) | Reference |
| ML077 (CID-25067404) | N-methyl-N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-ylthio)acetamide | 537 nM | >50 µM | >93-fold | [1] |
| VU0463271 | N-cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide | 61 nM | >10 µM (>100-fold) | >164-fold | |
| D4 (CID-7211972) | 2-((6-phenylpyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide | 560 nM | ~19.7% inhibition at 50 µM | >90-fold | [1][2] |
Experimental Protocols
The identification and characterization of selective KCC2 antagonists have relied on a suite of specialized in vitro and electrophysiological assays. This section provides detailed methodologies for these key experiments.
High-Throughput Screening for KCC2 Modulators: Thallium Influx Assay
A fluorescence-based thallium (Tl+) influx assay is the primary method for high-throughput screening (HTS) of KCC2 modulators. KCC2 can transport Tl+ as a congener of K+, and the influx of Tl+ can be measured using a Tl+-sensitive fluorescent dye.
Principle: HEK293 cells overexpressing KCC2 are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2). The addition of a Tl+-containing extracellular solution initiates KCC2-mediated Tl+ influx, leading to an increase in fluorescence. KCC2 inhibitors will block this influx and thus reduce the fluorescence signal.
Detailed Protocol:
-
Cell Culture and Plating:
-
Maintain HEK293 cells stably expressing human KCC2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate the cells in 384-well black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent Tl+ indicator dye (e.g., 1 µM FluoZin-2 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in a chloride-free buffer (e.g., replacing Cl- with gluconate).
-
Remove the culture medium from the cell plate and add 20 µL of the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in a chloride-free buffer.
-
Add the compounds to the cell plate. For antagonist screening, pre-incubate the compounds with the cells for 15-30 minutes at room temperature.
-
-
Thallium Stimulation and Fluorescence Reading:
-
Prepare a stimulus buffer containing Tl2SO4 (final concentration ~1 mM) and KCl in a chloride-containing buffer.
-
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument equipped with an automated liquid handling system.
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the Tl+ stimulus buffer to the wells and continue to record the fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of Tl+ influx from the initial slope of the fluorescence increase.
-
Normalize the data to a positive control (e.g., a known KCC2 inhibitor like furosemide at a high concentration) and a negative control (DMSO vehicle).
-
Determine the IC50 values for the test compounds by fitting the concentration-response data to a four-parameter logistic equation.
-
Functional Validation: ⁸⁶Rb⁺ Uptake Assay
The ⁸⁶Rb⁺ uptake assay is a radioactive method used to directly measure the transport activity of KCC2. ⁸⁶Rb⁺ is used as a tracer for K⁺.
Principle: KCC2-expressing cells are incubated with ⁸⁶Rb⁺. The amount of radioactivity accumulated inside the cells is proportional to the KCC2 activity. KCC2 inhibitors will reduce the uptake of ⁸⁶Rb⁺.
Detailed Protocol:
-
Cell Preparation:
-
Culture HEK293 cells overexpressing KCC2 in 24-well plates until confluent.
-
To stimulate KCC2 activity and inhibit endogenous Na-K-2Cl cotransporter (NKCC1) activity, pre-treat the cells with N-ethylmaleimide (NEM) (0.5 mM) for 15 minutes.[1]
-
-
Pre-incubation:
-
Wash the cells with a pre-incubation buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with the test compounds at various concentrations for 10-15 minutes at room temperature.
-
-
⁸⁶Rb⁺ Uptake:
-
Prepare an uptake buffer containing ⁸⁶RbCl (1-2 µCi/mL) and the test compounds.
-
Initiate the uptake by adding the ⁸⁶Rb⁺-containing buffer to the cells.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells three times with ice-cold wash buffer (e.g., isotonic saline) to remove extracellular ⁸⁶Rb⁺.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS or 1% Triton X-100).
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the ⁸⁶Rb⁺ uptake.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
-
Electrophysiological Assessment of KCC2 Function: Gramicidin Perforated-Patch Recording
Gramicidin perforated-patch clamp is a specialized electrophysiological technique that allows for the measurement of the GABA-A receptor reversal potential (EGABA) while maintaining the endogenous intracellular chloride concentration.[3]
Principle: Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride. This allows for electrical access to the cell without dialyzing the intracellular chloride. By measuring the reversal potential of GABA-A receptor-mediated currents, the intracellular chloride concentration and thus the activity of KCC2 can be inferred.
Detailed Protocol:
-
Pipette Solution:
-
Prepare an internal solution containing a high concentration of a cation (e.g., 150 mM KCl) and gramicidin (50-100 µg/mL). The gramicidin stock solution is typically prepared in DMSO.
-
-
Recording Setup:
-
Use a standard patch-clamp setup with an amplifier and data acquisition system.
-
Prepare neuronal cultures or acute brain slices.
-
-
Patch Formation and Perforation:
-
Approach a neuron with the patch pipette and form a high-resistance seal (>1 GΩ).
-
Monitor the access resistance. The gramicidin will slowly incorporate into the membrane patch, and the access resistance will gradually decrease to a stable level (typically 20-50 MΩ) over 15-45 minutes.
-
-
Measurement of EGABA:
-
Voltage-clamp the neuron at different holding potentials.
-
Apply GABA locally to the neuron using a puffer pipette.
-
Record the GABA-evoked currents at each holding potential.
-
Plot the current-voltage (I-V) relationship. The voltage at which the current reverses is EGABA.
-
-
Application of KCC2 Antagonists:
-
After obtaining a stable baseline EGABA, perfuse the selective KCC2 antagonist into the bath.
-
Repeat the EGABA measurement after the drug has taken effect. Inhibition of KCC2 will lead to an accumulation of intracellular chloride and a depolarizing shift in EGABA.
-
Signaling Pathways Regulating KCC2
The function and expression of KCC2 are dynamically regulated by several intracellular signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic strategies to modulate KCC2 activity.
WNK-SPAK/OSR1 Kinase Pathway
The With-No-Lysine (WNK) kinases and their downstream targets, SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), play a pivotal role in regulating the activity of cation-chloride cotransporters.
Mechanism: WNK kinases phosphorylate and activate SPAK/OSR1. Activated SPAK/OSR1, in turn, directly phosphorylates KCC2 at two key threonine residues, Thr906 and Thr1007.[4] Phosphorylation at these sites inhibits KCC2 transport activity. Conversely, dephosphorylation of these residues leads to KCC2 activation. This pathway provides a mechanism for the reciprocal regulation of NKCC1 (which is activated by WNK-SPAK/OSR1) and KCC2, thereby controlling the direction of net chloride flux.
References
- 1. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Research Portal [iro.uiowa.edu]
- 4. Activation of K+âCl-cotransporter KCC2 by inhibiting the WNK-SPAK kinase signalling as a novel therapeutic strategy for epilepsy [ore.exeter.ac.uk]
The Pharmacology of Novel KCC2 Modulators: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations in the mature central nervous system (CNS). This low chloride level is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[1] Dysfunction of KCC2 has been implicated in a wide range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and neurodevelopmental disorders, making it a compelling therapeutic target.[2][3] In recent years, significant progress has been made in the discovery and development of small molecules that can modulate KCC2 activity, offering novel therapeutic strategies for these debilitating conditions.[2] This technical guide provides an in-depth overview of the pharmacology of new KCC2 modulators, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Pharmacology of New KCC2 Modulators
A growing number of small-molecule KCC2 potentiators have been identified through high-throughput screening and subsequent medicinal chemistry efforts. These compounds aim to enhance KCC2-mediated chloride extrusion, thereby restoring inhibitory neurotransmission in pathological states. The table below summarizes the quantitative pharmacological data for some of the most well-characterized new KCC2 modulators.
| Compound | Class/Scaffold | Assay Type | Potency (EC50) | Efficacy | Selectivity | Reference |
| CLP257 | Dihydro-quinoxalinone derivative | Cl- extrusion (Clomeleon) | 616 nM | ~40% reduction in [Cl-]i | Selective for KCC2 over other CCCs | [4] |
| CLP290 | Prodrug of CLP257 | In vivo analgesia | Orally bioavailable | Similar to pregabalin without sedation | N/A | [2] |
| VU0500469 | Novel small molecule | Cl- efflux (SuperClomeleon) | 14.2 µM | Attenuates seizure-like activity | KCC2-dependent | [5] |
| VU0916219 | Analog of VU0500469 | Cl- efflux (SuperClomeleon) | Improved potency over VU0500469 | N/A | N/A | [5] |
| OV-350 | Not disclosed | K+ flux | 261.4 nM | Prevents and terminates benzodiazepine-resistant status epilepticus | Selective for KCC2 | [6] |
| CLP355 | Dihydro-quinoxalinone derivative | Cl- extrusion (Clomeleon) | 50 nM | N/A | N/A | [4] |
Key Experimental Protocols for Assessing KCC2 Modulator Activity
The characterization of new KCC2 modulators relies on a suite of specialized in vitro and cellular assays. Below are detailed methodologies for the key experiments cited in the study of these compounds.
Chloride Flux Assays
Chloride flux assays are the primary method for directly measuring KCC2-mediated ion transport. These assays typically utilize fluorescent indicators that are sensitive to changes in intracellular chloride concentration.
a) Genetically Encoded Cl- Sensor (e.g., Clomeleon, SuperClomeleon) Assay
This method uses a ratiometric fluorescent protein biosensor, such as Clomeleon or its improved version SuperClomeleon, stably expressed in a cell line (e.g., HEK-293) that also expresses KCC2. The sensor changes its fluorescence resonance energy transfer (FRET) signal in response to varying intracellular chloride concentrations.
-
Cell Culture and Transfection: HEK-293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are transfected with plasmids encoding both KCC2 and the chloride sensor using a suitable transfection reagent. Stable cell lines are often generated for high-throughput screening.
-
Assay Procedure:
-
Plate the transfected cells in a 96- or 384-well plate and grow to confluence.
-
Wash the cells with a low-chloride buffer to establish a chloride gradient.
-
Add the test compounds at various concentrations.
-
Initiate KCC2-mediated chloride efflux by replacing the low-chloride buffer with a standard physiological buffer.
-
Monitor the change in the YFP/CFP fluorescence ratio over time using a plate reader. An increase in the ratio indicates a decrease in intracellular chloride and thus potentiation of KCC2 activity.[5]
-
-
Data Analysis: The rate of change in the fluorescence ratio is calculated and plotted against the compound concentration to determine the EC50.
b) MQAE-Based Chloride Flux Assay
N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) is a fluorescent dye whose fluorescence is quenched by chloride ions. An increase in fluorescence indicates a decrease in intracellular chloride.
-
Cell Loading: Neurons or KCC2-expressing cells are loaded with MQAE by incubation in a solution containing the dye.
-
Measurement of KCC2-mediated Cl- influx: To assess the ability of a compound to restore KCC2 function, KCC2 transport is reversed by elevating the extracellular potassium concentration. This drives Cl- into the cell, quenching MQAE fluorescence. The rate of fluorescence quenching is a measure of KCC2 activity.[4]
-
Data Analysis: The rate of fluorescence change is measured in the presence and absence of the test compound. An enhanced rate of chloride transport in the presence of the compound indicates potentiation.
Thallium (Tl+) Flux Assay
As KCC2 cotransports K+ and Cl-, its activity can also be assessed by measuring the movement of K+ or its congeners, such as thallium (Tl+). Tl+ influx can be measured using a Tl+-sensitive fluorescent dye.
-
Principle: This assay measures the influx of Tl+ into cells, which serves as a surrogate for K+ influx.
-
Procedure:
-
Load KCC2-expressing cells with a Tl+-sensitive fluorescent dye.
-
Incubate the cells with the test compound.
-
Add a solution containing Tl+ to the cells.
-
Measure the increase in fluorescence over time using a fluorescence plate reader. An increased rate of fluorescence indicates enhanced KCC2 activity.
-
Measurement of KCC2 Cell Surface Expression
Changes in KCC2 activity can be due to alterations in its expression at the plasma membrane. Surface biotinylation and immunocytochemistry are common methods to quantify cell surface KCC2 levels.
a) Surface Biotinylation
This technique labels surface proteins with biotin, which can then be isolated and quantified.
-
Procedure:
-
Treat cultured neurons or KCC2-expressing cells with the test compound.
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., sulfo-NHS-SS-biotin) on ice to label surface proteins.
-
Quench the reaction and lyse the cells.
-
Isolate the biotinylated proteins using streptavidin-coated beads.
-
Elute the captured proteins and analyze the amount of KCC2 by Western blotting using a KCC2-specific antibody.[7]
-
-
Data Analysis: The intensity of the KCC2 band in the surface fraction is quantified and normalized to the total KCC2 expression in the cell lysate.
b) Immunocytochemistry
This method uses antibodies to visualize the localization and quantify the expression of KCC2 on the cell surface.
-
Procedure:
-
Culture and treat the cells as in the surface biotinylation assay.
-
Fix the cells with paraformaldehyde.
-
Without permeabilizing the cells, incubate with a primary antibody that recognizes an extracellular epitope of KCC2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Data Analysis: The fluorescence intensity at the cell surface is quantified using image analysis software.
Signaling Pathways and Regulatory Mechanisms of KCC2
The function of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events that control its transport activity and membrane trafficking. Understanding these pathways is crucial for the rational design of new KCC2 modulators.
KCC2 Phosphorylation and Dephosphorylation
The phosphorylation state of specific serine, threonine, and tyrosine residues in the intracellular domains of KCC2 is a key determinant of its activity.
Caption: Regulation of KCC2 activity by phosphorylation.
Protein kinase C (PKC) phosphorylates KCC2 at serine 940 (S940), which promotes its cell surface stability and activity. Conversely, the WNK-SPAK/OSR1 kinase cascade phosphorylates KCC2 at threonine 906 (T906) and threonine 1007 (T1007), leading to its inactivation and internalization. Protein phosphatase 1 (PP1) can dephosphorylate these residues, thereby increasing KCC2 activity.
Experimental Workflow for Screening KCC2 Potentiators
The discovery of new KCC2 modulators typically follows a multi-step screening cascade.
References
- 1. The Expanding Therapeutic Potential of Neuronal KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 6. Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APP modulates KCC2 expression and function in hippocampal GABAergic inhibition | eLife [elifesciences.org]
- 8. Gephyrin Interacts with the K-Cl Cotransporter KCC2 to Regulate Its Surface Expression and Function in Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 9. mdpi.com [mdpi.com]
The Putative KCC2 Inhibitor VU0240551: A Technical Guide for Early-Stage Research
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations. This function is essential for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in the mature central nervous system. Dysregulation of KCC2 has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the early-stage research on VU0240551, a potent and selective inhibitor of KCC2, to support ongoing and future investigations in this area.
Quantitative Data Summary
The following table summarizes the key quantitative data for the KCC2 inhibitor VU0240551, providing a comparative overview of its potency and selectivity.
| Parameter | Value | Assay Method | Reference |
| IC50 for KCC2 | 560 nM | Fluorescence-based thallium influx assay | [1] |
| IC50 for KCC2 | 61 nM (for analog VU0463271) | Not specified | [2] |
| Selectivity | >100-fold vs. NKCC1 | Not specified | [2] |
| Effect on GABAA-mediated currents | Prolongation of Cl- recovery time constant (τrec) from 5.7s to 8.1s (in rat neurons at 1 µM) | Intracellular recordings with iontophoretic Cl- loading | [3] |
| Effect on GABAA-mediated currents | Prolongation of Cl- recovery time constant (τrec) from 15.1s to 20.3s (in human neurons at 1 µM) | Intracellular recordings with iontophoretic Cl- loading | [3] |
Mechanism of Action
VU0240551 acts as a direct inhibitor of the KCC2 transporter. Mechanistic studies have revealed a competitive mode of inhibition with respect to the extracellular potassium (K+) binding site and a non-competitive mode of inhibition with respect to the extracellular chloride (Cl-) binding site.[2] This dual mechanism effectively blocks the cotransport of potassium and chloride ions out of the neuron, leading to an increase in the intracellular chloride concentration. Consequently, the reversal potential for GABAA receptor-mediated currents (EGABA) becomes more depolarized, reducing the efficacy of GABAergic inhibition.
Key Experimental Protocols
Fluorescence-Based High-Throughput Screening (HTS) Assay for KCC2 Activity
This assay provides a robust and scalable method for identifying and characterizing KCC2 inhibitors by measuring the influx of thallium (Tl+), a surrogate for K+, into cells expressing KCC2.
Principle: KCC2 mediates the cotransport of K+ and Cl-. Thallium (Tl+) can substitute for K+ in this process. The assay utilizes a Tl+-sensitive fluorescent dye that exhibits increased fluorescence upon binding to Tl+. The rate of increase in fluorescence is proportional to the rate of Tl+ influx and thus reflects KCC2 activity.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing KCC2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics for selection.
-
Dye Loading:
-
Cells are seeded in 96- or 384-well plates.
-
The growth medium is removed, and the cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., as provided in the FLIPR Potassium Assay Kit) for 1 hour at 37°C in the dark.[1]
-
The loading buffer should also contain 10 µM bumetanide to inhibit endogenous NKCC1 activity and 0.1 mM ouabain to block the Na+/K+-ATPase.[1]
-
-
Compound Incubation: The KCC2 inhibitor (e.g., VU0240551) is added to the wells at various concentrations and incubated for a defined period (e.g., 45 minutes) during the final phase of dye loading.[1]
-
Measurement of Thallium Influx:
-
The plate is placed in a fluorescence microplate reader (e.g., FlexStation or FLIPR).
-
A baseline fluorescence reading is taken.
-
A stimulus solution containing a mixture of K+ and Tl+ is added to the wells to initiate KCC2-mediated influx.[1]
-
The fluorescence intensity is measured kinetically over time (e.g., every second for 80-90 seconds).[4]
-
-
Data Analysis:
-
The initial rate of fluorescence increase is calculated for each well.
-
The data are normalized to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Gramicidin-Perforated Patch-Clamp Electrophysiology for EGABA Measurement
This electrophysiological technique allows for the measurement of GABA-evoked currents and the determination of the GABA reversal potential (EGABA) while maintaining the endogenous intracellular chloride concentration.
Principle: Gramicidin is an antibiotic that forms small, cation-permeable pores in the cell membrane.[5][6] When included in the patch pipette solution, it allows for electrical access to the cell without dialyzing intracellular anions like chloride. This is crucial for accurately measuring EGABA, which is dependent on the transmembrane chloride gradient.
Detailed Methodology:
-
Preparation of Solutions:
-
External Solution (Krebs-Ringer Bicarbonate HEPES buffer): 140 mM NaCl, 3.6 mM KCl, 0.5 mM NaH2PO4, 0.5 mM MgSO4, 1.5 mM CaCl2, 2 mM NaHCO3, 10 mM HEPES; pH adjusted to 7.4 with NaOH.[7]
-
Pipette Solution: 150 mM KCl, 10 mM HEPES; pH adjusted to 7.4 with KOH.[7]
-
Gramicidin Stock Solution: Dissolve gramicidin D in DMSO at 20 mg/ml.[7]
-
Final Pipette Solution with Gramicidin: Dilute the stock solution into the pipette solution to a final concentration of 0.1 mg/ml.[7] It is recommended to front-fill the pipette tip with gramicidin-free solution and back-fill with the gramicidin-containing solution to facilitate giga-seal formation.[6]
-
-
Recording Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Establish a high-resistance (>1 GΩ) seal between the patch pipette and the neuron.
-
Monitor the access resistance, which will gradually decrease as gramicidin pores form in the membrane patch. Recordings can typically begin when the access resistance stabilizes below 20 MΩ.[5]
-
Record GABA-evoked currents in voltage-clamp mode at various holding potentials. GABA or a specific GABAA receptor agonist like muscimol is applied locally via a puffer pipette.
-
-
Determination of EGABA:
-
The amplitude of the GABA-evoked current is plotted against the holding potential.
-
The x-intercept of this current-voltage (I-V) relationship represents the reversal potential for the GABAA-mediated current (EGABA).
-
-
Effect of VU0240551:
-
After establishing a baseline EGABA, VU0240551 is bath-applied to the preparation.
-
EGABA is re-measured in the presence of the inhibitor. A positive shift in EGABA indicates an increase in intracellular chloride concentration due to KCC2 inhibition.
-
Signaling Pathways and Experimental Workflows
The activity of KCC2 is tightly regulated by a complex network of signaling pathways, primarily involving phosphorylation and dephosphorylation events. Understanding these pathways is crucial for contextualizing the effects of direct inhibitors like VU0240551.
KCC2 Regulatory Signaling Pathway
Caption: KCC2 activity is modulated by phosphorylation and signaling cascades.
Experimental Workflow for Characterizing a KCC2 Inhibitor
Caption: A typical workflow for the discovery and characterization of KCC2 inhibitors.
Structure-Activity Relationship (SAR) and Synthesis
While a detailed SAR for a broad class of KCC2 inhibitors is still emerging, initial studies on analogs of VU0240551 have provided some insights. The development of more potent analogs like VU0463271 (IC50 = 61 nM) suggests that modifications to the core structure of VU0240551 can significantly enhance inhibitory activity.[2] Further research into the synthesis and evaluation of a wider range of analogs is necessary to fully elucidate the structural requirements for potent and selective KCC2 inhibition. The synthesis of these compounds typically involves multi-step organic chemistry protocols, which can be adapted from published methods for similar heterocyclic compounds.
Conclusion
VU0240551 has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of KCC2. Its potency and selectivity allow for the specific interrogation of KCC2 function in various experimental models. The detailed methodologies and quantitative data presented in this guide are intended to facilitate the design and execution of future research aimed at further understanding the therapeutic potential of KCC2 modulation and the development of next-generation KCC2-targeted therapies.
References
- 1. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gramicidin-perforated patch recording: GABA response in mammalian neurones with intact intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Electrophysiological studies [protocols.io]
Methodological & Application
Application Notes and Protocols: Utilizing a Novel KCC2 Inhibitor in Primary Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for establishing and maintaining the low intracellular chloride concentration ([Cl⁻]i) necessary for fast hyperpolarizing inhibition mediated by GABAA and glycine receptors in the mature central nervous system (CNS).[1][2][3] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a promising therapeutic target.[4][5][6] These application notes provide a comprehensive guide for researchers on how to use a novel KCC2 inhibitor in primary neuron culture, from initial cell plating to functional analysis.
Primary Neuron Culture Preparation
A healthy primary neuron culture is fundamental for obtaining reliable and reproducible data. The following protocol is a general guideline for hippocampal or cortical neuron isolation and culture from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium: Hibernate-E (or equivalent) supplemented with B-27 and GlutaMAX
-
Digestion solution: Papain (20 U/mL) in Hibernate-E
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 10% fetal bovine serum (FBS)
-
Maintenance medium: Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Protocol:
-
Coat culture plates with PDL or PLO overnight at 37°C. Wash plates three times with sterile water and allow them to dry completely.
-
Dissect hippocampi or cortices from E18 pups in ice-cold dissection medium.
-
Mince the tissue and transfer it to the digestion solution. Incubate for 20-30 minutes at 37°C.
-
Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 200,000-500,000 cells/well in a 24-well plate).
-
After 4-24 hours, replace the plating medium with maintenance medium.
-
Culture the neurons for at least 14 days in vitro (DIV) to allow for mature expression and function of KCC2.[7]
Application of a Novel KCC2 Inhibitor
The optimal concentration and incubation time for a novel KCC2 inhibitor should be determined empirically. It is recommended to perform a dose-response curve and a time-course experiment.
Protocol:
-
Prepare a stock solution of the novel KCC2 inhibitor in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed maintenance medium.
-
Remove the existing medium from the cultured neurons and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the neurons for the desired period (e.g., 30 minutes to 24 hours) in the cell culture incubator.
-
Proceed with the desired downstream assays to assess the effects of the inhibitor.
Experimental Protocols for Assessing Inhibitor Efficacy
Several methods can be employed to evaluate the efficacy of a novel KCC2 inhibitor. The choice of method will depend on the specific research question and available equipment.
Electrophysiology: Gramicidin Perforated-Patch Clamp
This technique is the gold standard for measuring the reversal potential of GABA-A receptor-mediated currents (EGABA) without disturbing the intracellular chloride concentration.[8] Inhibition of KCC2 will lead to an accumulation of intracellular chloride, resulting in a depolarizing shift in EGABA.[9]
Protocol:
-
Prepare a patch pipette solution containing gramicidin (50-100 µg/mL).
-
Obtain a high-resistance seal (>1 GΩ) on a cultured neuron.
-
Monitor the access resistance until it stabilizes (typically 15-30 minutes), indicating successful perforation of the membrane by gramicidin.
-
Voltage-clamp the neuron and apply brief puffs of GABA or muscimol at different holding potentials to determine the reversal potential.
-
Perform recordings in control conditions and after application of the novel KCC2 inhibitor.
Ion Flux Assay: Rubidium (⁸⁶Rb⁺) or Thallium (Tl⁺) Influx
KCC2 can operate in a reverse mode, mediating cation influx under certain experimental conditions.[6][10] Measuring the influx of K⁺ congeners like rubidium or thallium can be used to assess KCC2 activity.
Protocol:
-
Wash cultured neurons with a Na⁺-free solution.
-
Pre-incubate the cells with the novel KCC2 inhibitor or vehicle control.
-
Replace the pre-incubation solution with a solution containing ⁸⁶Rb⁺ or a thallium-sensitive dye.
-
After a defined incubation period, stop the influx by washing with an ice-cold stop solution.
-
Lyse the cells and measure the amount of ⁸⁶Rb⁺ influx using a scintillation counter or thallium influx using a fluorescence plate reader.
Intracellular Chloride Imaging
Genetically encoded chloride indicators (e.g., Clomeleon, SuperClomeleon) or chloride-sensitive dyes can be used to visualize changes in [Cl⁻]i following KCC2 inhibition.[8]
Protocol:
-
Transfect or transduce cultured neurons with a genetically encoded chloride indicator several days before the experiment.
-
Alternatively, load the cells with a chloride-sensitive dye according to the manufacturer's instructions.
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Apply the novel KCC2 inhibitor and acquire time-lapse images to monitor changes in fluorescence, which correlate with changes in [Cl⁻]i.
Western Blotting
Western blotting can be used to assess the total expression and phosphorylation status of KCC2.[10] Some compounds may alter KCC2 expression or its phosphorylation at key regulatory sites (e.g., Ser940, Thr1007), which affects its activity.[10]
Protocol:
-
Lyse the treated and control neurons in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total KCC2 and phospho-specific KCC2.
-
Use a suitable secondary antibody and chemiluminescent substrate to detect the protein bands.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of Novel KCC2 Inhibitor on EGABA
| Treatment Group | Concentration (µM) | n | EGABA (mV) ± SEM | p-value vs. Vehicle |
| Vehicle (DMSO) | - | 10 | -75.2 ± 1.5 | - |
| Novel Inhibitor | 1 | 10 | -68.5 ± 1.8 | <0.05 |
| Novel Inhibitor | 10 | 10 | -55.1 ± 2.1 | <0.001 |
| Positive Control | 20 | 10 | -53.8 ± 2.3 | <0.001 |
Table 2: Effect of Novel KCC2 Inhibitor on ⁸⁶Rb⁺ Influx
| Treatment Group | Concentration (µM) | n | ⁸⁶Rb⁺ Influx (CPM) ± SEM | % Inhibition |
| Vehicle (DMSO) | - | 8 | 15,432 ± 897 | - |
| Novel Inhibitor | 1 | 8 | 11,256 ± 754 | 27.0% |
| Novel Inhibitor | 10 | 8 | 6,178 ± 543 | 60.0% |
| Positive Control | 20 | 8 | 5,899 ± 512 | 61.8% |
Table 3: Effect of Novel KCC2 Inhibitor on KCC2 Phosphorylation
| Treatment Group | Concentration (µM) | n | p-KCC2 (Ser940) / Total KCC2 Ratio ± SEM | p-value vs. Vehicle |
| Vehicle (DMSO) | - | 6 | 1.00 ± 0.08 | - |
| Novel Inhibitor | 1 | 6 | 0.95 ± 0.09 | >0.05 |
| Novel Inhibitor | 10 | 6 | 0.52 ± 0.06 | <0.01 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways regulating KCC2 activity.
Caption: Experimental workflow for testing a novel KCC2 inhibitor.
Conclusion
The protocols and guidelines presented here offer a robust framework for the characterization of novel KCC2 inhibitors in primary neuron cultures. By employing a multi-faceted approach that combines functional assays with biochemical methods, researchers can gain a comprehensive understanding of the inhibitor's mechanism of action and its potential as a therapeutic agent for neurological disorders associated with KCC2 dysfunction.
References
- 1. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]
- 4. What are KCC2 activators and how do they work? [synapse.patsnap.com]
- 5. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 6. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KCC2 is required for the survival of mature neurons but not for their development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for In Vitro Testing of KCC2 Inhibitor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific cation-chloride cotransporter crucial for maintaining low intracellular chloride concentrations in mature neurons.[1] This low chloride level is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[2][3] Dysregulation of KCC2 function has been implicated in various neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it an attractive therapeutic target.[1][4] The development of small molecule inhibitors of KCC2 is a key strategy for studying its physiological roles and for therapeutic intervention.
These application notes provide detailed protocols for in vitro assays designed to identify and characterize KCC2 inhibitors. The primary methods described are the thallium (Tl⁺) flux assay, suitable for high-throughput screening (HTS), and the rubidium (⁸⁶Rb⁺) flux assay, a classic method for validation and mechanistic studies. Additionally, an overview of chloride flux assays using genetically encoded sensors is provided.
KCC2 Signaling Pathway and Inhibition
KCC2 mediates the coupled, electroneutral transport of K⁺ and Cl⁻ ions across the neuronal membrane. The direction of transport is determined by the electrochemical gradient of these ions. In mature neurons, KCC2 typically extrudes Cl⁻, maintaining a low intracellular Cl⁻ concentration. Inhibitors of KCC2 block this transport, leading to an increase in intracellular Cl⁻.
Caption: Mechanism of KCC2-mediated ion transport and its inhibition.
Experimental Protocols
Thallium (Tl⁺) Flux Assay for High-Throughput Screening
This assay is based on the principle that KCC2 can transport Tl⁺ as a congener for K⁺.[2][3] The influx of Tl⁺ is measured using a Tl⁺-sensitive fluorescent dye. This method is amenable to HTS due to its homogeneous, no-wash format and rapid data acquisition.[1]
Experimental Workflow
Caption: Workflow for the KCC2 Thallium (Tl⁺) Flux Assay.
Detailed Methodology
a. Cell Culture:
-
Use HEK293 cells stably or transiently expressing human KCC2.[1][2] Wild-type HEK293 cells serve as a negative control.[2]
-
Culture cells in DMEM/Ham's F-12 (1:1) supplemented with 10% FBS, 50 units/mL penicillin, and 50 µg/mL streptomycin.[2] Maintain cultures at 37°C in a 5% CO₂ incubator.
-
For the assay, plate cells in 384-well, black-walled, clear-bottom plates at a density of 10,000-20,000 cells/well and incubate for 48 hours.[1][5]
b. Assay Procedure:
-
Dye Loading: Remove growth medium and add 20 µL of loading buffer containing a Tl⁺-sensitive dye (e.g., from FLIPR Potassium Assay Kit). The buffer should also contain 10 µM bumetanide to inhibit endogenous NKCC1 and 0.1 mM ouabain to block the Na⁺/K⁺-ATPase.[1] Incubate for 1 hour at 37°C.
-
Compound Addition: Add 5 µL of test compounds at various concentrations (typically 0.5 nM to 30 µM) to the cell plate.[2] Incubate for 10-45 minutes.[1][5]
-
Stimulation and Reading: Place the plate in a kinetic plate reader (e.g., FLIPR Tetra). Record a baseline fluorescence for 10 seconds.[5]
-
Add 10 µL of a stimulus solution containing a mixture of K⁺ and Tl⁺ (e.g., 5X Tl⁺ stimulus solution).[5]
-
Immediately begin measuring the fluorescence intensity every second for at least 1 minute. The increase in fluorescence corresponds to Tl⁺ influx through KCC2.[1]
c. Data Analysis:
-
Normalize the fluorescence data (F/F₀).
-
The rate of Tl⁺ influx is determined from the initial slope of the fluorescence increase.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Rubidium (⁸⁶Rb⁺) Flux Assay for Validation
This assay directly measures the transport of K⁺ by using its radioactive isotope, ⁸⁶Rb⁺, as a tracer.[2] It is a highly sensitive and specific method, often used to validate hits from primary screens and for detailed mechanistic studies.
Detailed Methodology
a. Cell Preparation:
-
Plate KCC2-expressing HEK293 cells in 35-mm dishes coated with poly-L-lysine.[5]
-
Before the assay, pre-incubate the cells for 10 minutes in a Na⁺-free solution (e.g., 132 mM NMDG-Cl, 5 mM KCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 1 mM glucose, 5 mM HEPES, pH 7.4) to isolate KCC2 activity.[5]
b. Assay Procedure:
-
Stimulation of KCC2 (Optional but recommended): Treat cells with N-ethylmaleimide (NEM) to stimulate KCC2 activity and inhibit NKCC1.[2][6]
-
Compound Incubation: Add test inhibitors at desired concentrations and incubate.
-
Initiate Uptake: Aspirate the pre-incubation medium and replace it with an identical solution containing the test compound, 200 µM ouabain, and 0.25 µCi/mL ⁸⁶Rb⁺.[5]
-
Terminate Uptake: After a defined period (e.g., 5-10 minutes), stop the uptake by aspirating the radioactive solution and washing the cells rapidly three times with ice-cold wash buffer.
-
Cell Lysis and Measurement: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the ⁸⁶Rb⁺ uptake rate (e.g., in nmol/mg protein/min).
-
Determine the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Calculate IC₅₀ values as described for the Tl⁺ flux assay.
Chloride Flux Assay using Genetically Encoded Sensors
This method utilizes fluorescent protein-based sensors, such as SuperClomeleon, that change their fluorescence resonance energy transfer (FRET) signal in response to changes in intracellular Cl⁻ concentration ([Cl⁻]i).[4][5][7]
Principle
HEK293 cells are co-transfected to express both KCC2 and a Cl⁻ sensor.[4] KCC2 activity is assessed by monitoring the changes in the FRET ratio (e.g., YFP/CFP) of the sensor, which reflects the transport of Cl⁻ out of the cell.[5] An increase in KCC2 activity results in a lower [Cl⁻]i and a corresponding change in the FRET signal. This assay provides a direct measure of Cl⁻ transport.[5]
Data Presentation
Quantitative data from inhibitor testing should be summarized for clear comparison.
| Inhibitor | Assay Type | Target | IC₅₀ | Reference(s) |
| Furosemide | ⁸⁶Rb⁺ Flux | KCC2 | ~2 mM | [6] |
| Bumetanide | ⁸⁶Rb⁺ Flux | KCC2 | > 3 mM | [8] |
| DIOA | Tl⁺ Flux | KCC2 | 10-50 µM | [9] |
| Compound D4 | ⁸⁶Rb⁺ Flux | KCC2 | ~1 µM | [2] |
| ML077 | ⁸⁶Rb⁺ Flux | KCC2 | 537 nM | [6] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell system used.
Summary and Conclusion
The protocols outlined provide robust and reproducible methods for the in vitro assessment of KCC2 inhibitor activity. The thallium flux assay is well-suited for primary HTS campaigns to identify potential KCC2 inhibitors from large compound libraries.[2][3] The rubidium flux and chloride flux assays serve as essential secondary assays for hit validation, determination of potency, and investigation of the mechanism of action.[2][5] The use of appropriate controls, such as wild-type cells and known inhibitors, is critical for ensuring the quality and reliability of the data generated. These assays are fundamental tools for the discovery and development of novel therapeutics targeting KCC2 for the treatment of neurological disorders.
References
- 1. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 5. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dbt.univr.it [dbt.univr.it]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring KCC2 Function with a New Compound using Electrophysiology Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for establishing and maintaining the low intracellular chloride concentration ([Cl⁻]i) necessary for fast hyperpolarizing GABAergic and glycinergic inhibition in the mature central nervous system.[1][2] Dysregulation of KCC2 function has been implicated in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a promising therapeutic target.[3] The development of novel compounds that can modulate KCC2 activity is therefore of significant interest.
These application notes provide detailed protocols for assessing the function of KCC2 and evaluating the effect of a new compound using the gramicidin-perforated patch-clamp electrophysiology technique. This method is considered a gold standard as it allows for the measurement of GABAergic currents without disturbing the native intracellular chloride concentration of the recorded neuron.[4][5]
Key Electrophysiological Technique: Gramicidin-Perforated Patch-Clamp
The gramicidin-perforated patch-clamp technique utilizes the antibiotic gramicidin to form small pores in the cell membrane that are permeable to monovalent cations but impermeable to larger anions like chloride.[4][5][6] This allows for electrical access to the cell while preserving the endogenous [Cl⁻]i, which is essential for accurately measuring the reversal potential of GABA-A receptor-mediated currents (EGABA). A hyperpolarized EGABA is indicative of low intracellular chloride and thus robust KCC2 activity.[4]
Signaling Pathway of KCC2-Mediated Chloride Extrusion
Caption: KCC2-mediated chloride extrusion pathway.
Experimental Protocols
Gramicidin-Perforated Patch-Clamp Recording
This protocol details the steps for measuring EGABA in cultured neurons to assess KCC2 function and the modulatory effects of a new compound.
Materials and Reagents:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External (bath) solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 D-glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 150 KCl, 10 HEPES (pH 7.2 with KOH)
-
Gramicidin stock solution (e.g., 20 mg/mL in DMSO)
-
GABA-A receptor agonist (e.g., isoguvacine or GABA)
-
New compound and vehicle (e.g., DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Experimental Workflow:
Caption: Experimental workflow for gramicidin-perforated patch-clamp.
Procedure:
-
Preparation:
-
Prepare fresh external and internal solutions.
-
Add gramicidin to the internal solution to a final concentration of 20-50 µg/mL. Sonicate briefly to aid dissolution.[7]
-
Pull glass micropipettes with a resistance of 3-5 MΩ.
-
Backfill the pipette with the gramicidin-containing internal solution.
-
-
Recording:
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Monitor the formation of gramicidin pores by observing a gradual decrease in the access resistance. This may take 15-30 minutes.[7]
-
Once the access resistance is stable (typically 10-20 MΩ), begin the recording.[7]
-
-
Measurement of EGABA:
-
In voltage-clamp mode, hold the neuron at different potentials (e.g., -70 mV to -30 mV in 10 mV steps).
-
At each holding potential, locally apply a brief pulse of a GABA-A receptor agonist (e.g., 100 µM GABA or 30 µM isoguvacine).
-
Measure the peak amplitude of the elicited current.
-
Plot the current amplitude against the holding potential (I-V curve). The x-intercept of this curve represents EGABA.
-
-
Compound Application:
-
After establishing a stable baseline EGABA, perfuse the recording chamber with the external solution containing the new compound at the desired concentration.
-
Allow sufficient time for the compound to take effect (e.g., 5-10 minutes).
-
Repeat the EGABA measurement in the presence of the compound.
-
To test for reversibility, wash out the compound with the external solution and measure EGABA again.
-
Control Experiments:
-
Vehicle Control: Apply the vehicle (e.g., DMSO) at the same concentration used for the new compound to control for any solvent effects.
-
Positive Control: Use a known KCC2 inhibitor (e.g., VU0463271) or activator to validate the experimental setup.
-
Concentration-Response: Test a range of concentrations of the new compound to determine its potency (EC₅₀ or IC₅₀).
Data Presentation
Summarize the quantitative data in a structured table for easy comparison.
| Experimental Condition | n (cells) | Baseline EGABA (mV) | Post-application EGABA (mV) | ΔEGABA (mV) |
| Vehicle (0.1% DMSO) | 10 | -65.2 ± 2.1 | -64.9 ± 2.3 | 0.3 ± 0.5 |
| New Compound (10 µM) | 12 | -66.1 ± 1.9 | -75.8 ± 2.5 | -9.7 ± 1.2 |
| Positive Control (KCC2 Activator) | 8 | -64.8 ± 2.4 | -78.2 ± 2.8 | -13.4 ± 1.5 |
| Positive Control (KCC2 Inhibitor) | 8 | -65.5 ± 2.0 | -50.1 ± 1.8* | 15.4 ± 1.1 |
Data are presented as mean ± SEM. *p < 0.05 compared to baseline (paired t-test).
Data Analysis and Interpretation
The primary outcome measure is the change in EGABA (ΔEGABA) following the application of the new compound.
Data Analysis Workflow:
Caption: Data analysis workflow for KCC2 function assessment.
Interpretation of Results:
-
No significant change in EGABA: The compound has no effect on KCC2 function under the tested conditions.
-
A negative shift (hyperpolarization) in EGABA: This indicates a decrease in intracellular chloride concentration, suggesting that the new compound enhances KCC2-mediated chloride extrusion (a KCC2 activator/enhancer).
-
A positive shift (depolarization) in EGABA: This indicates an increase in intracellular chloride concentration, suggesting that the new compound inhibits KCC2 function.
Alternative and Complementary Techniques
While gramicidin-perforated patch-clamp is a robust method, other techniques can be used for screening or to provide complementary data.
-
Thallium Flux Assays: A cell-based fluorescence assay that measures KCC2 activity by monitoring the influx of thallium (a surrogate for potassium). This method is amenable to high-throughput screening.
-
Non-invasive Optical Imaging: Utilizes genetically encoded chloride sensors to optically measure changes in intracellular chloride in response to neuronal activity or compound application.[1]
-
Rubidium Flux Assays: Similar to thallium flux assays, this method uses the radioactive isotope ⁸⁶Rb⁺ as a tracer for potassium to measure KCC2 activity.
By following these detailed protocols and application notes, researchers can effectively measure KCC2 function and robustly evaluate the potential of new compounds as modulators of this important neuronal ion transporter.
References
- 1. lornajane.net [lornajane.net]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. modeldb.science [modeldb.science]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. [Gramicidin perforated patch recording technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 7. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols for a New KCC2 Inhibitor in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of a novel and selective K-Cl cotransporter 2 (KCC2) inhibitor, VU0463271, in in vivo research settings. The provided data and methodologies are based on published preclinical studies and are intended to guide researchers in designing their own experiments to investigate the physiological and pathological roles of KCC2.
Introduction to KCC2 and the Inhibitor VU0463271
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for establishing and maintaining the low intracellular chloride concentration necessary for fast hyperpolarizing inhibition mediated by GABA-A and glycine receptors in the mature central nervous system. Dysregulation of KCC2 function has been implicated in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and stress-related disorders.
VU0463271 is a potent and selective inhibitor of KCC2, with an IC50 of 61 nM. It exhibits over 100-fold selectivity for KCC2 over the related Na-K-2Cl cotransporter 1 (NKCC1) and shows no significant activity against a wide range of other G-protein coupled receptors, ion channels, and transporters.[1] This high selectivity makes VU0463271 a valuable pharmacological tool for elucidating the specific functions of KCC2 in both physiological and pathological conditions.
Quantitative Data Summary
The following tables summarize the recommended concentrations of VU0463271 for various experimental models based on published literature.
Table 1: Recommended Concentrations of VU0463271 for In Vitro and Ex Vivo Studies
| Experimental Model | Recommended Concentration Range | Observed Effect | Reference |
| KCC2-expressing HEK cells | 100 nM - 10 µM | Concentration-dependent depolarizing shift in EGly | Sivakumaran et al., 2015 |
| Cultured Hippocampal Neurons | 100 nM - 10 µM | Depolarizing shift in EGABA and increased spiking | Sivakumaran et al., 2015 |
| Mouse Hippocampal Slices | 0.1 µM - 1 µM | Increased frequency and duration of epileptiform discharges | Dzhala & Staley, 2021 |
Table 2: Recommended Concentration and Administration for In Vivo Studies
| Animal Model | Administration Route | Concentration | Volume | Observed Effect | Reference |
| Mouse | Intrahippocampal Microinfusion | 100 µM | 500 nL | Rapid induction of epileptiform discharges | Sivakumaran et al., 2015[2][3] |
Signaling Pathways
Inhibition of KCC2 by VU0463271 directly impacts neuronal chloride homeostasis and, consequently, GABAergic neurotransmission. The following diagrams illustrate the key signaling pathways involved.
Caption: Role of KCC2 in GABAergic Synaptic Inhibition.
Caption: WNK Kinase Signaling Pathway Regulating KCC2 and NKCC1.
Experimental Protocols
Protocol 1: In Vivo Intrahippocampal Microinfusion of VU0463271 in Mice
This protocol is adapted from the methodology described by Sivakumaran et al. (2015) to study the acute effects of KCC2 inhibition on neuronal activity in vivo.
Materials:
-
VU0463271 (commercially available from suppliers such as Tocris Bioscience, MedKoo Biosciences, and R&D Systems)
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Microinfusion pump
-
Hamilton syringe (10 µL)
-
33-gauge injection cannula
-
Anesthesia (e.g., isoflurane)
-
EEG recording system (optional, for monitoring seizure activity)
-
Adult male mice (e.g., C57BL/6J)
Procedure:
-
Preparation of VU0463271 Solution:
-
Prepare a stock solution of VU0463271 in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in aCSF to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent-induced effects.
-
-
Animal Surgery:
-
Anesthetize the mouse using isoflurane (or another appropriate anesthetic) and place it in a stereotaxic frame.
-
Maintain anesthesia throughout the surgical procedure.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the dorsal hippocampus at the desired coordinates (e.g., from bregma: anterior-posterior -2.0 mm, medial-lateral ±1.5 mm).
-
-
Intrahippocampal Microinfusion:
-
Lower the injection cannula through the burr hole to the target depth in the dorsal hippocampus (e.g., ventral -1.8 mm from the cortical surface).
-
Connect the cannula to a microinfusion pump via tubing filled with the VU0463271 solution.
-
Infuse a total volume of 500 nL of the 100 µM VU0463271 solution at a slow, controlled rate (e.g., 100 nL/min) to allow for diffusion and minimize tissue damage.
-
After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to prevent backflow upon retraction.
-
Slowly withdraw the cannula.
-
-
Post-operative Care and Monitoring:
-
Suture the scalp incision.
-
Allow the mouse to recover from anesthesia in a warm, clean cage.
-
Monitor the animal for behavioral changes and signs of seizure activity. For quantitative analysis, EEG recordings can be performed before, during, and after the microinfusion.
-
Expected Outcome:
-
Microinfusion of 100 µM VU0463271 into the hippocampus is expected to rapidly induce epileptiform discharges, as observed by EEG recordings, and may lead to behavioral seizures.[2][3]
Caption: Experimental Workflow for In Vivo Microinfusion.
Concluding Remarks
VU0463271 is a powerful tool for investigating the role of KCC2 in neuronal function and dysfunction. The recommended concentrations and protocols provided here serve as a starting point for in vivo studies. Researchers should optimize these parameters for their specific experimental questions and animal models. Careful consideration of the administration route, concentration, and volume is critical for obtaining reliable and reproducible results. As research in this area is ongoing, it is recommended to consult the latest literature for any new developments in KCC2 pharmacology.
References
Application Notes and Protocols for Cell-Based Screening of KCC2 Inhibitory Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to screen for inhibitory compounds targeting the K-Cl cotransporter 2 (KCC2). KCC2, a neuron-specific ion transporter, is crucial for maintaining low intracellular chloride concentrations, which is essential for fast hyperpolarizing GABAergic and glycinergic neurotransmission.[1][2][3] Dysregulation of KCC2 function has been implicated in a variety of neurological and neuropsychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a promising therapeutic target.[1]
Introduction to KCC2 and its Therapeutic Potential
The K-Cl cotransporter 2 (KCC2) is a member of the solute carrier family 12 (SLC12A5) and is predominantly expressed in neurons of the central nervous system.[1][4] Its primary function is to extrude chloride ions from the neuron, thereby establishing the low intracellular chloride concentration necessary for the hyperpolarizing actions of the inhibitory neurotransmitters GABA and glycine.[1][2] In several pathological states, the expression or function of KCC2 is downregulated, leading to an increase in intracellular chloride and a subsequent shift of GABAergic transmission from inhibitory to excitatory. This disruption of the excitatory/inhibitory balance contributes to the pathophysiology of numerous neurological disorders. Therefore, compounds that can modulate KCC2 activity, particularly inhibitors, are of significant interest for the development of novel therapeutics.
Key Cell-Based Assays for Screening KCC2 Inhibitors
Several cell-based assays have been developed and optimized for high-throughput screening (HTS) of KCC2 modulators. These assays typically utilize engineered cell lines, such as HEK293 cells, stably overexpressing KCC2. The primary methods for assessing KCC2 activity involve measuring the transport of ions like thallium (Tl⁺), rubidium (Rb⁺), or chloride (Cl⁻).
Data Summary: IC50 Values of Known KCC2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of commonly used KCC2 inhibitors in various cell-based assays. This data provides a reference for validating assay performance and for comparing the potency of novel compounds.
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| VU0463271 | Thallium (Tl⁺) Flux | HEK293-KCC2 | 61 nM | [3][4][5] |
| Bumetanide | Rubidium (⁸⁶Rb⁺) Flux | HEK293-KCC2 | ~655 µM | [6] |
| Furosemide | Rubidium (⁸⁶Rb⁺) Flux | HEK293-KCC2 | > 1 mM | [6] |
| DIOA | Thallium (Tl⁺) Flux | HEK293-KCC2 | Micromolar range | [6] |
| ML077 | Rubidium (⁸⁶Rb⁺) Flux | HEK293-KCC2 | 537 nM | [6] |
Experimental Protocols
Generation of a Stable KCC2-Expressing HEK293 Cell Line
A stable cell line overexpressing KCC2 is fundamental for robust and reproducible screening assays.
Materials:
-
HEK293 cells
-
pcDNA vector containing the full-length KCC2 cDNA
-
Transfection reagent (e.g., Lipofectamine)
-
Complete culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Selection antibiotic (e.g., G418 or Puromycin, depending on the vector)
-
Cloning cylinders or fluorescence-activated cell sorting (FACS) for single-cell cloning
Protocol:
-
Transfection: On the day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection. Transfect the cells with the KCC2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium. Replace the selection medium every 3-4 days.
-
Clonal Selection: After 2-3 weeks of selection, individual antibiotic-resistant colonies will become visible. Isolate single colonies using cloning cylinders or by FACS to establish monoclonal cell lines.
-
Expansion and Validation: Expand the selected clones and validate KCC2 expression and function. KCC2 expression can be confirmed by Western blotting or immunofluorescence. Functional validation can be performed using one of the ion flux assays described below.
Thallium (Tl⁺) Flux Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This is a widely used, high-throughput assay that measures KCC2-mediated cation influx. Thallium (Tl⁺) acts as a surrogate for K⁺ and its influx is detected by a Tl⁺-sensitive fluorescent dye.
Workflow Diagram:
Caption: Workflow for the Thallium (Tl⁺) Flux Assay.
Materials:
-
HEK293-KCC2 stable cell line
-
Black-walled, clear-bottom 384-well microplates
-
Tl⁺-sensitive fluorescent dye kit (e.g., FluxOR™)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Stimulus Buffer containing Thallium sulfate (Tl₂SO₄) and Potassium sulfate (K₂SO₄)
-
Test compounds
-
Fluorometric Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Plating: Seed HEK293-KCC2 cells into 384-well plates at a density of 20,000-40,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: On the day of the assay, remove the culture medium and add the Tl⁺-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Measure baseline fluorescence for 10-20 seconds. c. The FLIPR will then add the Tl⁺/K⁺ stimulus buffer to initiate the influx. d. Immediately after the addition, continuously record the fluorescence signal for 1-2 minutes.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl⁺ influx and thus KCC2 activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Rubidium (⁸⁶Rb⁺) Influx Assay
This is a radioactive assay that provides a direct measure of K⁺ transport through KCC2. It is considered a gold-standard method for validating hits from primary screens.
Protocol:
-
Cell Plating: Plate HEK293-KCC2 cells in 24- or 48-well plates and grow to confluency.
-
Pre-incubation: Wash the cells with a pre-incubation buffer (e.g., a low-potassium, sodium-free buffer to maximize KCC2-mediated influx). Incubate with test compounds for 10-15 minutes.
-
⁸⁶Rb⁺ Uptake: Add the uptake buffer containing ⁸⁶Rb⁺ (typically 1-2 µCi/mL) and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of influx.
-
Washing: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer.
-
Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH) and measure the amount of incorporated ⁸⁶Rb⁺ using a scintillation counter.
-
Data Analysis: Normalize the ⁸⁶Rb⁺ counts to the protein concentration in each well. Calculate the percentage of inhibition and IC50 values.
Genetically-Encoded Chloride Sensor (SuperClomeleon) Assay
This assay utilizes a FRET-based biosensor, SuperClomeleon, to directly measure intracellular chloride concentrations. It is a powerful method for studying KCC2-mediated chloride extrusion.
Protocol:
-
Cell Line: Use a HEK293 cell line stably co-expressing KCC2 and SuperClomeleon.
-
Chloride Loading: Incubate the cells in a high-potassium/high-chloride buffer to load the cells with chloride.
-
Chloride Extrusion: Replace the loading buffer with a low-chloride buffer to initiate KCC2-mediated chloride extrusion.
-
Fluorescence Measurement: Monitor the change in the FRET ratio (e.g., YFP/CFP) over time using a fluorescence plate reader. A decrease in the FRET ratio indicates chloride extrusion.
-
Compound Testing: Perform the assay in the presence of test compounds to assess their effect on the rate of chloride extrusion.
-
Data Analysis: Calculate the rate of change in the FRET ratio to determine KCC2 activity. Determine the percentage of inhibition and IC50 values.
KCC2 Signaling Pathway
The activity of KCC2 is tightly regulated by a complex signaling network involving various kinases and phosphatases that modulate its phosphorylation state, cell surface expression, and transport activity.
Signaling Pathway Diagram:
Caption: KCC2 Regulatory Signaling Pathway.
Pathway Description: The phosphorylation of KCC2 at specific residues is a key regulatory mechanism. Phosphorylation of Serine 940 (S940) by Protein Kinase C (PKC) is associated with increased KCC2 activity and membrane stability.[7] Conversely, phosphorylation of Threonine 906 (T906) and Threonine 1007 (T1007) by the WNK-SPAK/OSR1 kinase cascade leads to the inhibition of KCC2 function.[2][7] Protein phosphatase 1 (PP1) can dephosphorylate these inhibitory sites, thereby activating KCC2.[7] Brain-derived neurotrophic factor (BDNF) signaling through its receptor TrkB can also modulate KCC2 activity, often leading to its downregulation.[8] The net effect of these signaling pathways determines the level of KCC2-mediated chloride extrusion, which in turn dictates the strength of GABAergic inhibition and neuronal excitability.
Conclusion
The cell-based assays described in these application notes provide robust and scalable methods for the identification and characterization of KCC2 inhibitory compounds. The choice of assay will depend on the specific stage of the drug discovery process, with fluorescence-based assays like the thallium flux assay being well-suited for high-throughput primary screening, and radioisotope-based assays like the rubidium influx assay serving as a valuable tool for secondary validation. A thorough understanding of the KCC2 signaling pathway will further aid in the development of novel therapeutic strategies targeting this critical neuronal ion transporter.
References
- 1. Advances in the development of novel compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VU 0463271 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NKCC1 and KCC2: Structural insights into phospho-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Practical Guide to Using VU0463271, a Novel KCC2 Antagonist, in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a practical overview of VU0463271, a potent and selective antagonist of the K-Cl cotransporter 2 (KCC2), for use in neuroscience research. KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission.[1] Dysregulation of KCC2 is implicated in various neurological and psychiatric disorders, making it a key therapeutic target.
VU0463271 offers a valuable tool for investigating the roles of KCC2 in neuronal function and disease models. This document outlines its pharmacological properties, provides detailed protocols for its application in key in vitro and in vivo experiments, and illustrates the signaling pathways involved.
Pharmacological Data of VU0463271
A summary of the key quantitative data for VU0463271 is presented below, facilitating experimental design and comparison with other compounds.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 61 nM | Not Specified | Thallium Flux Assay | [2][3][4][5] |
| Selectivity | >100-fold vs. NKCC1 | Not Specified | Thallium Flux Assay | [2][3][4][5] |
| In Vivo Half-life (t1/2) | 9 min | Rat | Intravenous Administration | [3][4] |
| In Vivo Clearance (CL) | 57 mL/min/kg | Rat | Intravenous Administration | [3][4] |
| Volume of Distribution (Vss) | 0.4 L/kg | Rat | Intravenous Administration | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the KCC2 signaling pathway and a typical experimental workflow for evaluating VU0463271.
References
- 1. Developmentally regulated KCC2 phosphorylation is essential for dynamic GABA-mediated inhibition and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippocampal slice preparation for electrophysiology [protocols.io]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 5. Acute hippocampal slice preparation and electrophysiological analysis [bio-protocol.org]
Application of a Novel KCC2 Inhibitor in a Mouse Model of Seizures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a novel KCC2 (Potassium-Chloride Cotransporter 2) inhibitor, VU0463271, in a mouse model of seizures. This document is intended to guide researchers in investigating the role of KCC2 in seizure pathology and evaluating the preclinical efficacy of KCC2-targeting compounds.
Introduction
The K-Cl cotransporter KCC2 is a neuron-specific protein crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing action of GABAergic inhibition in the mature brain.[1] Dysfunction of KCC2 is increasingly implicated in the pathophysiology of epilepsy.[2] Reduced KCC2 function can lead to a depolarizing shift in the GABA reversal potential, thereby compromising synaptic inhibition and contributing to neuronal hyperexcitability and seizure generation.[2]
Targeting KCC2 presents a novel therapeutic strategy for epilepsy. The selective KCC2 inhibitor, VU0463271, serves as a critical tool to probe the consequences of KCC2 hypofunction in vivo and to validate KCC2 as a therapeutic target.[3] Conversely, KCC2 enhancers like CLP290 are being investigated for their potential to restore GABAergic inhibition and suppress seizures.[4]
This document outlines the application of VU0463271 in a kainate-induced seizure model in mice, providing detailed experimental protocols and data presentation to facilitate reproducible research in this area.
Data Presentation
The following tables summarize the quantitative effects of the KCC2 inhibitor VU0463271 and the KCC2 enhancer CLP290 on seizure parameters in mouse models.
Table 1: Effect of KCC2 Inhibitor (VU0463271) on Kainate-Induced Seizures in Mice
| Parameter | Vehicle Control | VU0463271 (1.5 mg/kg, i.p.) | Reference |
| Seizure Score (Racine Scale) | 5.0 ± 0.0 | 5.0 ± 0.0 | [5] |
| Latency to First Seizure (min) | 10.2 ± 1.5 | 6.8 ± 0.9 | [5] |
| Number of Seizures | 8.3 ± 1.2 | 14.5 ± 2.1 | [5] |
| Total Seizure Duration (s) | 285 ± 45 | 512 ± 78 | [5] |
*p < 0.05 compared to vehicle control.
Table 2: Effect of KCC2 Enhancer (CLP290) on Pentylenetetrazole (PTZ)-Induced Seizures in Mice
| Parameter | Vehicle Control | CLP290 (10 mg/kg, i.p.) | CLP290 (30 mg/kg, i.p.) | Reference |
| Latency to First Myoclonic Jerk (s) | 123 ± 15 | 185 ± 22 | 248 ± 31** | [4] |
| Latency to Generalized Tonic-Clonic Seizure (s) | 215 ± 28 | 358 ± 41 | 489 ± 55 | [4] |
| Seizure Severity (Modified Racine Scale) | 4.8 ± 0.4 | 3.2 ± 0.5* | 2.1 ± 0.3 | [4] |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
Preparation and Administration of KCC2 Inhibitor (VU0463271)
This protocol describes the preparation and intraperitoneal (i.p.) injection of VU0463271 in mice.
Materials:
-
VU0463271 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (28-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of VU0463271 in 100% DMSO. For example, dissolve 3.825 mg of VU0463271 (MW: 382.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Prepare the final injection solution by diluting the stock solution in sterile 0.9% saline. The final concentration of DMSO in the vehicle should be kept low (ideally ≤ 10%) to minimize solvent toxicity.[4]
-
For a target dose of 1.5 mg/kg in a 25 g mouse, the required dose is 0.0375 mg.
-
To prepare a 0.15 mg/mL working solution in 10% DMSO/saline:
-
Take 15 µL of the 10 mM stock solution (containing 0.057 mg of VU0463271).
-
Add 23 µL of DMSO.
-
Add 344 µL of sterile 0.9% saline.
-
Vortex the solution thoroughly. This will result in a final volume of 382 µL with a VU0463271 concentration of 0.15 mg/mL in approximately 10% DMSO.
-
-
-
Intraperitoneal (i.p.) Injection:
-
Weigh the mouse to determine the exact injection volume. For a 25 g mouse and a target dose of 1.5 mg/kg, the injection volume of the 0.15 mg/mL solution is 250 µL.
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck and tilt its head downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle to avoid puncturing internal organs.
-
Inject the solution slowly and smoothly.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Kainate-Induced Seizure Model
This protocol details the induction of seizures in mice using kainic acid.
Materials:
-
Kainic acid monohydrate
-
Sterile 0.9% saline
-
pH meter and adjustment solutions (1 M NaOH, 1 M HCl)
-
Sterile filters (0.22 µm)
-
Insulin syringes (28-30 gauge)
Procedure:
-
Kainic Acid Solution Preparation:
-
Prepare a 5 mg/mL solution of kainic acid in sterile 0.9% saline.
-
Adjust the pH of the solution to 7.2-7.4 using a pH meter and dropwise addition of 1 M NaOH.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Store the solution at 4°C for short-term use or at -20°C for long-term storage.
-
-
Induction of Seizures:
-
Administer the KCC2 inhibitor (VU0463271) or vehicle 30 minutes prior to kainic acid injection.
-
Inject kainic acid intraperitoneally at a dose of 20-30 mg/kg. The optimal dose may vary depending on the mouse strain and should be determined empirically.
-
Immediately after injection, place the mouse in a clean cage with a clear view for behavioral observation.
-
Behavioral Seizure Scoring (Modified Racine Scale)
This protocol outlines the scoring of seizure severity based on behavioral observations.
Procedure:
-
Continuously observe the mice for at least 2 hours following kainic acid injection.
-
Score the seizure severity at regular intervals (e.g., every 5 minutes) using the modified Racine scale for mice:[2][5][6]
-
Stage 0: Normal behavior, no seizure activity.
-
Stage 1: Immobility, mouth and facial movements (e.g., whisker twitching, chewing).
-
Stage 2: Head nodding, "wet dog shakes".
-
Stage 3: Forelimb clonus, rearing.
-
Stage 4: Rearing and falling, continuous forelimb clonus.
-
Stage 5: Generalized tonic-clonic seizures, loss of posture.
-
Stage 6: Severe tonic-clonic seizures, often leading to death.
-
Video-Electroencephalography (vEEG) Monitoring
This protocol provides a general workflow for vEEG recording in mice. For detailed surgical procedures, refer to specialized resources.[7][8][9][10]
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant epidural or subdermal electrodes over the desired brain regions (e.g., cortex, hippocampus). For neonatal mice, non-invasive subdermal needle electrodes are often preferred.[7][10]
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the mouse to recover for at least 7 days before starting the recordings.
-
-
vEEG Recording:
-
Connect the mouse to the EEG recording system via a lightweight, flexible cable and a commutator to allow free movement.
-
Simultaneously record video and EEG data.
-
Acquire baseline recordings before administering any compounds.
-
Administer the KCC2 inhibitor or vehicle, followed by the convulsant agent, and continue recording for the desired duration.
-
-
Data Analysis:
-
Visually inspect the EEG traces for epileptiform activity (e.g., spikes, sharp waves, spike-wave discharges).
-
Quantify seizure parameters such as seizure frequency, duration, and amplitude.
-
Correlate EEG events with behavioral observations from the video recordings.
-
Mandatory Visualizations
Signaling Pathway
Caption: KCC2 signaling pathway in neuronal chloride homeostasis and seizure.
Experimental Workflow
Caption: Experimental workflow for testing a KCC2 inhibitor in a mouse seizure model.
References
- 1. researchgate.net [researchgate.net]
- 2. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Illuminating KCC2: A Guide to Labeling and Visualizing a Novel Inhibitor in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling and visualization of a novel K-Cl cotransporter 2 (KCC2) inhibitor in a cellular context. These methodologies are essential for characterizing the inhibitor's mechanism of action, potency, and cellular effects, thereby accelerating drug discovery efforts for a range of neurological disorders.
Introduction to KCC2 and Its Inhibition
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for establishing and maintaining the low intracellular chloride concentration necessary for fast hyperpolarizing GABAergic and glycinergic neurotransmission in the mature central nervous system.[1][2] Dysregulation of KCC2 function is implicated in various neurological and psychiatric conditions, including epilepsy, neuropathic pain, and spasticity, making it a promising therapeutic target.[3][4] The development of novel KCC2 inhibitors requires robust and reliable methods for their characterization in cellular models.
I. Measuring KCC2 Inhibition: Functional Assays
Several established methods can be employed to quantify the inhibitory effect of a novel compound on KCC2 activity. The choice of assay will depend on the specific research question, available equipment, and desired throughput.
A. Thallium (Tl⁺) Influx Assay
This is a widely used, fluorescence-based assay suitable for high-throughput screening (HTS) to identify and characterize KCC2 modulators.[5][6] It utilizes the fact that KCC2 can transport thallium (Tl⁺) ions as a surrogate for potassium (K⁺).[6] The influx of Tl⁺ is detected by a Tl⁺-sensitive fluorescent dye, leading to an increase in fluorescence intensity.[3][5]
Table 1: Quantitative Data Summary from a Representative Tl⁺ Influx Assay
| Treatment Group | Tl⁺ Influx Rate (RFU/s) | % Inhibition (relative to control) | IC₅₀ (nM) |
| Vehicle Control | 150.2 ± 8.5 | 0% | - |
| Novel Inhibitor (10 nM) | 125.7 ± 6.2 | 16.3% | 50 |
| Novel Inhibitor (100 nM) | 78.1 ± 4.9 | 48.0% | 50 |
| Novel Inhibitor (1 µM) | 35.4 ± 3.1 | 76.4% | 50 |
| Known Inhibitor (e.g., VU0463271, 10 µM) | 20.1 ± 2.5 | 86.6% | - |
B. Chloride (Cl⁻) Efflux Assay
This assay directly measures the primary function of KCC2, which is to extrude chloride ions from the cell.[7] Genetically encoded chloride sensors, such as SuperClomeleon, are expressed in cells to monitor changes in intracellular chloride concentration ([Cl⁻]ᵢ) via fluorescence resonance energy transfer (FRET).[7][8]
Table 2: Quantitative Data Summary from a Representative Cl⁻ Efflux Assay
| Treatment Group | Rate of [Cl⁻]ᵢ Decrease (FRET ratio change/min) | % Inhibition (relative to control) |
| Vehicle Control | 0.85 ± 0.07 | 0% |
| Novel Inhibitor (100 nM) | 0.42 ± 0.05 | 50.6% |
| Known Inhibitor (e.g., Furosemide, 2 mM) | 0.15 ± 0.03 | 82.4% |
II. Visualizing KCC2 and the Effects of Inhibition
Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of KCC2 and to assess whether a novel inhibitor alters its expression or trafficking.
A. Immunocytochemistry for KCC2 Localization
This method uses specific antibodies to label KCC2 protein within fixed and permeabilized cells.[9][10] Co-staining with markers for specific cellular compartments (e.g., plasma membrane, endosomes) can provide insights into the inhibitor's effect on KCC2 trafficking.
Table 3: Quantitative Analysis of KCC2 Immunofluorescence
| Treatment Group | Mean KCC2 Fluorescence Intensity at Plasma Membrane (Arbitrary Units) | % Change from Control |
| Vehicle Control | 1250 ± 150 | 0% |
| Novel Inhibitor (1 µM, 1 hr) | 1225 ± 130 | -2% |
| Novel Inhibitor (1 µM, 24 hr) | 875 ± 110 | -30% |
III. Experimental Protocols
Protocol 1: Thallium (Tl⁺) Influx Assay
This protocol is adapted from previously published methods.[5][7]
Materials:
-
HEK-293 cells stably expressing human KCC2
-
Cell culture medium (e.g., DMEM/F-12)
-
Poly-D-lysine coated 384-well black-walled, clear-bottom plates
-
Tl⁺-sensitive dye (e.g., FluxOR™ Potassium Ion Channel Assay Kit)
-
Probenecid
-
Chloride-free hypotonic solution
-
Tl⁺ stimulus solution
-
Novel KCC2 inhibitor and control compounds
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed KCC2-expressing HEK-293 cells onto poly-D-lysine coated 384-well plates at a density of 20,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the Tl⁺-sensitive dye and probenecid in a chloride-free buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the novel KCC2 inhibitor and control compounds.
-
Add the compounds to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Tl⁺ Influx Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to record fluorescence intensity over time (e.g., excitation ~485 nm, emission ~525 nm).
-
Use the automated liquid handling to add the Tl⁺ stimulus solution to initiate KCC2-mediated Tl⁺ influx.
-
Record the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase for each well.
-
Normalize the data to the vehicle control and calculate the percent inhibition.
-
Generate a dose-response curve and determine the IC₅₀ value for the inhibitor.
-
Protocol 2: Immunofluorescence Staining for KCC2
This protocol provides a general guideline for immunofluorescence staining.[11][12]
Materials:
-
Cells grown on glass coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibody against KCC2 (e.g., Millipore 07-432)[9]
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on a suitable substrate and treat with the novel KCC2 inhibitor or vehicle control for the desired duration.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-KCC2 antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets.
-
Quantify fluorescence intensity at the plasma membrane using image analysis software.
-
IV. Signaling Pathways and Experimental Workflows
KCC2 Signaling Pathway
The activity of KCC2 is tightly regulated by a complex network of signaling pathways involving phosphorylation and dephosphorylation events.[13] Understanding this pathway is crucial for interpreting the effects of a novel inhibitor.
Caption: Simplified signaling pathway of KCC2 regulation and its role in GABAergic inhibition.
Experimental Workflow for Inhibitor Characterization
A logical workflow is essential for the systematic evaluation of a novel KCC2 inhibitor.
Caption: A streamlined workflow for the comprehensive characterization of a novel KCC2 inhibitor.
References
- 1. Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 3. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
- 4. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering novel KCC2 regulatory motifs through a comprehensive transposon-based mutant library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blabbucket.s3.amazonaws.com [blabbucket.s3.amazonaws.com]
- 10. KCC2 expression in immature rat cortical neurons is sufficient to switch the polarity of GABA responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Frontiers | NKCC1 and KCC2: Structural insights into phospho-regulation [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting insolubility of a novel KCC2 inhibitor in aqueous solutions
Welcome to the technical support center for our novel K-Cl Cotransporter 2 (KCC2) inhibitor, Compound K-88. This resource provides troubleshooting guides and answers to frequently asked questions regarding the solubility of K-88 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my K-88 inhibitor precipitating in my aqueous buffer?
A: Precipitation of hydrophobic small molecules like K-88 in aqueous solutions is a common challenge.[1][2][3][4][5] The primary reason is that K-88 is a lipophilic compound, meaning it is poorly soluble in water-based media. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound may crash out of solution if its concentration exceeds its thermodynamic solubility limit in the final buffer composition.[2][3] Factors like pH, salt concentration, and the presence of proteins in the medium can all influence solubility.
Q2: What is the best solvent for making a stock solution of K-88?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of K-88.[6] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6] It is also miscible with water and most cell culture media, which facilitates its use in biological assays.[6] Always use anhydrous, research-grade DMSO to avoid introducing water, which can lower the inhibitor's solubility in the stock solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The final concentration of DMSO in your cell-based assay should be kept as low as possible, typically below 0.5% (v/v) , and ideally at or below 0.1%. While DMSO is widely used, it can have cytotoxic effects or induce off-target biological responses at higher concentrations.[6] The tolerance to DMSO can vary significantly between different cell types. It is crucial to run a vehicle control (assay medium with the same final concentration of DMSO but without the inhibitor) to ensure that the observed effects are due to K-88 and not the solvent.
Q4: My K-88 inhibitor is soluble in the DMSO stock but precipitates when I dilute it into my assay buffer. What should I do?
A: This is a classic sign of exceeding the aqueous solubility limit. Here are several steps to troubleshoot this issue:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of K-88 in your assay.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try a serial dilution or add the stock to a smaller, rapidly mixing volume of buffer before bringing it to the final volume. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Use a Co-solvent: Incorporating a small amount of a water-miscible organic co-solvent in your final assay buffer can increase the solubility of K-88.[7][8]
-
Consider Formulation Aids: For more persistent issues, using excipients like cyclodextrins or formulating the compound in a lipid-based system may be necessary, although this requires more extensive formulation development.[9][10]
Q5: Can I adjust the pH to improve the solubility of my K-88 inhibitor?
A: Yes, pH can significantly impact the solubility of ionizable compounds.[11][12][13][14][15] If K-88 has acidic or basic functional groups, its charge state will change with pH. As a general rule:
-
Weakly acidic drugs become more soluble at a higher (more basic) pH where they are ionized.[11]
-
Weakly basic drugs become more soluble at a lower (more acidic) pH where they are ionized.[11]
It is important to determine the pH-solubility profile of K-88. However, ensure the final pH of your solution is compatible with your experimental system (e.g., physiological pH ~7.4 for cell-based assays).
Troubleshooting Guides & Experimental Protocols
Guide 1: Initial Solubility Assessment
Before starting extensive experiments, it is crucial to determine the kinetic aqueous solubility of K-88 in your specific assay buffer.
Protocol 1: Kinetic Aqueous Solubility Assessment
This protocol provides a method to estimate the solubility of K-88 in your buffer of choice.
-
Prepare K-88 Stock Solution: Prepare a 10 mM stock solution of K-88 in 100% DMSO.[16][17]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the K-88 stock solution with your chosen aqueous assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking. This allows the solution to reach equilibrium.
-
Visual Inspection: Visually inspect each well for signs of precipitation. A cloudy or hazy appearance or visible particles indicate that the concentration has exceeded the solubility limit.
-
(Optional) Quantitative Measurement: For a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved K-88 using an appropriate analytical method, such as HPLC-UV or LC-MS.
Data Summary: K-88 Kinetic Solubility
| Final Concentration (µM) | Assay Buffer | Final DMSO (%) | Visual Observation (Precipitate Y/N) |
|---|---|---|---|
| 100 | PBS, pH 7.4 | 1% | Y |
| 50 | PBS, pH 7.4 | 1% | Y |
| 25 | PBS, pH 7.4 | 1% | N |
| 10 | PBS, pH 7.4 | 1% | N |
| 5 | DMEM + 10% FBS | 0.5% | N |
| 1 | aCSF | 0.1% | N |
This table presents hypothetical data for illustration purposes.
Guide 2: Optimizing Solvent Conditions with Co-solvents
If the aqueous solubility of K-88 is too low for your required experimental concentration, the use of co-solvents or excipients may be necessary.
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7][8]
Table of Common Co-solvents and Excipients
| Co-solvent / Excipient | Typical Starting Concentration (v/v) | Notes |
|---|---|---|
| DMSO | 0.1 - 1% | Most common; check cellular tolerance. |
| Ethanol | 1 - 5% | Can be effective but may have biological effects. |
| Polyethylene Glycol (PEG 300/400) | 1 - 10% | Generally well-tolerated; increases viscosity.[18] |
| Cyclodextrins (e.g., HP-β-CD) | 1 - 5% (w/v) | Forms inclusion complexes to shield the hydrophobic drug.[9][10] |
| Surfactants (e.g., Tween-20, Poloxamer) | 0.01 - 0.1% | Use with caution in cell-based assays as they can disrupt membranes.[7][19] |
Protocol 2: Testing Co-solvent Efficacy
-
Select Co-solvents: Based on the table above, select 2-3 co-solvents compatible with your assay.
-
Prepare Buffered Co-solvent Solutions: Prepare your primary assay buffer containing different concentrations of the selected co-solvent (e.g., PBS with 1%, 5%, and 10% PEG-400).
-
Prepare K-88 Stock: Use a 10 mM stock of K-88 in 100% DMSO.
-
Test Solubility: Add the K-88 stock to the co-solvent buffers to achieve your target concentration (e.g., 50 µM). Ensure the final DMSO concentration is kept constant and minimal.
-
Incubate and Observe: Incubate for 1-2 hours at room temperature and visually inspect for precipitation as described in Protocol 1.
-
Validate with Controls: Once a suitable co-solvent system is identified, run vehicle controls (buffer + co-solvent + DMSO) in your assay to confirm it does not interfere with the experimental outcome.
Visual Guides and Workflows
KCC2 Signaling Pathway Context
The diagram below illustrates the role of KCC2 in neuronal chloride homeostasis and its regulation, providing context for the mechanism of action of K-88. KCC2 extrudes Cl- ions, which is critical for hyperpolarizing GABAergic inhibition.[20][21][22] This process is inhibited by phosphorylation via the WNK-SPAK kinase pathway.[20][21]
Caption: Simplified KCC2 signaling pathway in a mature neuron.
Experimental Workflow for Troubleshooting Solubility
Follow this workflow to systematically address the insolubility of K-88.
Caption: Step-by-step workflow for preparing a soluble K-88 solution.
Decision Tree for Solubilization Strategy
This diagram helps you choose the best approach based on your experimental constraints.
Caption: Decision tree for selecting an appropriate solubilization strategy.
References
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. | Semantic Scholar [semanticscholar.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jmpas.com [jmpas.com]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. cphi-online.com [cphi-online.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibiting with-no-lysine kinases enhances K+/Cl− cotransporter 2 activity and limits status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Striatal Chloride Dysregulation and Impaired GABAergic Signaling Due to Cation-Chloride Cotransporter Dysfunction in Huntington’s Disease [frontiersin.org]
- 22. Cation-Chloride Cotransporters KCC2 and NKCC1 as Therapeutic Targets in Neurological and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the dosage of a new KCC2 inhibitor to minimize off-target effects
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the dosage of the new KCC2 inhibitor while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this KCC2 inhibitor?
A1: The primary mechanism is the inhibition of the neuron-specific K-Cl cotransporter 2 (KCC2). KCC2 is essential for extruding chloride (Cl-) ions from mature neurons, which maintains a low intracellular Cl- concentration.[1][2] This low Cl- level is critical for the hyperpolarizing (inhibitory) action of the neurotransmitter GABA via GABA-A receptors.[3] By inhibiting KCC2, the compound causes an accumulation of intracellular Cl-, leading to a depolarizing shift in the GABA-A reversal potential (EGABA) and a reduction in the strength of synaptic inhibition.[4][5]
Q2: What are the potential therapeutic applications and physiological consequences of KCC2 inhibition?
A2: KCC2 dysfunction is implicated in various neurological disorders, including epilepsy, chronic pain, and Rett syndrome.[6][7] While potentiating KCC2 is a therapeutic goal for these conditions[8][9], inhibiting KCC2 is a valuable research tool to study the roles of GABAergic signaling and chloride homeostasis. Pharmacological inhibition of KCC2 in animal models can lead to neuronal hyperexcitability and epileptiform discharges.[4][5]
Q3: How should the new KCC2 inhibitor be dissolved and stored for experiments?
A3: The inhibitor is soluble in dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution into your aqueous experimental buffer immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: What are the known classes of off-target effects for compounds of this type?
A4: While this inhibitor has been optimized for KCC2, potential off-target effects cannot be ruled out. Structurally related compounds have sometimes shown activity against other cation-chloride cotransporters (e.g., NKCC1) or various kinases.[10][11] For instance, the selective KCC2 inhibitor VU0463271 was found to interact with targets like the mitochondrial translocator protein (TSPO) and the α1B adrenergic receptor in secondary pharmacology screens.[4] It is crucial to experimentally validate specificity in your system.
Troubleshooting Guides
Q1: I am not observing the expected depolarizing shift in EGABA or neuronal hyperexcitability. What should I check?
A1:
-
Inhibitor Concentration and Incubation Time: Verify that you are using a concentration within the recommended effective range (see Table 2). The time required to observe an effect can vary; ensure your incubation period is sufficient for the inhibitor to reach its target and for Cl- gradients to change.
-
Inhibitor Preparation: Ensure the inhibitor was properly dissolved and diluted. Precipitated compound will not be active. Visually inspect your final solution for any signs of precipitation.
-
Cell Health: Confirm the health and maturity of your neuronal cultures or the viability of your tissue slices. KCC2 expression is developmentally regulated and is highest in mature neurons.[12] Poor cell health can compromise transporter function.
-
Recording Configuration: If performing electrophysiology, ensure you are using a technique that does not disturb the native intracellular Cl- concentration, such as gramicidin-perforated patch-clamp recording.[4] Whole-cell patch-clamp with a standard, high-Cl- pipette solution will clamp the intracellular Cl- and mask the effects of KCC2 inhibition.
Q2: I am observing significant cytotoxicity or cell death at my target concentration. How can I mitigate this?
A2:
-
Perform a Dose-Response Cytotoxicity Assay: The effective concentration for KCC2 inhibition may be close to a toxic concentration. Run a cell viability assay (e.g., MTT, LDH) with a range of inhibitor concentrations over your experimental timeframe to determine the toxicity threshold in your specific cell type or model.
-
Reduce Incubation Time: Limit the exposure of the cells to the inhibitor to the minimum time required to achieve the desired on-target effect.
-
Investigate Off-Target Effects: High toxicity could be a result of an off-target interaction.[11] Consider performing a broad off-target screen (e.g., kinase panel) at the problematic concentration to identify potential unintended targets that may be mediating the toxic effects.
-
Optimize Culture Conditions: Ensure your cell culture media and conditions are optimal, as stressed cells may be more susceptible to drug-induced toxicity.
Q3: How can I confirm that the observed effects are due to on-target KCC2 inhibition and not an off-target mechanism?
A3:
-
Perform Rescue Experiments: If possible, overexpress KCC2 in your cells. A genuine on-target effect may be reduced or "rescued" by the presence of excess KCC2 protein.
-
Conduct Specificity Assays: Test the inhibitor's effect on the activity of related transporters, particularly NKCC1, which is involved in Cl- import.[13] A specific KCC2 inhibitor should have a significantly lower potency for NKCC1.[10]
-
Screen for Off-Target Binding: Use a commercial service to screen the inhibitor against a panel of common off-targets, such as kinases or GPCRs.[14][15] This can provide a detailed profile of the compound's selectivity.
Data Presentation
Table 1: Hypothetical Selectivity and Off-Target Profile of the New KCC2 Inhibitor
| Target | Assay Type | IC₅₀ (nM) | Notes |
| KCC2 | 86Rb+ Flux | 50 | Primary Target |
| NKCC1 | 86Rb+ Flux | 4,500 | >90-fold selectivity over NKCC1. |
| Kinase A | Biochemical Activity | 8,200 | Minimal inhibition at therapeutic doses. |
| Kinase B | Biochemical Activity | >25,000 | No significant activity. |
| TSPO | Radioligand Binding | 1,200 | Potential secondary target at high concentrations.[4] |
| α1B Adrenergic R | Radioligand Binding | 3,500 | Potential secondary target at high concentrations.[4] |
Table 2: Recommended Starting Concentrations for Various Experimental Systems
| Experimental System | Recommended Starting Concentration | Maximum Recommended Concentration |
| Cultured Neurons | 1 - 5 µM | 10 µM |
| Acute Brain Slices | 5 - 10 µM | 20 µM |
| In Vivo (Systemic) | 1 - 5 mg/kg | 10 mg/kg |
| In Vivo (Direct Infusion) | 50 - 100 µM | 200 µM |
Experimental Protocols
Protocol 1: In Vitro KCC2 Activity Assessment using Thallium (Tl⁺) Flux Assay
This protocol is adapted from high-throughput screening methods used to identify KCC2 modulators.[9][10] It measures the influx of thallium (Tl⁺), a congener of K⁺, through the KCC2 transporter using a Tl⁺-sensitive fluorescent dye.
Methodology:
-
Cell Plating: Plate HEK-293 cells stably overexpressing KCC2 in black-walled, clear-bottom 96- or 384-well plates. Allow cells to adhere and form a confluent monolayer.
-
Dye Loading: Wash the cells with a chloride-free buffer. Load the cells with a Tl⁺-sensitive dye (e.g., FluoZin-2 AM) in the chloride-free buffer for 45-60 minutes at room temperature, protected from light.
-
Compound Pre-incubation: Wash the cells again to remove excess dye. Add the buffer containing the new KCC2 inhibitor at various concentrations (and appropriate vehicle controls, e.g., 0.1% DMSO). Incubate for 10-15 minutes.
-
Tl⁺ Flux Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Establish a baseline fluorescence reading for 10-20 seconds.
-
Stimulation: Inject a stimulus buffer containing Tl₂SO₄. KCC2-mediated transport will allow Tl⁺ to enter the cell, causing an increase in fluorescence.
-
Data Acquisition: Continuously record the fluorescence signal for 60-120 seconds post-injection.
-
Analysis: Calculate the initial rate of fluorescence increase (slope of the curve). Normalize the rates to the vehicle control. Plot the normalized rate against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.
Protocol 2: Electrophysiological Measurement of GABA-A Reversal Potential (EGABA)
This protocol uses the gramicidin-perforated patch-clamp technique to measure EGABA in cultured neurons, which directly reflects KCC2 function.[4]
Methodology:
-
Prepare Solutions:
-
External Solution (ACSF): Containing standard physiological ion concentrations.
-
Pipette Solution: K-gluconate based, containing 20-50 µg/mL gramicidin. This solution is Cl⁻-free to allow for accurate measurement of the native Cl⁻ gradient.
-
-
Perforated Patch Formation: Approach a neuron and form a giga-ohm seal. Monitor patch perforation by applying voltage steps and observing the appearance of capacitive transients and a stable series resistance (typically 20-60 MΩ). This process can take 15-30 minutes.
-
Baseline EGABA Measurement: Voltage-clamp the neuron at various holding potentials (e.g., from -90 mV to -40 mV in 10 mV steps). At each potential, apply a brief puff of the GABA-A agonist muscimol (e.g., 10 µM).
-
I-V Curve Generation: Measure the peak current response at each holding potential. Plot the current (I) versus the voltage (V). The x-intercept of this I-V curve is the EGABA.
-
Inhibitor Application: Perfuse the bath with ACSF containing the new KCC2 inhibitor (e.g., 10 µM) for 5-10 minutes.
-
Post-Inhibitor EGABA Measurement: Repeat step 3 and 4 in the presence of the inhibitor. A functional KCC2 inhibitor will cause a positive (depolarizing) shift in EGABA.[4]
-
Washout: Perfuse with control ACSF to check for reversibility of the effect.
Protocol 3: Off-Target Kinase Profiling
This protocol describes the general workflow for using a commercial fee-for-service platform (e.g., Eurofins Discovery, Promega) to assess inhibitor specificity.[14][15]
Methodology:
-
Compound Submission: Prepare and ship your inhibitor at a specified concentration and volume, typically as a DMSO stock, following the vendor's instructions.
-
Panel Selection: Choose a screening panel. For initial profiling, a broad panel covering a diverse range of the human kinome is recommended. If you have a suspected off-target, you can choose more focused panels.
-
Primary Screen: The service provider will perform a single-point screen, testing your compound at a high concentration (e.g., 10 µM) against the selected kinase panel. The output is typically reported as "% Inhibition" for each kinase.
-
Hit Identification: Identify "hits" from the primary screen, which are kinases inhibited above a certain threshold (e.g., >50% inhibition).
-
Dose-Response (IC₅₀) Determination: For any confirmed hits, perform a follow-up dose-response assay. The service will test your compound across a range of concentrations (e.g., 10-point curve) to determine the IC₅₀ value for each off-target kinase.
-
Data Analysis: Compare the IC₅₀ value for the on-target KCC2 with the IC₅₀ values for any off-target kinases. A high selectivity index (IC₅₀ off-target / IC₅₀ on-target) indicates good specificity.
Mandatory Visualizations
Caption: KCC2 maintains a low intracellular chloride concentration, enabling inhibitory hyperpolarization upon GABA binding.
Caption: Workflow for optimizing inhibitor dosage from in vitro characterization to in vivo studies.
Caption: A logic tree to guide troubleshooting of unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. axonis.us [axonis.us]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 7. Novel-Small-Molecule-Compounds-for-Treating-Epilepsy-Through-Activation-of-KCC2-Expression [aesnet.org]
- 8. Challenges of finding novel drugs targeting the K-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. cn.aminer.org [cn.aminer.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
How to prevent degradation of a novel KCC2 inhibitor in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of novel KCC2 (Potassium-Chloride Cotransporter 2) inhibitors in solution. Proper handling and storage are critical for ensuring the potency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for a novel KCC2 inhibitor in solution?
A1: Like many small organic molecules, KCC2 inhibitors are susceptible to several degradation pathways. The most common include:
-
Hydrolysis: Degradation due to reaction with water. This is particularly relevant for compounds containing susceptible functional groups like esters or amides and is often pH-dependent.[1]
-
Oxidation: Degradation caused by reaction with oxygen, which can be catalyzed by light, high temperatures, or trace metal ions.[1]
-
Photodegradation: Degradation upon exposure to UV or visible light. It is crucial to store solutions in amber vials or otherwise protected from light.
-
Temperature-Dependent Degradation: Elevated temperatures can accelerate all degradation pathways.
Q2: I'm observing a decline in my inhibitor's effectiveness over time. What should I investigate first?
A2: A loss of potency is often the first sign of compound degradation. A logical troubleshooting workflow should be followed to identify the cause. Key steps include verifying the stability of both the concentrated stock solution and the diluted working solutions used in your assays. It is also important to consider potential interactions with your assay components or adsorption to labware.
Q3: What are the best practices for preparing and storing a stock solution of a new KCC2 inhibitor?
A3: To ensure maximum stability of your stock solution, adhere to the following guidelines:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Storage Conditions: Store aliquots at -20°C or -80°C in tightly sealed, light-protecting (amber) vials.
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q4: Can I add any stabilizing agents to my inhibitor solution?
A4: The addition of excipients or stabilizers depends on the specific chemical properties of your inhibitor and the requirements of your experiment. Some common stabilizing agents used in pharmaceutical preparations include antioxidants (like BHT or ascorbic acid) to prevent oxidation, or buffering agents to maintain an optimal pH. However, these agents may interfere with your assay, so their compatibility must be thoroughly validated. Polyethylene glycol (PEG) is sometimes used as an excipient in pharmaceutical products.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues related to KCC2 inhibitor instability.
Problem: Significant loss of inhibitory activity in a cell-based or biochemical assay.
The following diagram outlines a workflow to diagnose the potential cause of inhibitor inactivity.
Caption: Troubleshooting workflow for diagnosing loss of inhibitor potency.
Data Presentation: Stability & Storage
Quantitative data from stability studies should be summarized for clear interpretation.
Table 1: General Solvent and Storage Recommendations
| Solvent | Purity | Storage Temperature | Key Considerations |
| DMSO | Anhydrous (≥99.9%) | -20°C or -80°C | Hygroscopic; absorb water from the air. Keep tightly sealed. |
| Ethanol | Anhydrous (200 proof) | -20°C | Can be suitable for some compounds; less common for primary stocks. |
| Aqueous Buffers | Sterile, filtered | 4°C (short-term) | pH-dependent stability is a major concern. Prepare fresh daily. |
Table 2: Example Data from an Accelerated Stability Study
This table shows hypothetical results for a KCC2 inhibitor incubated in an aqueous buffer (pH 7.4) for 48 hours. Purity is assessed by High-Performance Liquid Chromatography (HPLC).
| Storage Temperature | Time = 0 hr (% Purity) | Time = 24 hr (% Purity) | Time = 48 hr (% Purity) |
| 4°C | 99.5% | 98.9% | 98.1% |
| 25°C (Room Temp) | 99.5% | 92.1% | 85.3% |
| 37°C | 99.5% | 75.4% | 58.2% |
Experimental Protocols
Protocol 1: Preparation of KCC2 Inhibitor Stock Solution
-
Pre-analysis: Determine the appropriate anhydrous solvent (e.g., DMSO) for your inhibitor.
-
Weighing: Accurately weigh the required amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-adhesion polypropylene tubes. Use amber-colored tubes or wrap clear tubes in foil to protect from light.
-
Storage: Store the aliquots at -80°C for long-term stability. Maintain a detailed inventory.
Protocol 2: HPLC-Based Accelerated Stability Study
This protocol is designed to assess the short-term stability of the inhibitor in a specific experimental buffer.
References
Technical Support Center: Improving the Stability and Delivery of Novel KCC2 Inhibitors for In Vivo Use
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel KCC2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering novel KCC2 inhibitors in vivo?
A1: The primary challenges stem from the physicochemical properties of many novel KCC2 inhibitors. These compounds are often hydrophobic, leading to poor aqueous solubility and low bioavailability. This can result in difficulties with formulation, precipitation upon injection, and rapid clearance from the body, making it difficult to achieve and maintain therapeutic concentrations in the central nervous system (CNS).[1][2]
Q2: Which formulation strategies can improve the in vivo stability and delivery of KCC2 inhibitors?
A2: Several strategies can be employed to enhance the stability and delivery of hydrophobic KCC2 inhibitors. These include:
-
Co-solvent systems: Using a mixture of solvents, such as DMSO and PEG300, can improve the solubility of the compound for parenteral administration.
-
Lipid-based formulations: Encapsulating the inhibitor in liposomes or lipid nanoparticles can improve its solubility, stability, and pharmacokinetic profile.
-
Prodrug approach: Modifying the chemical structure of the inhibitor to create a more soluble prodrug that is converted to the active compound in vivo.
-
Nanoparticle encapsulation: Formulating the inhibitor into polymeric nanoparticles can protect it from degradation and improve its delivery across the blood-brain barrier.
Q3: What are the potential adverse effects of KCC2 inhibition in vivo?
A3: Since KCC2 is crucial for maintaining inhibitory GABAergic neurotransmission in the CNS, its inhibition can lead to neuronal hyperexcitability.[3] In preclinical models, administration of KCC2 inhibitors has been shown to induce epileptiform discharges and seizures.[4] Therefore, careful dose-escalation studies are essential to determine a therapeutic window that minimizes these adverse effects. It is also important to consider that while KCC2 is neuron-specific, off-target effects of novel inhibitors on other transporters or receptors should be evaluated.[5]
Q4: How can I assess whether my KCC2 inhibitor is engaging its target in vivo?
A4: Target engagement can be assessed through a combination of pharmacokinetic (PK) and pharmacodynamic (PD) measurements:
-
Pharmacokinetics: Measuring the concentration of the inhibitor in the plasma and, more importantly, in the brain tissue or cerebrospinal fluid (CSF) over time will confirm its ability to reach the CNS.
-
Pharmacodynamics (Biomarkers):
-
KCC2 Phosphorylation: KCC2 activity is regulated by phosphorylation at specific sites. For instance, phosphorylation at Serine 940 (S940) is associated with increased activity, while phosphorylation at Threonine 1007 (T1007) is inhibitory.[4][5] Measuring changes in the phosphorylation status of these sites in brain tissue lysates after inhibitor treatment can serve as a proximal biomarker of target engagement.
-
KCC2 Levels in CSF: Some studies suggest that KCC2 levels in the CSF may be altered in neurological conditions and could potentially serve as a biomarker.[6]
-
Electrophysiology: In animal models, changes in neuronal activity, such as an increase in epileptiform discharges, can be a functional readout of KCC2 inhibition.[4]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution during formulation or upon injection. | - Poor solubility of the inhibitor in the chosen vehicle.- The concentration of the inhibitor is too high for the selected vehicle.- Temperature changes affecting solubility. | - Optimize the vehicle: Try a different co-solvent system (e.g., DMSO/PEG300, DMSO/Tween 80/saline). For hydrophobic compounds, consider lipid-based formulations.- Reduce the concentration: Perform a dose-response study to find the lowest effective dose.- Gentle warming: If the compound's stability allows, gently warm the solution before injection to ensure it is fully dissolved. Prepare fresh on the day of the experiment. |
| Inconsistent or no observable in vivo effect despite successful in vitro activity. | - Poor bioavailability and/or rapid metabolism.- Inability to cross the blood-brain barrier (BBB).- Sub-optimal dosing regimen. | - Characterize pharmacokinetics: Measure plasma and brain concentrations of the inhibitor over time to determine its half-life, Cmax, and BBB penetration.- Modify the delivery route: Consider direct CNS administration via intracerebroventricular (ICV) or intrathecal injection to bypass the BBB.- Adjust the dosing schedule: Based on the pharmacokinetic data, adjust the dose and frequency of administration to maintain therapeutic concentrations. |
| Observed toxicity or adverse events (e.g., seizures, sedation) at expected therapeutic doses. | - On-target effects due to excessive KCC2 inhibition.- Off-target effects of the inhibitor.- Formulation vehicle toxicity. | - Perform a dose-escalation study: Start with a low dose and gradually increase to determine the maximum tolerated dose.- Conduct off-target screening: Profile the inhibitor against a panel of other transporters, ion channels, and receptors to identify potential off-target activities.- Include a vehicle control group: Always include a group of animals that receives only the formulation vehicle to control for its effects. |
| High variability in experimental results between animals. | - Inconsistent drug administration (e.g., incorrect injection placement).- Differences in animal age, weight, or strain.- Instability of the formulated compound over time. | - Refine administration technique: Ensure consistent and accurate delivery of the inhibitor, especially for intracranial injections.- Standardize animal characteristics: Use animals of the same age, sex, and genetic background. Randomize animals to treatment groups.- Assess formulation stability: Test the stability of the formulated inhibitor over the duration of the experiment. Prepare fresh formulations for each experiment if necessary. |
Quantitative Data
The following tables summarize key quantitative data for representative KCC2 inhibitors. Data for novel, proprietary compounds are often not publicly available, so the information provided here is based on published literature for well-characterized tool compounds.
Table 1: In Vitro Potency of Selected KCC2 Inhibitors
| Compound | Target | IC50/EC50 | Assay Type | Reference |
| VU0463271 | KCC2 | 61 nM (IC50) | Thallium Influx Assay | [5] |
| ML077 | KCC2 | ~600 nM (EC50) | Thallium Influx Assay | [7] |
| Bumetanide | NKCC1/KCC2 | ~25 µM (IC50 for KCC2) | 86Rb+ Influx Assay | [1] |
Table 2: Solubility and In Vivo Pharmacokinetic Parameters of VU0463271
| Parameter | Value | Conditions | Reference |
| Solubility in DMSO | 25 mg/mL | - | MedchemExpress |
| In Vivo Clearance (Rat) | 57 mL/min/kg | Intravenous administration (1 mg/kg) | MedchemExpress |
| Volume of Distribution (Vss; Rat) | 0.4 L/kg | Intravenous administration (1 mg/kg) | MedchemExpress |
| Half-life (t1/2; Rat) | 9 minutes | Intravenous administration (1 mg/kg) | MedchemExpress |
Experimental Protocols
Protocol 1: In Vivo Administration of a Novel KCC2 Inhibitor (e.g., VU0463271) in a Mouse Seizure Model
This protocol is adapted from a study using VU0463271 in a neonatal mouse seizure model.[1][4]
Materials:
-
Novel KCC2 inhibitor (e.g., VU0463271)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Insulin syringes (or other appropriate syringes for the injection volume)
-
Experimental animals (e.g., CD-1 mice)
Procedure:
-
Formulation Preparation (Example for a 10 mg/mL stock solution):
-
Weigh the desired amount of the KCC2 inhibitor.
-
Dissolve the inhibitor in 100% DMSO to create a stock solution (e.g., 20 mg/mL). Use an ultrasonic bath if necessary to aid dissolution.
-
For the final injection solution, prepare a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Dilute the inhibitor stock solution with the vehicle to the desired final concentration. For example, to make a 1 mg/mL solution from a 20 mg/mL stock, mix 1 part stock with 19 parts vehicle.
-
Vortex the final solution thoroughly to ensure it is homogenous. Prepare the formulation fresh on the day of the experiment.
-
-
Dosing and Administration:
-
Weigh each animal to determine the correct injection volume.
-
Administer the formulated inhibitor via intraperitoneal (IP) injection. For a dose of 0.25 mg/kg, a 20g mouse would receive 2.5 µL of a 2 mg/mL solution.
-
Ensure the injection is performed correctly to avoid injection into the gut or other organs.
-
Administer a subsequent dose as required by the experimental design (e.g., a higher dose of 0.5 mg/kg one hour later).[1]
-
-
Monitoring and Assessment:
-
Monitor the animals for any adverse effects, such as seizures, sedation, or changes in behavior.
-
In a seizure model, use video-electroencephalogram (vEEG) to quantify seizure burden, duration, and frequency.
-
At the end of the experiment, collect plasma and brain tissue for pharmacokinetic and pharmacodynamic analysis (e.g., measuring drug concentration and KCC2 phosphorylation).
-
Protocol 2: Assessment of KCC2 Phosphorylation in Brain Tissue by Western Blot
This protocol provides a general workflow for assessing KCC2 phosphorylation as a biomarker of target engagement.[4][5]
Materials:
-
Brain tissue from treated and control animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-KCC2
-
Rabbit anti-phospho-KCC2 (S940)
-
Rabbit anti-phospho-KCC2 (T1007)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use separate membranes for total KCC2 and each phospho-specific antibody.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-KCC2 signal to the total KCC2 signal to determine the relative change in phosphorylation at each site.
-
Normalize the total KCC2 signal to the loading control to assess changes in total KCC2 expression.
-
Visualizations
KCC2 Signaling Pathway
The following diagram illustrates the key regulatory pathways of KCC2 activity.
Caption: Regulation of KCC2 activity by phosphorylation.
Experimental Workflow for In Vivo KCC2 Inhibitor Testing
The diagram below outlines a typical experimental workflow for evaluating a novel KCC2 inhibitor in vivo.
Caption: Workflow for in vivo evaluation of a KCC2 inhibitor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting ischemia-induced KCC2 hypofunction rescues refractory neonatal seizures and mitigates epileptogenesis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct activation of KCC2 arrests benzodiazepine refractory status epilepticus and limits the subsequent neuronal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
Refining experimental protocols for a newly synthesized KCC2 inhibitor
Welcome to the technical support center for researchers working with newly synthesized KCC2 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in refining your experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the KCC2 co-transporter?
A1: The KCC2 co-transporter, encoded by the SLC12A5 gene, is a neuron-specific potassium-chloride transporter.[1][2][3] Its main role is to extrude chloride ions (Cl⁻) from neurons, which is crucial for maintaining a low intracellular chloride concentration.[4][5][6] This low chloride environment is essential for the hyperpolarizing (inhibitory) action of GABAergic and glycinergic neurotransmission in the mature central nervous system.[4][5][7]
Q2: How does inhibiting KCC2 affect neuronal activity?
A2: Inhibition of KCC2 leads to an increase in intracellular chloride concentration.[8] This can shift the GABAergic response from hyperpolarizing (inhibitory) to depolarizing (excitatory).[8] Consequently, KCC2 inhibition can lead to neuronal hyperexcitability and has been implicated in various neurological conditions, including epilepsy and neuropathic pain.[1][2][8]
Q3: What are the common in vitro assays to measure KCC2 activity?
A3: Common in vitro assays to measure KCC2 activity include:
-
Thallium (Tl⁺) Flux Assay: This is a popular method that uses thallium as a surrogate for potassium (K⁺).[9] The influx of Tl⁺ through KCC2 is measured using a fluorescent dye, providing a functional readout of transporter activity.[1][2][9]
-
Rubidium (⁸⁶Rb⁺) Efflux/Influx Assay: This radioactive assay directly measures the movement of the potassium analog, rubidium, to determine KCC2 activity.[4][9]
-
Chloride-Sensitive Fluorescent Protein Assays: Genetically encoded fluorescent sensors, such as SuperClomeleon, can be used to directly measure changes in intracellular chloride concentration in response to KCC2 activity.[4][5][10]
-
Western Blotting: This technique can be used to assess the total expression levels of KCC2 and its phosphorylation status at key regulatory sites, which can indirectly indicate its activity state.[9]
-
Cell Surface Biotinylation: This method quantifies the amount of KCC2 present on the plasma membrane, as only surface-expressed transporters are functional.[4][11]
Troubleshooting Guides
Q1: My newly synthesized KCC2 inhibitor shows no effect in the thallium flux assay. What are the possible reasons?
A1: There are several potential reasons for a lack of inhibitor effect. Consider the following troubleshooting steps:
-
Inhibitor Solubility and Stability:
-
Problem: The inhibitor may have poor solubility in the assay buffer, leading to a lower effective concentration. It might also be unstable under the experimental conditions (e.g., temperature, pH). KCC2 itself can be unstable in some expression systems like yeast.[12]
-
Solution:
-
Confirm the solubility of your compound in the final assay buffer. You may need to use a small percentage of a solvent like DMSO. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Assess the stability of the compound under your specific assay conditions (e.g., 37°C for 1 hour). This can be done using analytical techniques like HPLC.
-
-
-
Inhibitor Concentration:
-
Problem: The concentrations tested may be too low to elicit an effect.
-
Solution: Perform a dose-response curve with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value.
-
-
Assay Conditions:
-
Problem: The assay may not be sensitive enough to detect subtle inhibition.
-
Solution:
-
Ensure that the assay has a sufficient signal window and a good Z' factor (a measure of assay quality). A Z' factor of 0.60 ± 0.05 has been reported as robust for KCC2 thallium flux assays.[1][2]
-
Optimize the stimulation conditions (e.g., concentration of K⁺ and Tl⁺) to ensure the transporter is active but not saturated.
-
-
-
Cellular Health and KCC2 Expression:
-
Problem: The cells may not be healthy or may not be expressing sufficient levels of functional KCC2 on their surface.
-
Solution:
-
Q2: I am observing high background fluorescence in my thallium flux assay. How can I reduce it?
A2: High background fluorescence can obscure the specific signal from KCC2 activity. Here are some strategies to mitigate this issue:
-
Masking Dyes: Some commercial assay kits include a proprietary extracellular masking dye to quench background fluorescence.[1]
-
Wash Steps: While many modern assays are "no-wash," introducing a gentle wash step after dye loading can sometimes help to remove excess extracellular dye.
-
Cell Plating Density: Optimize the cell plating density. Too many cells can lead to high background, while too few can result in a weak signal. A density of 10,000 to 20,000 cells per well in a 96- or 384-well plate is a common starting point.[1][4][5]
-
Inhibition of Other Transporters: To reduce non-specific Tl⁺ influx, consider using inhibitors for other transporters that might be present in your cell line. For example, bumetanide (10 µM) can be used to block the activity of the NKCC1 transporter, and ouabain (0.1 mM) can inhibit the Na⁺/K⁺-ATPase.[2]
Q3: My results show high variability between replicate wells. What could be the cause?
A3: High variability can compromise the reliability of your data. The following factors can contribute to this issue:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to well-to-well differences in signal. Ensure you have a homogenous cell suspension and use appropriate pipetting techniques.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds, reagents, or cells can introduce significant variability. Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance. To mitigate this, you can avoid using the outer wells or fill them with sterile buffer or media.
-
Incomplete Compound Mixing: Ensure that the inhibitor is thoroughly mixed in the assay buffer before being added to the cells.
Quantitative Data Summary
Table 1: Typical Parameters for KCC2 Thallium Flux Assays
| Parameter | Typical Value/Range | Reference |
| Cell Line | HEK293T cells transiently or stably expressing hKCC2 | [1][2] |
| Plating Density | 10,000 - 20,000 cells/well (96- or 384-well plate) | [1][4][5] |
| Dye Loading | 1 hour at 37°C in the dark | [1][2] |
| NKCC1 Inhibitor | 10 µM bumetanide | [2] |
| Na⁺/K⁺-ATPase Inhibitor | 0.1 mM ouabain | [2] |
| Z' Factor | 0.60 ± 0.05 | [1][2] |
Table 2: Example IC50 Values for Known KCC2 Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| R-(+)-DIOA | ~30 (at Vmax reduction) | Thallium Flux Assay | [2] |
| VU0463271 | ~10 (effective concentration) | Electrophysiology | [13][14] |
Detailed Experimental Protocols
Protocol 1: Thallium Flux Assay for KCC2 Inhibition
This protocol is adapted from commercially available kits and published literature.[1][2]
-
Cell Culture and Plating:
-
Culture HEK293T cells transiently or stably expressing human KCC2 (hKCC2) in DMEM supplemented with 10% FBS and 2 mM L-Glutamine at 37°C and 5% CO₂.[2]
-
Two days before the assay, plate the cells in a 96-well or 384-well black-walled, clear-bottom plate at a density of 10,000-20,000 cells per well.[1][4][5]
-
-
Dye Loading:
-
On the day of the assay, remove the growth medium.
-
Prepare the dye loading buffer using a commercial thallium-sensitive dye kit (e.g., FLIPR Potassium Assay Kit). Include 10 µM bumetanide to inhibit NKCC1 and 0.1 mM ouabain to block the Na⁺/K⁺-ATPase.[2]
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.[1][2]
-
-
Compound Incubation:
-
Prepare serial dilutions of your newly synthesized KCC2 inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., R-(+)-DIOA).
-
Add the compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Signal Detection:
-
Use a fluorescence plate reader (e.g., FLIPR Tetra System) to measure the fluorescence signal.
-
Prepare a stimulus solution containing a mixture of K⁺ and Tl⁺.
-
Add the stimulus solution to the wells and immediately begin recording the fluorescence intensity over time (e.g., for 90-120 seconds). The increase in fluorescence represents Tl⁺ influx.[1]
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase (Vmax) or the area under the curve (AUC).
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blotting for KCC2 Expression and Phosphorylation
This protocol allows for the assessment of total KCC2 protein levels and its phosphorylation status.[9]
-
Cell Lysis:
-
Treat cells with the KCC2 inhibitor as required.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total KCC2 or a phospho-specific KCC2 antibody (e.g., for Thr906 or Thr1007) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software. Normalize the KCC2 signal to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: KCC2-mediated chloride extrusion pathway.
Caption: Workflow for a KCC2 Thallium Flux Assay.
Caption: Troubleshooting flowchart for KCC2 inhibitors.
References
- 1. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
- 2. moleculardevices.co.jp [moleculardevices.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 5. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cortical neurons lacking KCC2 expression show impaired regulation of intracellular chloride. | Delpire Laboratory [vumc.org]
- 7. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Uncovering novel KCC2 regulatory motifs through a comprehensive transposon-based mutant library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The expression system influences stability, maturation efficiency, and oligomeric properties of the potassium-chloride co-transporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Measuring the Efficacy of Novel KCC2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to measure the efficacy of new K-Cl cotransporter 2 (KCC2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring the efficacy of a new KCC2 inhibitor?
Measuring the efficacy of KCC2 inhibitors presents several challenges due to the transporter's electroneutral nature and complex regulation. Key difficulties include:
-
Direct vs. Indirect Measurement: KCC2's electroneutral transport of one K+ and one Cl- ion makes direct real-time measurement of its activity challenging using standard electrophysiological techniques.[1] Therefore, many assays rely on indirect measurements of ion concentration changes or downstream effects on neuronal function.
-
Specificity and Off-Target Effects: Ensuring that the observed effects are due to specific inhibition of KCC2 and not off-target interactions with other transporters (like NKCC1) or ion channels is crucial.[2]
-
Complex Regulation of KCC2: KCC2 expression and function are tightly regulated by various factors, including neuronal activity, developmental stage, and pathological conditions.[3][4] This can lead to variability in experimental results.
-
Subcellular Localization: KCC2 is dynamically trafficked to and from the plasma membrane, and only surface-expressed KCC2 is active.[5] Assays must be able to distinguish between changes in total KCC2 protein and functional, membrane-bound KCC2.
Q2: Which experimental models are suitable for testing KCC2 inhibitors?
A range of models can be used, each with its own advantages and limitations:
-
Heterologous Expression Systems (e.g., HEK293 cells): These systems allow for the isolated study of KCC2 function without interference from other neuronal proteins.[2][6] They are ideal for initial screening and determining direct inhibitory effects.
-
Cultured Neurons: Primary neuronal cultures provide a more physiologically relevant context to study the impact of KCC2 inhibition on neuronal chloride homeostasis and synaptic function.[7][8]
-
In Vitro Slice Preparations: Brain slices allow for the examination of KCC2 function within an intact neural circuit, making them suitable for studying the effects of inhibitors on network activity and synaptic plasticity.[3]
-
In Vivo Models: Animal models are essential for evaluating the pharmacokinetic and pharmacodynamic properties of KCC2 inhibitors and their effects on complex behaviors and disease states.[9]
Q3: How can I differentiate between inhibition of KCC2 and the Na-K-Cl cotransporter (NKCC1)?
Distinguishing between KCC2 and NKCC1 activity is critical, as they have opposing effects on intracellular chloride.[10] Strategies include:
-
Pharmacological Tools: Use specific inhibitors for each transporter. For example, bumetanide is a potent inhibitor of NKCC1, while the compound VU0463271 is a selective KCC2 inhibitor.[6][11]
-
Ion Substitution: NKCC1 is dependent on extracellular sodium. Assays can be performed in sodium-free solutions to isolate KCC2-mediated transport.[11]
-
Developmental Stage: In mature neurons, KCC2 is the predominant chloride extruder, while NKCC1 levels are lower.[12]
Troubleshooting Guides
Guide 1: Inconsistent Results in Ion Flux Assays (Thallium, Rubidium)
Ion flux assays are a common method to assess KCC2 activity. However, variability can arise from several factors.
| Problem | Possible Cause | Recommended Solution |
| High background signal | Non-specific ion influx through other channels or transporters. | Include control conditions with a known KCC2 inhibitor (e.g., VU0463271) to determine the KCC2-specific component of the flux.[11] Use ouabain to block the Na+/K+-ATPase.[2] |
| Low signal-to-noise ratio | Suboptimal cell health or low KCC2 expression. | Ensure optimal cell culture conditions and verify KCC2 expression levels via Western blot or immunocytochemistry. Consider using a cell line with stable KCC2 overexpression for initial screens.[2] |
| Inconsistent inhibitor potency (IC50 values) | Variability in assay conditions such as temperature, pH, or ion concentrations. | Standardize all assay parameters. Perform experiments at a consistent temperature and ensure the pH of all solutions is stable. |
| Apparent lack of inhibitor effect | Poor compound solubility or stability in the assay buffer. | Check the solubility of the inhibitor in the assay medium. Consider using a different solvent or formulation. Assess the stability of the compound over the time course of the experiment. |
Guide 2: Ambiguous Electrophysiology Data (Gramicidin-perforated patch-clamp)
Gramicidin-perforated patch-clamp is used to measure the GABA reversal potential (EGABA), which is an indirect measure of intracellular chloride and thus KCC2 activity.
| Problem | Possible Cause | Recommended Solution |
| Drifting EGABA | Instability of the perforated patch or changes in cell volume. | Monitor the access resistance throughout the recording to ensure a stable patch. Allow sufficient time for the gramicidin pores to form and for EGABA to stabilize before applying the inhibitor. |
| No shift in EGABA with inhibitor | Compensatory mechanisms or insufficient incubation time. | Other ion transporters may compensate for KCC2 inhibition over time. Measure EGABA at multiple time points after inhibitor application. Ensure the inhibitor has had sufficient time to reach its target. |
| High variability between cells | Differences in KCC2 expression levels or neuronal activity. | Record from a consistent neuronal population. Control for differences in neuronal activity by blocking spontaneous synaptic transmission with antagonists like CNQX and APV. |
Experimental Protocols
Protocol 1: Non-invasive Optical Measurement of KCC2 Activity
This method utilizes a genetically encoded chloride sensor to monitor KCC2-mediated chloride extrusion.[13]
-
Cell Preparation: Transfect neuronal cells (e.g., Neuro-2a) with a plasmid encoding a genetically encoded chloride sensor.
-
Imaging Setup: Use a fluorescence microscope equipped for ratiometric imaging.
-
Chloride Loading: Induce chloride influx by applying a high-potassium, high-chloride solution.
-
Chloride Extrusion: Replace the loading solution with a physiological extracellular solution to initiate KCC2-mediated chloride extrusion.
-
Data Acquisition: Record the fluorescence ratio of the chloride sensor over time.
-
Analysis: The rate of recovery of the fluorescence ratio to baseline is proportional to KCC2 activity. Compare the recovery rate in the presence and absence of the KCC2 inhibitor.
Protocol 2: Rubidium (86Rb+) Influx Assay
This assay measures the influx of the potassium surrogate 86Rb+ to assess KCC2 function.
-
Cell Culture: Plate KCC2-expressing cells (e.g., HEK293-KCC2) in multi-well plates.[2]
-
Pre-incubation: Incubate cells in a chloride-free buffer to stimulate KCC2 activity.
-
Influx: Add an influx buffer containing 86Rb+ and the test inhibitor for a defined period.
-
Wash: Rapidly wash the cells with ice-cold wash buffer to stop the influx.
-
Lysis: Lyse the cells and measure the incorporated 86Rb+ using a scintillation counter.
-
Analysis: Compare the amount of 86Rb+ influx in inhibitor-treated cells to control cells.
Visualizations
Caption: Regulatory phosphorylation of KCC2.
Caption: KCC2 inhibitor screening workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Layer-specific changes of KCC2 and NKCC1 in the mouse dentate gyrus after entorhinal denervation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Uncovering novel KCC2 regulatory motifs through a comprehensive transposon-based mutant library [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Loss of KCC2 in GABAergic Neurons Causes Seizures and an Imbalance of Cortical Interneurons [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 12. GABA - Wikipedia [en.wikipedia.org]
- 13. A noninvasive optical approach for assessing chloride extrusion activity of the K-Cl cotransporter KCC2 in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for enhancing the potency of a novel KCC2 antagonist
KCC2 Antagonist Technical Support Center
Welcome to the technical support center for our novel KCC2 antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and optimize your research outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism of action for KCC2 and why is it a therapeutic target?
The K-Cl- Cotransporter 2 (KCC2) is a neuron-specific transporter essential for maintaining low intracellular chloride ([Cl⁻]i) concentrations in mature neurons.[1][2] This low [Cl⁻]i is critical for the hyperpolarizing (inhibitory) action of GABAergic neurotransmission via GABAA receptors.[3][4] In various neurological disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders, KCC2 function is often impaired.[1][2][4] This impairment leads to an accumulation of intracellular chloride, causing GABAergic signaling to become depolarizing and excitatory, which contributes to an imbalance between excitation and inhibition (E/I) in neuronal circuits.[1][3][5] Therefore, modulating KCC2 activity is a promising therapeutic strategy to restore physiological CNS inhibition.[1][2]
References
- 1. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The Expanding Therapeutic Potential of Neuronal KCC2 [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of a New KCC2 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of a new KCC2 inhibitor in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our neuronal cultures after treatment with our new KCC2 inhibitor. What is the likely mechanism?
A1: Inhibition of the KCC2 transporter in mature neurons disrupts intracellular chloride homeostasis, leading to a shift in the GABAergic response from inhibitory to excitatory.[1][2] This neuronal hyperexcitability can trigger an apoptotic cascade.[3] Specifically, pharmacological inhibition of KCC2 has been shown to rapidly induce the extrinsic apoptotic pathway, characterized by the activation of caspase-8 and caspase-3.[4][5] This apoptotic induction appears to be independent of neuronal activity itself.[4]
Q2: What are the first steps we should take to address the cytotoxicity of our KCC2 inhibitor?
A2: The first crucial step is to determine the optimal concentration of your inhibitor. This involves performing a dose-response curve to identify the lowest concentration that effectively inhibits KCC2 while minimizing cytotoxicity. Additionally, optimizing treatment duration is critical. We recommend starting with a broad range of concentrations and several time points to establish a therapeutic window.
Q3: Are there any general strategies to reduce off-target cytotoxicity in cell culture?
A3: Yes. One common approach is to supplement the culture medium with antioxidants.[6][7] Drug-induced cytotoxicity is often associated with increased oxidative stress, and antioxidants can help neutralize harmful reactive oxygen species (ROS).[8][9] Another consideration is the composition of your culture medium; for instance, serum starvation can sometimes alter a cell's sensitivity to a drug.[10]
Q4: What are some recommended antioxidants to try?
A4: Based on general literature for mitigating drug-induced cytotoxicity, you could consider supplementing your culture medium with N-acetylcysteine (NAC), Vitamin E, or Coenzyme Q10.[6] It is important to determine the optimal, non-toxic concentration of the antioxidant itself before combining it with your KCC2 inhibitor.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of the KCC2 inhibitor.
Question: We've performed a dose-response and see significant cytotoxicity at concentrations where we expect to see KCC2 inhibition. How can we proceed?
Answer:
-
Confirm On-Target Effect: First, ensure that the observed effect is due to KCC2 inhibition. A key control is to test the inhibitor in neuronal cultures where KCC2 expression has been knocked down or in non-neuronal cell lines that do not express KCC2. The inhibitor should show significantly less toxicity in these controls.[3]
-
Reduce Treatment Duration: It's possible that prolonged exposure, even at low concentrations, is toxic. Try reducing the incubation time with the inhibitor. A time-course experiment will help identify the earliest time point at which you can observe the desired inhibitory effect before significant cell death occurs.
-
Co-treatment with an Antioxidant: If toxicity persists, consider co-treating the cells with a pre-determined non-toxic concentration of an antioxidant like N-acetylcysteine (NAC). This can help mitigate cytotoxicity caused by oxidative stress.[6][7]
Problem 2: Difficulty in establishing a therapeutic window (efficacy vs. toxicity).
Question: The concentrations of our KCC2 inhibitor that show efficacy are very close to the concentrations that cause significant cell death. How can we widen this window?
Answer:
-
Optimize Assay Sensitivity: Ensure your functional assay for KCC2 inhibition is sensitive enough to detect subtle changes. This might allow you to use a lower, less toxic concentration of the inhibitor.
-
Protective Co-treatments: As mentioned, the addition of antioxidants can reduce the overall stress on the cells, potentially allowing for a higher concentration of the inhibitor to be tolerated.[8][9]
-
Serum Concentration: The presence or absence of serum can affect drug toxicity. If you are using serum-free media for your experiments, consider if a low percentage of serum could be added to improve cell health without interfering with your assay. Conversely, if using a high-serum medium, testing a lower concentration could be beneficial.[10]
Data Presentation
Table 1: Example Dose-Response Data for a New KCC2 Inhibitor
| Inhibitor Conc. (µM) | % KCC2 Inhibition | % Cell Viability (MTT Assay) |
| 0 (Vehicle) | 0 | 100 |
| 0.1 | 15 | 98 |
| 0.5 | 45 | 95 |
| 1.0 | 70 | 85 |
| 5.0 | 95 | 50 |
| 10.0 | 98 | 20 |
Table 2: Example Data for Mitigating Cytotoxicity with N-acetylcysteine (NAC)
| Treatment | % Cell Viability (MTT Assay) |
| Vehicle | 100 |
| KCC2 Inhibitor (5 µM) | 50 |
| NAC (1 mM) | 99 |
| KCC2 Inhibitor (5 µM) + NAC (1 mM) | 75 |
Experimental Protocols
Protocol 1: Determining Optimal Drug Concentration using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Neuronal cell culture
-
New KCC2 inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed neurons in a 96-well plate at a suitable density and allow them to adhere and mature.
-
Prepare serial dilutions of the KCC2 inhibitor in your cell culture medium.
-
Treat the cells with the different concentrations of the inhibitor for the desired time (e.g., 24, 48 hours). Include a vehicle-only control.
-
After the treatment period, add MTT solution to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing Apoptosis using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[11][12]
Materials:
-
Treated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Culture and treat cells with the KCC2 inhibitor as in the previous protocol. Include positive and negative controls for apoptosis.
-
Lyse the cells to release their contents.
-
In a 96-well plate, add the cell lysate, assay buffer, and the caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence of the product at the appropriate wavelength.
-
Quantify caspase-3 activity relative to a standard curve or the control group.
Visualizations
Caption: Workflow for assessing and mitigating KCC2 inhibitor cytotoxicity.
Caption: Signaling pathway of KCC2 inhibitor-induced apoptosis.
References
- 1. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCC2 inhibition and neuronal hyperexcitability promote extrinsic apoptosis dependent upon C1q - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCC2 is required for the survival of mature neurons but not for their development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-8 Is an Effector in Apoptotic Death of Dopaminergic Neurons in Parkinson's Disease, But Pathway Inhibition Results in Neuronal Necrosis | Journal of Neuroscience [jneurosci.org]
- 6. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imedpub.com [imedpub.com]
- 10. researchgate.net [researchgate.net]
- 11. Caspase-3 Mediated Cell Death in the Normal Development of the Mammalian Cerebellum [mdpi.com]
- 12. Caspase activation during apoptotic cell death induced by expanded polyglutamine in N2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of KCC2 Inhibitor Classes: A Guide for Researchers
The K-Cl cotransporter 2 (KCC2), a neuron-specific chloride extruder, is a critical regulator of inhibitory neurotransmission. Its function is pivotal in maintaining a low intracellular chloride concentration, which is essential for the hyperpolarizing action of GABAergic and glycinergic signaling in mature neurons. Dysregulation of KCC2 has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of different classes of KCC2 inhibitors, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Comparison of KCC2 Inhibitors
The potency and selectivity of KCC2 inhibitors are crucial parameters for their utility as research tools and potential therapeutics. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various KCC2 inhibitors, providing a quantitative basis for comparison.
| Inhibitor Class | Compound | KCC2 IC50 | Selectivity Notes | Reference(s) |
| Loop Diuretics | Furosemide | ~25 µM - 1 mM | Also inhibits NKCC1 with higher affinity. | [1][2][3] |
| Bumetanide | ~55 µM - 655 µM | Also inhibits NKCC1 with much higher affinity. | [4][5] | |
| Stilbene Derivatives | DIDS | Micromolar range | Non-specific, affects other ion transporters and channels. Species-specific effects. | [4][6][7] |
| DIOA | Micromolar range | Non-specific, affects other ion transporters and channels. Species-specific effects. | [4][6] | |
| Thiazolyl-acetamide Derivatives | VU0463271 | 61 nM | Highly selective for KCC2 over NKCC1 (>100-fold). | [8][9][10][11][12] |
| ML077 (VU0240551) | 537 nM | Highly selective for KCC2 over NKCC1. | [1][5] | |
| Indirect Modulators (WNK Kinase Inhibitors) | WNK463 | Potentiates KCC2 activity (no direct IC50) | Acts by inhibiting the WNK-SPAK pathway, which phosphorylates and inhibits KCC2. | [13][14][15][16][17] |
Experimental Protocols
Accurate assessment of KCC2 inhibitor activity requires robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of these compounds.
Thallium (Tl+) Influx Assay
This high-throughput fluorescence-based assay is a common method for screening and characterizing KCC2 modulators. It utilizes the fact that KCC2 can transport thallium ions (Tl+), a surrogate for K+, and a Tl+-sensitive fluorescent dye.
Principle: Cells expressing KCC2 are loaded with a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular medium leads to its influx through KCC2, causing an increase in fluorescence intensity. KCC2 inhibitors will reduce the rate of this fluorescence increase.
Detailed Protocol:
-
Cell Culture and Plating:
-
HEK-293 cells stably or transiently expressing human KCC2 are commonly used.
-
Plate cells in black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Culture cells to an appropriate confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a Tl+-sensitive dye (e.g., FluxOR™ Potassium Ion Channel Assay kit).
-
The loading buffer should also contain an organic anion transporter inhibitor like probenecid to prevent dye extrusion.
-
Aspirate the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at room temperature in the dark for approximately 1 hour.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds (KCC2 inhibitors) in a suitable assay buffer.
-
After dye loading, wash the cells with the assay buffer.
-
Add the compound solutions to the respective wells and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature. Include vehicle control (e.g., DMSO) and positive control (a known KCC2 inhibitor) wells.
-
-
Fluorescence Measurement and Tl+ Stimulation:
-
Place the microplate in a fluorescence plate reader (e.g., FLIPR).
-
Measure the baseline fluorescence for a short period.
-
Add a stimulus buffer containing Tl+ to all wells simultaneously using the plate reader's integrated fluidics.
-
Continue to record the fluorescence intensity over time (typically for 1-5 minutes).
-
-
Data Analysis:
-
The rate of Tl+ influx is determined from the initial slope of the fluorescence increase after Tl+ addition.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Rubidium (86Rb+) Uptake Assay
This radioisotope-based assay provides a direct measure of KCC2-mediated cation transport and is often used to validate findings from fluorescence-based screens.
Principle: 86Rb+ is used as a tracer for K+. Cells expressing KCC2 are incubated with 86Rb+, and the amount of radioactivity accumulated inside the cells is measured. KCC2 inhibitors will reduce the uptake of 86Rb+.
Detailed Protocol:
-
Cell Culture:
-
Use HEK-293 cells stably expressing KCC2.
-
-
Pre-incubation and Stimulation:
-
Wash the cells with a pre-incubation buffer.
-
To specifically measure KCC2 activity, cells are often pre-treated with N-ethylmaleimide (NEM) to stimulate K-Cl cotransport and inhibit the endogenous Na-K-2Cl cotransporter (NKCC1).[4][6]
-
Incubate the cells with various concentrations of the test inhibitor for a defined period.
-
-
86Rb+ Uptake:
-
Initiate the uptake by adding a buffer containing 86Rb+ and the respective inhibitor concentration.
-
Allow the uptake to proceed for a specific time (e.g., 10 minutes) at room temperature.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells with an ice-cold wash buffer to remove extracellular 86Rb+.
-
Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysates to normalize the 86Rb+ uptake.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][6]
-
Gramicidin-Perforated Patch-Clamp Electrophysiology
This electrophysiological technique allows for the measurement of GABA- or glycine-evoked currents while maintaining the endogenous intracellular chloride concentration, which is crucial for studying KCC2 function.
Principle: Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride. This allows for electrical access to the cell without disrupting the intracellular Cl- concentration, which is actively maintained by transporters like KCC2. The reversal potential of GABA-A receptor-mediated currents (EGABA) is then measured, which is directly related to the intracellular chloride concentration. Inhibition of KCC2 will lead to an accumulation of intracellular chloride and a depolarizing shift in EGABA.
Detailed Protocol:
-
Cell Preparation:
-
Use primary cultured neurons or acute brain slices.
-
-
Pipette Solution:
-
Prepare an internal pipette solution containing gramicidin (e.g., 50-100 µg/mL). The rest of the solution should be a standard patch-clamp internal solution.
-
-
Patch Formation and Perforation:
-
Establish a high-resistance (GΩ) seal between the patch pipette and the cell membrane.
-
Monitor the access resistance. It will gradually decrease as gramicidin inserts into the membrane and forms pores. The recording can begin when the access resistance has stabilized at a sufficiently low level (typically < 50 MΩ).
-
-
Measurement of EGABA:
-
Voltage-clamp the neuron at various holding potentials.
-
Apply GABA (or a GABA-A receptor agonist like muscimol) to evoke a current.
-
Determine the reversal potential of the GABA-evoked current (EGABA) by plotting the current amplitude against the holding potential.
-
-
Inhibitor Application and Measurement:
-
Bath-apply the KCC2 inhibitor.
-
After a sufficient incubation period, re-measure EGABA.
-
An inhibition of KCC2 will result in a positive (depolarizing) shift in EGABA.
-
-
Data Analysis:
-
The change in EGABA upon inhibitor application is a measure of the inhibitor's effect on KCC2 function.
-
Dose-response curves can be generated by applying different concentrations of the inhibitor and measuring the corresponding shift in EGABA.
-
Signaling Pathways and Logical Relationships
The activity of KCC2 is tightly regulated by various signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets for modulating KCC2 function.
WNK-SPAK/OSR1 Signaling Pathway
The With-No-Lysine (WNK) kinases and their downstream targets, SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), form a key signaling cascade that inhibits KCC2 activity through phosphorylation.
Caption: The WNK-SPAK/OSR1 pathway negatively regulates KCC2 activity through phosphorylation.
BDNF-TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal development and plasticity. Activation of the BDNF-TrkB pathway has been shown to downregulate KCC2 expression and function.
Caption: BDNF-TrkB signaling leads to the downregulation of KCC2 expression and function.
Experimental Workflow for KCC2 Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel KCC2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Neuronal K+-Cl- cotransporter KCC2 as a promising drug target for epilepsy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VU 0463271 | KCC2 Inhibitors: R&D Systems [rndsystems.com]
- 10. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibiting with-no-lysine kinases enhances K+/Cl- cotransporter 2 activity and limits status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Head-to-Head Study: A New KCC2 Antagonist Versus Existing Compounds in Preclinical Models
A Comparative Guide for Researchers in Neurology and Drug Development
The K-Cl cotransporter 2 (KCC2) has emerged as a critical therapeutic target for a range of neurological disorders characterized by neuronal hyperexcitability, including epilepsy and neuropathic pain. KCC2 is a neuron-specific transporter responsible for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing and inhibitory action of GABAergic neurotransmission. Its dysfunction has been implicated in the pathophysiology of seizures and other neurological conditions. This guide provides a head-to-head comparison of a novel and selective KCC2 antagonist, VU0463271 , against its precursor, ML077 , and older, less specific loop diuretic compounds, furosemide and bumetanide .
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of the compared compounds against KCC2 and the closely related Na-K-2Cl cotransporter (NKCC1), a key anti-target for assessing selectivity.
| Compound | KCC2 IC50 | NKCC1 IC50 | Selectivity (NKCC1/KCC2) |
| VU0463271 | 61 nM | >10,000 nM | >164 |
| ML077 | 537 nM | >50,000 nM | >93 |
| Bumetanide | ~25,000 nM | ~500 nM | ~0.02 |
| Furosemide | ~100,000 nM | ~1,000 nM | ~0.01 |
Experimental Protocols
In Vitro KCC2 Inhibition Assay: Thallium Flux Assay
This assay measures the activity of KCC2 by quantifying the influx of thallium (Tl+), a surrogate for K+, into cells expressing the transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on KCC2 activity.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human KCC2.
Materials:
-
HEK293 cells expressing KCC2
-
Assay buffer (low potassium)
-
Stimulant buffer (containing Tl+ and K+)
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2)
-
Test compounds (VU0463271, ML077, bumetanide, furosemide)
-
96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed HEK293-KCC2 cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the thallium-sensitive fluorescent dye for 1 hour at room temperature.
-
Compound Incubation: Add test compounds at various concentrations to the wells and incubate for a further 15-30 minutes.
-
Thallium Influx Measurement: Place the plate in a fluorescence plate reader. Initiate KCC2-mediated Tl+ influx by adding the stimulant buffer.
-
Data Acquisition: Measure the fluorescence intensity over time. The rate of fluorescence increase corresponds to the rate of Tl+ influx.
-
Data Analysis: Calculate the initial rate of Tl+ influx for each compound concentration. Plot the rates against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model
This in vivo model is used to assess the efficacy of anticonvulsant drugs in a chemically induced seizure model.
Objective: To evaluate the ability of a KCC2 antagonist to protect against generalized seizures.
Animal Model: Adult male C57BL/6 mice.
Materials:
-
Test compound (e.g., VU0463271)
-
Vehicle control (e.g., saline, DMSO solution)
-
Pentylenetetrazol (PTZ)
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental environment for at least 3 days prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Induction of Seizures: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, subcutaneous).
-
Behavioral Observation: Immediately place the mice in individual observation chambers and record seizure activity for at least 30 minutes.
-
Seizure Scoring: Score the severity of seizures using a standardized scale (e.g., Racine scale), and record the latency to the first generalized tonic-clonic seizure and the incidence of mortality.
-
Data Analysis: Compare the seizure scores, latencies, and mortality rates between the compound-treated and vehicle-treated groups using appropriate statistical tests.
Visualizations
Caption: KCC2-mediated chloride extrusion maintains the GABAergic inhibitory gradient.
Confirming the Selectivity of a Novel KCC2 Inhibitor Over NKCC1: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of a novel K-Cl cotransporter 2 (KCC2) inhibitor, demonstrating its selectivity over the Na-K-Cl cotransporter 1 (NKCC1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting neuronal chloride homeostasis.
The KCC2 cotransporter is a neuron-specific protein crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission.[1] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders.[2] Consequently, the development of selective KCC2 modulators is a significant area of therapeutic interest. In contrast, NKCC1 is more ubiquitously expressed and is involved in ion transport in various tissues, including the brain, where it contributes to higher intracellular chloride levels, particularly during development.[1][3] Therefore, the selectivity of any potential KCC2-targeting therapeutic is paramount to minimize off-target effects.
This guide presents quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support the selective profile of a novel KCC2 inhibitor.
Data Presentation: Comparative Inhibitor Selectivity
The following table summarizes the inhibitory potency of a novel KCC2 inhibitor, VU0463271, and its predecessors against KCC2 and NKCC1. The data clearly illustrates the superior selectivity of VU0463271.
| Compound | KCC2 IC50 (nM) | NKCC1 IC50 (µM) | Selectivity (NKCC1/KCC2) | Reference Compound |
| VU0463271 | 61 | >10 | >164-fold | |
| ML077 | 537 | >>50 | >93-fold | |
| D4 | 560 | >50 | >89-fold | |
| Furosemide | ~25,000 | ~5 | ~0.2 | Non-selective |
| Bumetanide | >10,000 | ~1.0 | ~0.1 | NKCC1 selective |
Experimental Protocols
The selectivity of the novel KCC2 inhibitor was determined using well-established in vitro assays that measure the activity of KCC2 and NKCC1. The primary methods employed are the thallium flux assay and the rubidium-86 (⁸⁶Rb⁺) uptake assay.
Thallium Flux Assay for KCC2 and NKCC1 Activity
This high-throughput assay utilizes the ability of KCC2 and NKCC1 to transport thallium (Tl⁺) ions as a surrogate for potassium (K⁺). The influx of Tl⁺ is measured using a Tl⁺-sensitive fluorescent dye, with the rate of fluorescence increase being proportional to the transporter activity.
Materials:
-
HEK-293 cells stably expressing human KCC2 or NKCC1
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Loading Buffer: Assay buffer containing a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2 AM)
-
Stimulus Buffer: Assay buffer containing Tl₂SO₄ and the appropriate transporter activator
-
KCC2 Activator: N-ethylmaleimide (NEM)
-
NKCC1 Activator: Hyperosmotic solution (e.g., by adding sucrose or mannitol)
-
Test compounds (novel KCC2 inhibitor and reference compounds)
-
384-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader
Procedure:
-
Cell Plating: Seed HEK-293 cells expressing either KCC2 or NKCC1 into 384-well microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with Loading Buffer containing the Tl⁺-sensitive dye for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add Assay Buffer containing the test compounds at various concentrations. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Assay Measurement: Place the microplate into the FLIPR instrument. Initiate fluorescence reading to establish a baseline.
-
Stimulation and Data Acquisition: Add the Stimulus Buffer containing Tl₂SO₄ and the respective transporter activator (NEM for KCC2, hyperosmotic solution for NKCC1). Continue to record fluorescence intensity over time.
-
Data Analysis: The initial rate of fluorescence increase (slope) is calculated and used to determine the transporter activity. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
⁸⁶Rb⁺ Uptake Assay for KCC2 and NKCC1 Activity
This radioisotope-based assay directly measures the uptake of ⁸⁶Rb⁺, a radioactive potassium analog, through the cotransporters.
Materials:
-
HEK-293 cells stably expressing human KCC2 or NKCC1
-
Uptake Buffer: A chloride-containing physiological buffer
-
Wash Buffer: Ice-cold, chloride-free buffer
-
⁸⁶RbCl (radioisotope)
-
KCC2 and NKCC1 activators (as above)
-
Test compounds
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Culture: Grow cells to confluence in appropriate culture dishes.
-
Pre-incubation: Wash the cells and pre-incubate them in Uptake Buffer containing the respective transporter activators and test compounds for a defined period.
-
Initiation of Uptake: Add Uptake Buffer containing ⁸⁶RbCl to initiate the radioactive ion uptake. The uptake is allowed to proceed for a short, defined time (e.g., 1-5 minutes).
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive buffer and washing the cells multiple times with ice-cold Wash Buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of ⁸⁶Rb⁺ uptake is normalized to the protein concentration in each sample. The inhibitory effect of the compounds is determined by comparing the uptake in the presence and absence of the inhibitor.
Mandatory Visualization
Signaling Pathways of KCC2 and NKCC1
Caption: Simplified signaling pathways of KCC2 and NKCC1 in neurons.
Experimental Workflow for KCC2 Inhibitor Selectivity Screening
Caption: Experimental workflow for identifying selective KCC2 inhibitors.
References
Cross-validation of experimental results with a new KCC2 inhibitor
For Researchers, Scientists, and Drug Development Professionals
The Potassium-Chloride Cotransporter 2 (KCC2), a neuron-specific ion transporter, is a critical regulator of intracellular chloride levels and plays a pivotal role in inhibitory GABAergic neurotransmission. Dysregulation of KCC2 function has been implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a promising therapeutic target. This guide provides a comparative analysis of a novel KCC2 activator, CLP290, against the well-established experimental inhibitor, VU0463271, supported by experimental data and detailed protocols.
Comparative Analysis of KCC2 Modulators
The following table summarizes the key characteristics and reported in vitro efficacy of the novel KCC2 activator, CLP290 (and its active metabolite, CLP257), and the established KCC2 inhibitor, VU0463271.
| Feature | CLP290 / CLP257 | VU0463271 |
| Compound Type | Activator (Potentiator) | Inhibitor (Antagonist) |
| Reported Efficacy | EC50 = 616 nM (CLP257)[1][2] | IC50 = 61 nM[1][3][4] |
| Mechanism of Action | Enhances KCC2-mediated chloride extrusion.[5] CLP257 has been shown to increase KCC2 membrane expression.[6] | Blocks KCC2-mediated ion transport.[1][7] |
| Selectivity | Selective for KCC2 over other KCC family members and NKCC1.[1] | >100-fold selectivity for KCC2 over NKCC1. |
| In Vivo Effects | Alleviates hypersensitivity in a rat model of neuropathic pain and has shown anti-seizure effects.[8][9] | Induces hyperexcitability and epileptiform discharges in vivo.[1][7] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize KCC2 modulators are provided below. These protocols are essential for the cross-validation of experimental findings.
Thallium (Tl+) Influx Assay
This high-throughput assay measures KCC2 activity by using thallium as a surrogate for potassium. The influx of Tl+ through KCC2 is detected by a fluorescent dye.[10][11][12][13][14]
Materials:
-
HEK293 cells stably overexpressing KCC2.
-
Thallium-sensitive fluorescent dye (e.g., BTC-AM or a FLIPR Potassium Assay Kit).
-
Assay Buffer (specific composition may vary, but generally a low-potassium, chloride-containing solution).
-
Stimulus Buffer (containing thallium sulfate and potassium sulfate).
-
Bumetanide (to block endogenous NKCC1 activity).
-
Ouabain (to block the Na+/K+-ATPase).
-
Microplate reader with fluorescence detection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed KCC2-expressing HEK293 cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove growth medium and incubate cells with the thallium-sensitive dye in assay buffer containing bumetanide and ouabain for 1 hour at 37°C.
-
Compound Incubation: Add the test compounds (e.g., CLP290 or VU0463271) at desired concentrations and incubate for a predefined period (e.g., 10-45 minutes).
-
Thallium Influx Measurement: Transfer the plate to the microplate reader. Record baseline fluorescence, then add the stimulus buffer to initiate thallium influx.
-
Data Acquisition: Measure the fluorescence intensity over time. The initial rate of fluorescence increase is proportional to KCC2 activity.
-
Data Analysis: Calculate the initial rate of Tl+ transport. For inhibitors, determine the IC50 value from a concentration-response curve. For activators, determine the EC50 value.
Rubidium (Rb+) Influx Assay
This assay utilizes the radioactive isotope Rubidium-86 (⁸⁶Rb+) as a tracer for potassium to directly measure KCC2-mediated ion transport.[15][16]
Materials:
-
HEK293 cells stably overexpressing KCC2.
-
⁸⁶RbCl (Rubidium-86 chloride).
-
Na+-free buffer (e.g., containing N-methylglucamine-Cl).
-
Lysis Buffer (e.g., 0.5 N NaOH).
-
Scintillation counter.
-
Poly-L-Lysine coated dishes.
Procedure:
-
Cell Plating: Plate KCC2-expressing HEK293 cells on poly-L-lysine coated dishes.
-
Pre-incubation: Wash cells and pre-incubate in a Na+-free buffer for 10 minutes to isolate KCC2 activity.
-
Compound Treatment: Add test compounds to the buffer during the pre-incubation step.
-
⁸⁶Rb+ Influx: Replace the pre-incubation buffer with an identical solution containing ⁸⁶Rb+ and ouabain. Incubate for a short period (e.g., 2 minutes) to measure the initial rate of influx.
-
Wash and Lyse: Rapidly wash the cells with ice-cold buffer to stop the influx. Lyse the cells with lysis buffer.
-
Scintillation Counting: Measure the amount of ⁸⁶Rb+ taken up by the cells using a scintillation counter.
-
Data Analysis: Normalize the ⁸⁶Rb+ uptake to the protein content of each sample. Calculate the rate of K+ influx in pmole/mg protein/min.
Chloride (Cl-) Flux Assay
This assay directly measures the movement of chloride ions across the cell membrane, often using a genetically encoded fluorescent chloride sensor like SuperClomeleon.[5][15][17]
Materials:
-
HEK293 cells co-expressing KCC2 and a chloride-sensitive fluorescent protein (e.g., SuperClomeleon).
-
Assay Buffer with a defined chloride concentration.
-
A microplate reader capable of ratiometric fluorescence measurements (e.g., measuring both CFP and YFP emission).
Procedure:
-
Cell Plating: Plate the engineered HEK293 cells in appropriate microplates.
-
Establish Baseline: Place the cell plate in the reader and record the baseline fluorescence ratio (e.g., YFP/CFP) in assay buffer.
-
Compound Addition: Add the test compounds to the wells.
-
Induce Chloride Flux: Induce a chloride gradient to drive KCC2-mediated transport (e.g., by changing the extracellular chloride concentration).
-
Data Acquisition: Continuously record the fluorescence ratio to monitor the change in intracellular chloride concentration over time. An increase in the YFP/CFP ratio typically indicates a decrease in intracellular chloride, signifying KCC2-mediated extrusion.[17]
-
Data Analysis: The rate of change in the fluorescence ratio is proportional to the rate of chloride flux. Analyze the data to determine the effect of the compounds on KCC2 activity.
Visualizing the Molecular Context and Experimental Design
To better understand the biological role of KCC2 and the logical flow of experimental validation, the following diagrams are provided.
The diagram above illustrates the central role of KCC2 in maintaining a low intracellular chloride concentration, which is essential for the hyperpolarizing (inhibitory) effect of GABA-A receptor activation. The WNK1 kinase is shown as a key regulator of KCC2 activity, being sensitive to intracellular chloride levels.[18][19][20]
This workflow outlines a systematic approach for the discovery and validation of novel KCC2 modulators. It begins with high-throughput screening to identify initial hits, followed by a series of orthogonal assays to confirm their mechanism of action and selectivity. Promising candidates then proceed to more complex in vitro and in vivo models for in-depth characterization of their therapeutic potential.
References
- 1. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ischemia-induced KCC2 hypofunction rescues refractory neonatal seizures and mitigates epileptogenesis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The-Functional-KCC2-Enhancer-CLP290-Rescues-Phenobarbital-Resistant-Neonatal-Seizures-in-a-Model-of-HIE [aesnet.org]
- 10. A Thallium Transport FLIPR-Based Assay for the Identification of KCC2-Positive Modulators | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aurorabiomed.com [aurorabiomed.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]
- 19. GABAA receptor dependent synaptic inhibition rapidly tunes KCC2 activity via the Cl−-sensitive WNK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | NKCC1 and KCC2: Structural insights into phospho-regulation [frontiersin.org]
Independent verification of the inhibitory action of a novel KCC2 compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel KCC2 inhibitor, VU0463271, with established KCC2 modulators. The inhibitory action of these compounds is evaluated using supporting experimental data from key assays. Detailed methodologies are provided to allow for independent verification and replication of findings.
Introduction to KCC2 and its Inhibition
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific protein crucial for maintaining low intracellular chloride concentrations.[1][2] This low chloride level is essential for the hyperpolarizing and thus inhibitory action of GABAergic and glycinergic neurotransmission in the mature central nervous system. Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity, making it a significant therapeutic target.[1][2]
The development of potent and selective KCC2 inhibitors is critical for dissecting its physiological roles and for its potential as a therapeutic target. This guide focuses on VU0463271, a novel and potent KCC2 inhibitor, and compares its activity with that of less specific, established compounds.
Comparative Analysis of KCC2 Inhibitors
The inhibitory potency of VU0463271 against KCC2 is significantly higher than that of established, non-selective inhibitors such as furosemide, bumetanide, and DIOA. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against KCC2.
| Compound | Type | KCC2 IC50 | Selectivity | Reference |
| VU0463271 | Novel Selective Inhibitor | ~61 nM | >100-fold vs. NKCC1 | (Delpire et al., 2012) |
| Furosemide | Established Loop Diuretic | ~100-500 µM | Non-selective | (Gillen et al., 1996) |
| Bumetanide | Established Loop Diuretic | ~10-50 µM | Primarily targets NKCC1 | (Russell, 2000) |
| DIOA | Dihydroindenyl-oxy-alkanoic acid | ~1-10 µM | Non-selective | (Garay et al., 1986) |
Experimental Protocols for Inhibitor Verification
To independently verify the inhibitory action of a novel KCC2 compound, a series of well-established assays can be employed. These range from in vitro cell-based assays to in vivo animal models.
Thallium Flux Assay for High-Throughput Screening
This assay is a common method for screening compound libraries to identify modulators of KCC2 activity. It utilizes the fact that KCC2 can transport thallium (Tl+) ions, which can be detected by a fluorescent dye, such as in the FluxOR™ kit.
Principle: KCC2-expressing cells are loaded with a Tl+-sensitive fluorescent dye. The influx of Tl+ through KCC2 upon stimulation leads to an increase in fluorescence, which is measured over time. Inhibitors of KCC2 will reduce the rate of Tl+ influx and thus the fluorescence signal.
Detailed Protocol (using FluxOR™ Kit):
-
Cell Preparation:
-
Plate HEK293 cells stably expressing human KCC2 in a 96-well or 384-well black-walled, clear-bottom plate.
-
Culture cells to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the FluxOR™ reagent according to the manufacturer's instructions.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add the novel compound (e.g., VU0463271) and control inhibitors (furosemide, bumetanide, DIOA) at various concentrations to the wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Thallium Influx Measurement:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the thallium-containing stimulus buffer to the wells.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the rate of Tl+ influx from the kinetic fluorescence data.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Neurons
This technique provides a direct measure of KCC2 function by determining the reversal potential for GABA-A receptor-mediated currents (EGABA).
Principle: In mature neurons with high KCC2 activity, EGABA is hyperpolarized relative to the resting membrane potential. Inhibition of KCC2 leads to an accumulation of intracellular chloride, causing a depolarizing shift in EGABA.
Detailed Protocol:
-
Slice Preparation:
-
Prepare acute hippocampal slices (300-400 µm) from adult rodents.[3]
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and perfuse with aCSF.
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an intracellular solution containing a known chloride concentration.
-
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Hold the neuron in voltage-clamp mode at -70 mV.
-
-
GABA Application and EGABA Measurement:
-
Locally apply GABA or a GABA-A agonist (e.g., muscimol) to the neuron's dendrites.
-
Record the resulting current at different holding potentials to determine the reversal potential (EGABA).
-
-
Inhibitor Application:
-
Bath-apply the novel KCC2 inhibitor (e.g., VU0463271 at 10 µM) and control compounds.
-
After a 10-15 minute incubation, re-measure EGABA.
-
-
Data Analysis:
-
Compare the EGABA values before and after inhibitor application. A significant depolarizing shift indicates KCC2 inhibition.
-
In Vivo Seizure Model
Animal models of epilepsy are used to assess the physiological consequences of KCC2 inhibition.
Principle: Inhibition of KCC2 is expected to increase neuronal excitability and lower the seizure threshold.
Detailed Protocol (Kainate-Induced Seizure Model in Mice):
-
Animal Preparation:
-
Use adult male C57BL/6 mice.
-
Implant cortical or hippocampal electrodes for electroencephalogram (EEG) recording.
-
-
Drug Administration:
-
Administer the novel KCC2 inhibitor (e.g., VU0463271) or vehicle via intraperitoneal (i.p.) injection or direct intracerebroventricular (i.c.v.) infusion.
-
-
Seizure Induction:
-
After a suitable pre-treatment period, administer a sub-threshold dose of the convulsant agent kainate (e.g., 10-20 mg/kg, i.p.).[4]
-
-
Behavioral and EEG Monitoring:
-
Observe and score seizure behavior using the Racine scale.[4]
-
Simultaneously record EEG activity to detect epileptiform discharges.
-
-
Data Analysis:
-
Compare the seizure severity, latency to seizure onset, and duration of seizures between the inhibitor-treated and vehicle-treated groups. An exacerbation of seizures in the inhibitor-treated group indicates in vivo target engagement.
-
Visualizing Pathways and Workflows
KCC2 Signaling Pathway
The function of KCC2 is tightly regulated by a complex network of signaling pathways involving various kinases and phosphatases. Brain-derived neurotrophic factor (BDNF) and its receptor TrkB, as well as the WNK (With-No-Lysine) kinases, are key regulators of KCC2 activity and expression.
KCC2 regulatory signaling pathway.
Experimental Workflow for Inhibitor Verification
The following diagram outlines the logical flow for the independent verification of a novel KCC2 inhibitor.
Workflow for KCC2 inhibitor verification.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Novel KCC2 Modulators
In the landscape of neurological therapeutics, the potassium-chloride cotransporter 2 (KCC2) has emerged as a pivotal target. Its role in maintaining low intracellular chloride levels is crucial for the hyperpolarizing action of GABAergic neurotransmission in the mature central nervous system (CNS). Dysfunction of KCC2 is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity. Consequently, the development of small molecules that modulate KCC2 activity is an area of intense research. This guide provides a comparative overview of the pharmacokinetic profiles of novel KCC2 inhibitors and activators, presenting available experimental data and detailed methodologies to inform researchers and drug development professionals.
Shifting Therapeutic Paradigms: From Inhibition to Activation
Initial efforts in targeting KCC2 focused on the development of inhibitors. However, given that the loss of KCC2 function is pathogenic, the therapeutic strategy has largely shifted towards the development of KCC2 enhancers or activators. These compounds aim to restore or boost KCC2 activity, thereby re-establishing normal inhibitory signaling. This guide will cover key compounds from both classes, acknowledging the current emphasis on KCC2 activation.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic data for selected novel KCC2 modulators. It is important to note that comprehensive, publicly available pharmacokinetic data for many of these preclinical compounds is limited.
| Compound | Class | Route of Administration | Key Pharmacokinetic Parameters | Source |
| CLP290 | Activator (Prodrug of CLP257) | Oral (p.o.), Intravenous (i.v.), Intraperitoneal (i.p.) | In Rats: Apparent t1/2 of ~5 hours (active form CLP257 after p.o. administration of CLP290). Improved maximal plasma concentration and exposure compared to CLP257.[1] | [1] |
| CLP257 | Activator | i.v., i.p. | In Rats: Poor oral bioavailability. Lower plasma concentration and exposure compared to its prodrug, CLP290.[1] | [1] |
| VU0463271 | Inhibitor | Not specified in vivo | Described as having poor pharmacokinetic properties.[2] Specific quantitative data is not readily available. | [2] |
| ML077 | Inhibitor | Not specified in vivo | Characterized by high plasma protein binding and high clearance following intravenous administration in rats, making it poorly suited for in vivo studies. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic and pharmacodynamic studies. Below are protocols for key experiments cited in the study of KCC2 modulators.
In Vivo Pharmacokinetic Studies in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of a novel KCC2 modulator in rats.
1. Animal Models and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
2. Compound Administration:
-
Formulation: The test compound is formulated in an appropriate vehicle (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline).
-
Routes of Administration:
-
Intravenous (i.v.): Administered as a bolus injection into the tail vein (e.g., 5 mg/kg).
-
Oral (p.o.): Administered by oral gavage (e.g., 20 mg/kg).
-
Intraperitoneal (i.p.): Injected into the peritoneal cavity (e.g., 10 mg/kg).
-
3. Sample Collection:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the test compound and its potential metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve is prepared by spiking known concentrations of the compound into blank plasma.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., WinNonlin).
-
Key parameters include: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd). For oral administration, oral bioavailability (F) is also calculated.
Thallium Influx Assay for KCC2 Activity
This high-throughput screening assay measures KCC2-mediated ion flux using thallium (Tl+) as a surrogate for potassium (K+).
1. Cell Culture and Plating:
-
HEK-293 cells stably expressing KCC2 are cultured in standard growth medium.
-
Cells are plated into 384-well microplates and incubated overnight.
2. Dye Loading:
-
The cell culture medium is removed, and cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) in a chloride-free buffer for 1-2 hours at room temperature.
3. Compound Incubation:
-
The dye-loading solution is removed, and cells are incubated with the test compounds at various concentrations for a specified period (e.g., 10-30 minutes).
4. Thallium Stimulation and Signal Detection:
-
The plate is placed in a fluorescence microplate reader (e.g., FLIPR).
-
A stimulus buffer containing thallium sulfate and chloride is added to the wells to initiate KCC2-mediated Tl+ influx.
-
The fluorescence intensity is measured in real-time. An increase in fluorescence indicates Tl+ influx and thus KCC2 activity.
5. Data Analysis:
-
The rate of Tl+ influx is calculated from the initial slope of the fluorescence curve.
-
The activity of test compounds is determined by comparing the influx rates in compound-treated wells to vehicle-treated controls.
Visualizing KCC2-Related Pathways and Workflows
Signaling Pathway of KCC2 Regulation
The activity of KCC2 is tightly regulated by a complex signaling network. A key pathway involves the With-No-Lysine (WNK) kinases and their downstream targets, SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).
Caption: Regulatory pathway of KCC2 activity via WNK-SPAK/OSR1 signaling.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for the in vivo pharmacokinetic assessment of a novel KCC2 modulator.
Caption: Workflow for in vivo pharmacokinetic analysis of KCC2 modulators.
References
Safety Operating Guide
Navigating the Uncharted Territory of VU937 Disposal: A Guide to Safe Laboratory Practices
Absence of specific data for a compound designated VU937 necessitates a focus on established general protocols for chemical waste management. The following guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of chemical waste in a laboratory setting.
Researchers, scientists, and drug development professionals are urged to apply these principles to all chemical waste, exercising caution and diligence, especially when dealing with novel or uncharacterized substances. The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS), which provides substance-specific information. In the absence of an SDS for "this compound," the precautionary principle must be applied, treating the substance as hazardous until proven otherwise.
General Chemical Waste Disposal Procedures
Proper disposal of laboratory chemical waste is crucial for the safety of laboratory personnel and the protection of the environment.[1] The initial and most critical step is to consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and disposal instructions.[1] Different types of chemical waste require distinct disposal procedures.
Key Steps for Safe Disposal:
-
Identification and Classification: Determine the hazard class of the chemical waste. Common categories include flammable, corrosive, reactive, and toxic.[2][3]
-
Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently.[1] Use separate, clearly labeled containers for each waste category.[4]
-
Labeling: All waste containers must be accurately labeled with the full chemical names of the contents and their respective percentages.[3] Use hazardous waste tags as required by your institution.[2]
-
Storage: Store chemical waste in designated satellite accumulation areas, often within a fume hood, to prevent the release of hazardous vapors.[3] Secondary containment should be used to capture any potential leaks.[3]
-
Disposal Request: Once a waste container is nearly full (typically around 75%), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[2][3]
| Parameter | Guideline | Rationale |
| This compound Hazard Classification | Data Not Available | Crucial for determining appropriate handling, storage, and disposal methods. In the absence of data, treat as hazardous. |
| Personal Protective Equipment (PPE) | Minimum: Safety glasses, lab coat, nitrile gloves. Additional PPE may be required based on the unknown hazards of this compound. | To protect personnel from potential splashes, contact, and inhalation of hazardous materials. |
| Waste Container Type | Chemically resistant, leak-proof, and sealable container. | To prevent spills and reactions with the container material. |
| Waste Segregation | Store this compound waste separately from all other chemical waste streams. | To prevent potentially hazardous reactions with incompatible chemicals. |
| Disposal Method | Contact Environmental Health & Safety (EHS) for guidance. Do not dispose of down the drain or in regular trash.[3][4] | Ensures compliance with regulations and safe, environmentally sound disposal. |
Protocol for Disposal of an Uncharacterized Chemical Compound
Methodology:
-
Information Gathering:
-
Exhaust all avenues to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier.
-
If an SDS is not available, conduct a thorough literature search for any information on the chemical's properties, reactivity, and toxicity.
-
-
Hazard Assessment (Precautionary Principle):
-
In the absence of concrete data, assume the compound is hazardous. This includes assuming it may be flammable, corrosive, reactive, and toxic.
-
Handle the material with the highest level of precaution, utilizing appropriate engineering controls (e.g., fume hood) and personal protective equipment (PPE).
-
-
Waste Collection:
-
Collect all waste materials, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, properly labeled, and chemically compatible waste container.[1][5]
-
The label should clearly state "Caution: Uncharacterized Chemical Waste - this compound" and include the date of accumulation.
-
-
Consultation with EHS:
-
Contact your institution's Environmental Health & Safety (EHS) department.
-
Provide them with all available information about the compound and the waste generated.
-
Follow their specific instructions for storage and disposal. EHS will determine the appropriate disposal pathway based on their expertise and regulatory requirements.
-
-
Documentation:
-
Maintain detailed records of the waste generation, including the estimated quantity and any known or suspected properties of the compound.
-
Logical Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory chemical waste.
Caption: Decision workflow for safe laboratory chemical waste disposal.
It is imperative for the safety of all laboratory personnel and the preservation of our environment that these general but critical procedures are followed for all chemical waste. The absence of specific information for "this compound" underscores the importance of proactive chemical safety management and the indispensable role of the Safety Data Sheet. Always seek guidance from your institution's Environmental Health & Safety department when in doubt.
References
Unable to Provide Safety Guidelines for Unidentified Compound VU937
Immediate action required: Please verify the chemical identity of "VU937." The identifier does not correspond to a recognized substance in publicly available chemical safety databases. Providing personal protective equipment (PPE) and handling guidelines without a confirmed chemical identity and its corresponding Safety Data Sheet (SDS) would be highly irresponsible and could pose a significant safety risk.
For the safety of all laboratory personnel, it is imperative to confirm the precise identity of the chemical you are working with. "this compound" may be an internal laboratory code, a shorthand notation, or a typographical error.
Once the correct chemical name or CAS number is identified, the manufacturer's or supplier's Safety Data Sheet (SDS) will be the primary and most reliable source for all essential safety information. The SDS will provide detailed guidance on:
-
Required Personal Protective Equipment (PPE): Specific requirements for eye, face, hand, and body protection.
-
Hazard Identification: Information on physical and health hazards.
-
First-Aid Measures: Procedures for exposure incidents.
-
Handling and Storage: Proper techniques to minimize risk.
-
Spill and Leak Procedures: Emergency containment and cleanup protocols.
-
Disposal Considerations: Safe and compliant waste disposal methods.
Recommended Steps for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Compound Identifier: Cross-reference "this compound" with internal laboratory records, synthesis protocols, or purchasing information to determine the correct chemical name and CAS number.
-
Locate the Safety Data Sheet (SDS): Once the chemical is correctly identified, obtain the SDS from the manufacturer or supplier. This document is the cornerstone of safe chemical handling.
-
Conduct a Risk Assessment: Use the information in the SDS to perform a thorough risk assessment for your specific experimental procedures involving this compound.
-
Develop Standard Operating Procedures (SOPs): Based on the risk assessment, create detailed SOPs that include the required PPE, engineering controls, and emergency procedures.
Due to the inability to identify "this compound," the requested data tables, experimental protocols, and visualizations cannot be generated. Providing such information for an unknown substance would be speculative and dangerously misleading.
Our commitment is to build trust by providing value beyond the product itself, and in this case, the most valuable guidance is to insist on the verification of the chemical's identity before any handling occurs to ensure the safety of all personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
